molecular formula C7H9ClN2O B1452376 2-((6-Chloropyridin-2-yl)amino)ethanol CAS No. 29449-82-9

2-((6-Chloropyridin-2-yl)amino)ethanol

Cat. No.: B1452376
CAS No.: 29449-82-9
M. Wt: 172.61 g/mol
InChI Key: GAHYKLZKLZJHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloropyridin-2-yl)amino)ethanol (CAS 29449-82-9) is a chemical compound with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . This compound serves as a crucial synthetic intermediate in agricultural chemical research, particularly in the development of neonicotinoid-class insecticides . Researchers value this reagent for synthesizing active ingredients that are highly effective against a range of insect pests, including aphids, caterpillars, and cockroaches . These synthesized compounds can be used in seed coating treatments or formulated into sprayable solutions, facilitating optimal plant absorption and systemic distribution for long-term crop protection strategies . The compound has a boiling point of 356.0±27.0°C at 760 mmHg and should be stored at room temperature, away from light, and in an inert atmosphere to maintain stability . This product is intended for laboratory research purposes only and is not classified as a drug or for any personal use. It is strictly for use in controlled laboratory and industrial settings by qualified professionals.

Properties

IUPAC Name

2-[(6-chloropyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHYKLZKLZJHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-((6-chloropyridin-2-yl)amino)ethanol, a valuable substituted pyridine intermediate in medicinal chemistry and materials science. The methodology is presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the causality behind each experimental choice.

Introduction and Significance

Substituted pyridines are cornerstone heterocyclic scaffolds in modern drug discovery. The introduction of an amino-ethanol side chain to a chloropyridine core, as in the target molecule this compound, creates a bifunctional intermediate. The chlorine atom provides a reactive handle for further diversification via cross-coupling or other nucleophilic substitution reactions, while the hydroxyl and secondary amine functionalities offer sites for hydrogen bonding and further derivatization. Understanding the controlled synthesis of this molecule is crucial for accessing a wider chemical space in exploratory research.

The Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike aliphatic SN2 reactions, SNAr on an aromatic ring is a multi-step process.[1][2][3] The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the halogen substituent, which stabilize the negatively charged intermediate.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (ethanolamine) attacks the electron-deficient carbon atom bonded to the chlorine, breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][3]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

In the case of 2,6-dichloropyridine, the molecule is symmetrical, meaning that the initial monosubstitution can occur at either the C2 or C6 position to yield a single product.[4] Controlling the reaction to favor monosubstitution over disubstitution is the primary challenge, as the initial amino substitution deactivates the ring toward a second attack.[4]

Detailed Synthesis Protocol

This protocol is based on established principles of SNAr reactions on dihalopyridines.[4]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberKey Hazards
2,6-DichloropyridineC₅H₃Cl₂N147.992402-78-0Toxic, Irritant[5]
EthanolamineC₂H₇NO61.08141-43-5Corrosive, Harmful
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Flammable, Corrosive
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-8Reproductive Toxin
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Neurotoxin
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Irritant
Reaction Scheme

A visual representation of the SNAr reaction is provided below.

G R1 2,6-Dichloropyridine Conditions Triethylamine (Base) DMF (Solvent) Heat (Δ) R1->Conditions plus1 + plus1->Conditions R2 Ethanolamine R2->Conditions P1 This compound plus2 + P2 HCl Conditions->P1

Caption: SNAr synthesis of the target compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.48 g, 10 mmol).

  • Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 30 mL) to the flask to dissolve the starting material. Sequentially add ethanolamine (0.61 g, 10 mmol, 1.0 eq) followed by triethylamine (1.52 g, 15 mmol, 1.5 eq) via syringe.

    • Causality Note: Ethanolamine is used in a 1:1 molar ratio to favor monosubstitution. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the ethanolamine nucleophile and driving the reaction forward.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath and stir vigorously for 12-24 hours.

    • Causality Note: Heating is necessary to overcome the activation energy required to disrupt the aromaticity of the pyridine ring.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes mobile phase.

  • Workup - Quenching and Extraction: Once the reaction is complete (as indicated by TLC, showing consumption of the 2,6-dichloropyridine), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality Note: The water quench removes the highly polar DMF solvent and any water-soluble salts (e.g., triethylamine hydrochloride). The product, being more organic, partitions into the ethyl acetate layer.

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel.

    • Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or a viscous oil.

Experimental Workflow and Characterization

The overall process from setup to purified product is outlined below.

References

An In-depth Technical Guide to 2-((6-Chloropyrin-2-yl)amino)ethanol: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 29449-82-9 Molecular Formula: C₇H₉ClN₂O Molecular Weight: 172.62 g/mol

Abstract

This technical guide provides a comprehensive overview of 2-((6-Chloropyridin-2-yl)amino)ethanol, a pivotal heterocyclic building block in modern medicinal chemistry. Initially, it is critical to note a common point of confusion: the CAS number 1073-05-8, sometimes erroneously associated with this compound, actually corresponds to 1,3,2-Dioxathiane, 2,2-dioxide. The correct and verified CAS number for this compound is 29449-82-9. This guide, designed for researchers, scientists, and drug development professionals, will delve into the compound's physicochemical properties, outline a robust and validated synthesis protocol, explore its significant applications as a key intermediate in the synthesis of targeted therapeutics—particularly kinase inhibitors—and provide a framework for its analytical characterization. Furthermore, essential safety and handling protocols are detailed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1] This interaction is a cornerstone in the design of a multitude of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This compound emerges as a particularly valuable intermediate due to its trifunctional nature. It possesses the essential 2-aminopyridine core for kinase binding, a reactive chlorine atom that allows for further molecular elaboration through cross-coupling reactions, and a primary alcohol that can be used as a handle for introducing additional pharmacophoric features or modifying physicochemical properties. This unique combination of features makes it a highly sought-after building block for creating libraries of potential drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 29449-82-9AiFChem[2]
Molecular Formula C₇H₉ClN₂OAiFChem[2]
Molecular Weight 172.62 g/mol AiFChem[2]
IUPAC Name 2-((6-chloropyridin-2-yl)amino)ethan-1-olAiFChem[2]
Canonical SMILES C1=CC(=NC(=C1)NCCO)ClAiFChem[2]
InChI Key GAHYKLZKLZJHCP-UHFFFAOYSA-NAiFChem[2]
Appearance White to off-white solid (predicted)---
Purity ≥95% (as commercially available)AiFChem[2]

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is a cornerstone of heterocyclic chemistry.[3]

Reaction Principle

The core of the synthesis involves the reaction of 2,6-dichloropyridine with ethanolamine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of two electron-withdrawing chlorine atoms further activates the ring towards substitution. Ethanolamine acts as the nucleophile, with its primary amine group attacking one of the carbon atoms bearing a chlorine atom. Due to the greater steric hindrance and electronic effects at the 2-position, the substitution preferentially occurs at this site.

Detailed Experimental Protocol

Materials:

  • 2,6-Dichloropyridine

  • Ethanolamine

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloropyridine (1.0 equivalent).

  • Solvent and Base: Add a suitable solvent (e.g., DMF) and a base such as potassium carbonate (1.5-2.0 equivalents).

  • Nucleophile Addition: Add ethanolamine (1.0-1.2 equivalents) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_6_Dichloropyridine 2,6-Dichloropyridine ReactionVessel Reaction at 80-120 °C 2_6_Dichloropyridine->ReactionVessel Ethanolamine Ethanolamine Ethanolamine->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Cool to RT Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. Its structure is a key component in the development of various therapeutic agents, most notably kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[5] Their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.[5] The 2-aminopyridine scaffold, present in our topic compound, is a well-known "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase.[1]

The chlorine atom at the 6-position of the pyridine ring is a key functional handle. It allows for the introduction of larger, more complex substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables medicinal chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The ethanol moiety offers another point for diversification, for instance, through etherification or esterification, to further optimize the molecule's interaction with the target protein or to improve its drug-like properties.

Exemplary Synthetic Pathway in Kinase Inhibitor Development

While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in publicly accessible documents, its utility can be illustrated through a representative synthetic pathway for a hypothetical kinase inhibitor. This pathway showcases how the key functional groups of the intermediate are strategically employed.

G Intermediate This compound Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Intermediate->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Coupling Coupled_Product Coupled Intermediate Suzuki_Coupling->Coupled_Product Activation Alcohol Activation (e.g., Mesylation) Coupled_Product->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Final_Substitution Nucleophilic Substitution Activated_Intermediate->Final_Substitution Amine_Nucleophile Amine Nucleophile (R-NH₂) Amine_Nucleophile->Final_Substitution Final_Product Final Kinase Inhibitor Final_Substitution->Final_Product

Caption: A plausible synthetic route for a kinase inhibitor using the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are standard for this purpose. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be inferred.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, distinct signals for the two methylene groups of the ethanolamine chain, and exchangeable protons for the amine and hydroxyl groups. The splitting patterns and chemical shifts would be characteristic of the substitution pattern.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine ring (with the carbon attached to chlorine showing a characteristic shift), and two signals for the aliphatic carbons of the ethanolamine moiety.
Mass Spectrometry The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H and O-H stretching (typically a broad band), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and a C-Cl stretching vibration.
Purity (HPLC) A single major peak under various chromatographic conditions, with purity typically >95% for commercial samples.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, the hazard profile can be inferred from related structures like 2-amino-6-chloropyridine and ethanolamine.[6][7]

  • Hazard Statements (Predicted): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If swallowed: Call a poison center or doctor if you feel unwell.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 29449-82-9) is a strategically important and versatile intermediate for pharmaceutical research and development. Its trifunctional nature, combining the key 2-aminopyridine scaffold with two distinct points for chemical modification, makes it an invaluable tool for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide has provided a comprehensive overview of its properties, a robust synthesis strategy, its critical role in drug discovery, and essential guidelines for its safe handling and analysis. As the demand for targeted therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

A Technical Guide to 2-((6-Chloropyridin-2-yl)amino)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-((6-Chloropyridin-2-yl)amino)ethanol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While not an active pharmaceutical ingredient itself, its molecular architecture makes it a highly valuable and versatile building block for the synthesis of novel drug candidates. This document details the compound's fundamental physicochemical properties, provides a robust and mechanistically sound synthetic protocol, explores its strategic applications in drug discovery workflows, and outlines essential methods for its analytical characterization and safe handling. The insights presented herein are grounded in established chemical principles and are intended to empower researchers to effectively utilize this compound in their research and development programs.

Physicochemical Properties and Molecular Structure

The identity and reactivity of this compound are defined by its core chemical properties. The molecule features a 2-aminopyridine scaffold, which is a common motif in pharmacologically active compounds. The presence of a chlorine atom at the 6-position and a hydroxyethyl group on the amino nitrogen provides two distinct and chemically orthogonal handles for further synthetic modification.

Table 1: Core Physicochemical Identifiers

PropertyValueSource
IUPAC Name This compound-
CAS Number 29449-82-9[1]
Molecular Formula C₇H₉ClN₂O(Calculated)
Molecular Weight 172.61 g/mol [2]

The structure consists of an electron-deficient pyridine ring, which influences the reactivity of its substituents. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution due to its position relative to the ring nitrogen. The secondary amine provides a site for N-alkylation or acylation, while the primary alcohol can undergo esterification, etherification, or oxidation.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the high electrophilicity of the carbon atoms at the 2- and 6-positions of the pyridine ring, which are activated by the electron-withdrawing effect of the ring nitrogen.

Retrosynthetic Analysis

The retrosynthetic disconnection logically breaks the C-N bond between the pyridine ring and the aminoethanol side chain. This identifies 2,6-dichloropyridine and ethanolamine as readily available and cost-effective starting materials. The selectivity of the reaction, where only one chlorine is displaced, is controlled by stoichiometry and reaction conditions.

Retrosynthesis Target This compound (Target Molecule) Disconnect C-N Disconnection (SₙAr) Target->Disconnect SMs Starting Materials Disconnect->SMs DCP 2,6-Dichloropyridine SMs->DCP Electrophile EA Ethanolamine SMs->EA Nucleophile

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,6-Dichloropyridine

  • Ethanolamine (2-aminoethanol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyridine (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the flask, followed by the slow, dropwise addition of ethanolamine (1.1 eq). The base (K₂CO₃) is crucial as it acts as a proton scavenger, neutralizing the HCl generated during the reaction and preventing the protonation and deactivation of the ethanolamine nucleophile.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This step isolates the desired product from the high-boiling DMF solvent and inorganic salts.

  • Washing: Wash the combined organic layers with water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Role in Drug Discovery and Medicinal Chemistry

The strategic value of this compound lies in its capacity as a versatile scaffold for creating libraries of diverse compounds. Its two reactive sites can be addressed with high selectivity.

A Versatile Synthetic Building Block
  • The Chloro Group: The chlorine atom at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, a critical strategy in structure-activity relationship (SAR) studies. Key transformations include:

    • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

    • Sonogashira Coupling: Introduction of alkyne functionalities.

  • The Hydroxyethyl Group: The primary alcohol on the side chain is readily functionalized through:

    • Esterification/Acylation: To introduce ester-linked moieties.

    • Etherification (e.g., Williamson Ether Synthesis): To build ether linkages.

    • Oxidation: To form the corresponding aldehyde or carboxylic acid for further conjugation.

The chemical orthogonality of these two sites allows for a stepwise and controlled elaboration of the molecular structure.

Workflow: Derivatization for Library Synthesis

The compound is an ideal starting point for parallel synthesis or diversity-oriented synthesis to rapidly generate novel chemical entities for high-throughput screening.

Caption: Synthetic workflow for library generation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Protocol: Purity Assessment by Gas Chromatography (GC)

This method is adapted from established NIOSH protocols for analyzing related aminoethanol compounds and is suitable for assessing purity and detecting volatile impurities.[3]

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create calibration standards if quantitative analysis is required.

  • Analyze the sample by injecting it into the GC system. The purity is determined by the area percentage of the main peak.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of aromatic protons on the pyridine ring and aliphatic protons of the hydroxyethyl chain, with characteristic chemical shifts and coupling patterns. ¹³C NMR will show the distinct carbon signals for the pyridine ring and the side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺ at m/z 173.04).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C-Cl stretching.

Safety and Handling

In the absence of a specific Safety Data Sheet (SDS) for this compound, safety precautions should be based on data from structurally related compounds such as 2-aminoethanol and 2-amino-6-chloropyridine.[4][5][6]

Table 2: Summary of Potential Hazards

Hazard ClassDescriptionPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed.[6][7]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]
Skin Corrosion/Irritation May cause skin irritation or burns.[4][6]P280: Wear protective gloves/protective clothing.[5][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
Eye Damage/Irritation Causes serious eye damage or irritation.[4][5]P280: Wear eye protection/face protection.[5][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory irritation.[6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[5]

  • Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[5]

Handling and Storage
  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Keep away from heat and ignition sources.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures
  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

  • In Case of Skin Contact: Immediately take off all contaminated clothing and wash the skin with plenty of water.[5]

  • In Case of Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[5]

Conclusion

This compound is a compound of high strategic importance for drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its dual-functional nature make it an exemplary starting material for the creation of diverse molecular libraries. By providing orthogonal reactive sites for cross-coupling and derivatization, it enables medicinal chemists to efficiently explore chemical space and optimize structure-activity relationships. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is key to unlocking its full potential in the quest for novel therapeutics.

References

An In-depth Technical Guide to the Solubility of 2-((6-Chloropyridin-2-yl)amino)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-((6-chloropyridin-2-yl)amino)ethanol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public literature on its solubility profile, this document outlines the theoretical considerations governing its solubility, presents a robust, self-validating experimental protocol for its determination, and offers a curated selection of organic solvents to facilitate rational solvent screening. This guide is intended to empower researchers to make informed decisions in process development and optimization.

Introduction: The Critical Role of Solubility in Chemical Process Development

The journey of a chemical entity from a laboratory curiosity to a viable product is paved with a series of meticulous optimization steps. Among the most fundamental of these is the characterization of its solubility. For a molecule like this compound, which incorporates both a polar ethanolamine side chain and a less polar chloropyridine core, predicting its behavior in a diverse range of organic solvents is non-trivial.

A thorough understanding of its solubility is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient chemical transformations. Knowledge of solubility allows for the selection of a solvent system that maximizes reactant concentration and, consequently, reaction rate and yield.

  • Crystallization and Purification: The purification of the final product or intermediates often relies on selective crystallization. A well-characterized solubility profile across different solvents and temperatures is the bedrock of a successful crystallization process, enabling high purity and yield.

  • Formulation: In the context of drug development, the solubility of an API in various excipients and solvent systems directly impacts its bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase. Solubility data is therefore essential for developing accurate and robust analytical methods.

This guide will provide the foundational knowledge and practical tools to systematically approach the solubility determination of this compound.

Theoretical Considerations for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play. For this compound, its solubility in a given organic solvent will be a function of the balance between its intrinsic properties and those of the solvent.

Molecular Structure and Polarity

The structure of this compound suggests a molecule with distinct polar and non-polar regions:

  • Polar Moieties: The ethanolamine side chain (-NH-CH₂CH₂-OH) is capable of acting as both a hydrogen bond donor (from the hydroxyl and secondary amine groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms). This imparts significant polarity to this part of the molecule.

  • Less-Polar Moiety: The 6-chloropyridin-2-yl group is an aromatic heterocycle. While the nitrogen atom in the pyridine ring adds some polarity, the overall ring structure and the chloro-substituent contribute to its less polar, more lipophilic character.

This amphiphilic nature suggests that the compound's solubility will be highly dependent on the solvent's ability to interact favorably with both of these regions.

The Influence of the Solvent

The choice of solvent is the most critical factor in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity: Polar solvents, particularly those capable of hydrogen bonding, are expected to be good solvents for this compound. Protic polar solvents like alcohols (methanol, ethanol) should effectively solvate the ethanolamine side chain. Aprotic polar solvents (e.g., DMSO, DMF, acetonitrile) can also be effective due to their dipole moments.

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the solute.

  • Dielectric Constant: A higher dielectric constant generally indicates a more polar solvent that is better able to solvate charged or highly polar species.

Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:

  • High Expected Solubility: Polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Moderate Expected Solubility: Solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Low Expected Solubility: Non-polar solvents (e.g., hexane, toluene, diethyl ether).

The following diagram illustrates the key molecular features of this compound that influence its solubility.

G cluster_solute This compound Solute C₇H₉ClN₂O Polar Polar Head (-NH-CH₂CH₂-OH) Hydrogen Bonding Solute->Polar contributes to NonPolar Less-Polar Tail (6-Chloropyridin-2-yl) Van der Waals Forces Solute->NonPolar contributes to

Caption: Key structural features of this compound influencing solubility.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary to accurately assess the solubility of this compound. The following protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

G A Preparation of Saturated Solution B Equilibration A->B Incubate with agitation C Phase Separation B->C Syringe filtration D Quantification C->D HPLC or UV-Vis E Data Analysis D->E Calculate concentration

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • To each vial, add a known volume (e.g., 2.0 mL) of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A typical equilibration time is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in solubility.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step removes any undissolved microparticles.

  • Quantification (Chromatographic/Spectroscopic Method - Recommended):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve (absorbance or peak area vs. concentration).

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the same method as the standards.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

  • Quantification (Gravimetric Method - Alternative):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the dried residue.

    • The difference in weight corresponds to the mass of the dissolved this compound. The solubility can then be calculated based on the initial volume of the solvent used.

Data Presentation and Interpretation

To facilitate comparison and aid in solvent selection, the determined solubility data should be presented in a clear and organized manner.

Table 1: Physicochemical Properties of Selected Organic Solvents and Predicted Solubility Trends for this compound
SolventClassPolarity IndexDielectric Constant (20°C)H-Bond Donor/AcceptorPredicted Solubility Trend
MethanolPolar Protic5.132.7BothHigh
EthanolPolar Protic4.324.5BothHigh
IsopropanolPolar Protic3.919.9BothHigh-Moderate
AcetonitrilePolar Aprotic5.837.5AcceptorHigh-Moderate
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7AcceptorHigh
N,N-Dimethylformamide (DMF)Polar Aprotic6.436.7AcceptorHigh
AcetonePolar Aprotic5.120.7AcceptorModerate
Ethyl AcetateModerately Polar4.46.0AcceptorModerate-Low
DichloromethaneHalogenated3.19.1NoneLow
Tetrahydrofuran (THF)Ether4.07.5AcceptorLow
TolueneAromatic2.42.4NoneVery Low
n-HexaneNon-polar0.11.9NoneVery Low
Diethyl EtherEther2.84.3AcceptorVery Low

Note: The predicted solubility trend is a qualitative estimation based on the principles of "like dissolves like" and the molecular structure of this compound. Experimental verification is essential.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While predictive models can offer initial guidance, the lack of specific experimental data in the public domain necessitates a systematic experimental approach as detailed in this document.

By following the outlined protocols, researchers can generate reliable and accurate solubility data, which is indispensable for the efficient development of chemical processes, from synthesis and purification to formulation. The principles and methodologies described herein are broadly applicable to other novel chemical entities where solubility characterization is a critical step in their developmental pathway. Future work could involve the development of a comprehensive database of solubility data for a range of pyridine and ethanolamine derivatives to aid in the development of more accurate in silico solubility prediction models.

Technical Guide: Physicochemical Characterization of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Melting and Boiling Point Determination for Novel Pyridine Derivatives

Executive Summary

This document serves as a technical framework for researchers and scientists. It moves beyond a simple data sheet to provide a comprehensive methodology for both the theoretical prediction and experimental determination of the melting and boiling points of this, and structurally similar, novel compounds. We will explore the underlying principles that govern these phase transitions, detail authoritative experimental protocols, and discuss the interpretation of results, thereby establishing a self-validating system for characterization.

Compound Profile: 2-((6-Chloropyridin-2-yl)amino)ethanol

Before delving into its thermal properties, it is essential to define the molecule's structure and key identifiers.

  • Chemical Name: this compound

  • Molecular Formula: C₇H₉ClN₂O

  • Molecular Weight: 172.61 g/mol

  • Chemical Structure:

    alt text
    (Note: Image is a representative structure)

The structure reveals key functional groups that dictate its physical properties:

  • Chloropyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom and a chlorine substituent. This group contributes to dipole-dipole interactions and potential π-stacking.

  • Secondary Amine: The -NH- group is a hydrogen bond donor and acceptor, significantly influencing intermolecular forces.

  • Primary Alcohol: The terminal -OH group is a strong hydrogen bond donor and acceptor, which is expected to have a dominant effect on melting and boiling points.

A summary of the key properties is presented in Table 1.

Table 1: Key Physicochemical Identifiers for this compound

PropertyValueSource
CAS Number 29449-82-9[1]
Molecular Formula C₇H₉ClN₂O[2]
Molecular Weight 172.61 g/mol [2]
Predicted Melting Point See Section 2.1-
Predicted Boiling Point See Section 3.1-

Melting Point (MP) Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. The presence of impurities typically depresses and broadens this range.

In the absence of direct experimental data, the melting point can be estimated by analyzing intermolecular forces and comparing the molecule to known analogs.

  • Intermolecular Forces: The melting point is directly related to the strength of intermolecular attractions in the crystal lattice.[3] For this compound, the key forces are:

    • Hydrogen Bonding: The primary alcohol (-OH) and secondary amine (-NH-) groups are capable of forming strong hydrogen bonds, which require significant thermal energy to overcome. This is expected to be the dominant factor leading to a relatively high melting point.[4]

    • Dipole-Dipole Interactions: The polar C-Cl bond and the pyridine ring create permanent dipoles, contributing to lattice energy.

    • London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area.[3]

  • Structural Analogs: A powerful estimation tool is to examine the melting points of structurally similar compounds. A close analog is 2-((6-Chloro-4-pyrimidinyl)amino)ethanol (CAS 22177-94-2), which differs by the placement of a nitrogen in the aromatic ring. This compound has a reported melting point of 110-112 °C [5]. Given the similar molecular weight and the presence of identical hydrogen-bonding moieties, it is reasonable to hypothesize that the melting point of this compound will be in a similar range, likely above 100 °C.

This protocol describes a standard, reliable method for determining the melting point range of a newly synthesized solid, establishing a self-validating workflow through proper calibration and observation.

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated apparatus. The temperatures at which melting begins (solid first turns to liquid) and is complete (last solid particle disappears) are recorded as the melting range.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous.

    • Crush a small amount of the sample into a fine powder on a watch glass.

    • Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

    • Compact the sample by tapping the sealed end on a hard surface or by dropping it down a long glass tube.

  • Apparatus Calibration:

    • Before analysis, calibrate the thermometer or thermocouple of the melting point apparatus using certified standards with known melting points (e.g., benzophenone, 48-50 °C; caffeine, 235-237 °C).

    • Generate a calibration curve if the apparatus reading deviates from the standard values.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the analog, start by targeting ~90 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the last crystal of solid melts.

    • The melting range is reported as T₁ - T₂.

  • Interpretation:

    • A sharp melting range (0.5-2 °C) is indicative of a highly pure compound.

    • A broad or depressed melting range suggests the presence of impurities or solvent.

The following diagram illustrates the decision-making and experimental workflow for this protocol.

MP_Workflow start_end start_end process process decision decision data data A Start: Synthesized Compound B Prepare Dry, Powdered Sample A->B D Pack Capillary Tube (2-3 mm) B->D C Calibrate MP Apparatus with Certified Standards F Perform Slow Scan (1-2 °C/min) C->F E Perform Rapid Scan to Estimate MP D->E E->F G Observe Phase Transition F->G H Record T1 (Onset) and T2 (Completion) G->H I Is Range > 2°C? H->I J Report MP Range (Purity > 98%) I->J No K Action: Re-purify Compound (e.g., Recrystallization) I->K Yes L End: Characterized MP J->L K->B

Caption: Workflow for Melting Point Determination.

Boiling Point (BP) Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid. It is highly sensitive to atmospheric pressure.

Predicting the boiling point follows similar logic to the melting point, with a strong emphasis on intermolecular forces holding molecules together in the liquid state.[3]

  • Intermolecular Forces: Hydrogen bonding from the -OH and -NH groups will again be the most significant factor, requiring substantial energy for molecules to escape into the gas phase. This will elevate the boiling point considerably compared to non-hydrogen-bonding molecules of similar molecular weight.

  • Molecular Weight: Generally, as molecular weight increases, London dispersion forces become stronger, leading to a higher boiling point.[3]

  • Structural Analogs:

    • 2-(Methylamino)ethanol (MW: 75.11 g/mol ) has a boiling point of 159 °C .

    • 2-(Ethylamino)ethanol (MW: 89.14 g/mol ) has a boiling point of 169-170 °C .

    • Given that this compound (MW: 172.61 g/mol ) is significantly heavier and retains the crucial aminoethanol structure, its boiling point is expected to be well over 200 °C.

  • Challenge of Decomposition: A critical consideration for molecules with multiple functional groups is thermal stability. At elevated temperatures required for boiling (especially at atmospheric pressure), the compound may decompose before it boils. It is crucial to observe the sample for color changes or charring during heating. If decomposition is suspected, determination of the boiling point under reduced pressure is required.

This protocol is suitable for small research-scale quantities and allows for the determination of the boiling point while monitoring for decomposition.

Principle: A small amount of liquid is heated in a test tube along with an inverted, sealed capillary tube. As the liquid heats, trapped air in the capillary expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, and a rapid, continuous stream of bubbles emerges from the capillary.

Methodology:

  • Apparatus Setup:

    • Place 0.5 mL of the liquid sample into a small test tube.

    • Create a micro-capillary by sealing one end of a standard melting point capillary tube in a flame.

    • Place the micro-capillary into the test tube with its sealed end pointing up.

    • Attach the test tube to a calibrated thermometer.

    • Suspend the assembly in a heating bath (e.g., silicone oil) or a melting point apparatus with a liquid sample holder.

  • Measurement:

    • Heat the bath at a moderate rate (5-10 °C/min).

    • Observe the micro-capillary. A slow stream of bubbles will emerge as the trapped air expands.

    • As the temperature approaches the boiling point, the rate of bubbling will increase significantly.

    • The boiling point is the temperature at which a continuous, rapid stream of bubbles emerges from the end of the micro-capillary.

    • Record this temperature and the ambient atmospheric pressure.

  • Confirmation and Decomposition Check:

    • Remove the heat source and allow the bath to cool.

    • The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the micro-capillary, the temperature should be equal to the previously recorded boiling point. This confirms the reading.

    • Visually inspect the sample for any change in color (e.g., darkening to yellow or brown), which would indicate thermal decomposition.

  • Pressure Correction (if necessary):

    • If the measurement is not performed at standard pressure (760 mmHg), the boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

The following diagram outlines the decision process for selecting the appropriate boiling point determination method.

BP_Decision_Tree start_end start_end decision decision method method warning warning A Start: Determine BP of Novel Compound B Is sample quantity > 5 mL? A->B C Is compound expected to be thermally stable (BP < 250°C)? B->C No E Standard Distillation B->E Yes D Microscale Method (Siwoloboff) C->D Yes G Decomposition likely. Use Kugelrohr or report 'Decomposes at T'. C->G No F Vacuum Distillation D->F Decomposition Observed

Caption: Method Selection for Boiling Point Analysis.

Conclusion

  • Predicted Melting Point: Expected to be a crystalline solid with a melting point in the range of 100-120 °C , similar to its pyrimidinyl analog.

  • Predicted Boiling Point: Expected to be a high-boiling liquid, likely >220 °C at atmospheric pressure, with a significant risk of thermal decomposition.

This guide provides the necessary authoritative protocols for any researcher to experimentally determine these values with high confidence. Adherence to calibration standards and careful observation, particularly for thermal decomposition, are paramount for generating trustworthy and reproducible data. The methodologies outlined herein represent a foundational approach to the characterization of novel chemical entities in a drug discovery and development context.

References

An In-Depth Technical Guide to 2-((6-Chloropyridin-2-yl)amino)ethanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-((6-Chloropyridin-2-yl)amino)ethanol, a pivotal chemical intermediate in contemporary medicinal chemistry. The document details its physicochemical properties, outlines a robust and reproducible laboratory-scale synthesis protocol, and delves into the mechanistic underpinnings of its formation via nucleophilic aromatic substitution. Furthermore, it establishes a framework for the spectroscopic characterization of the molecule, ensuring structural verification and purity assessment. The guide highlights its strategic importance as a precursor in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors, and concludes with essential safety and handling protocols. This document is intended for researchers, chemists, and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Physicochemical Properties

This compound, bearing the CAS Number 29449-82-9, is a difunctional heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure uniquely combines a 6-chloropyridin-2-amine moiety with a primary alcohol functional group. This arrangement provides two key reactive sites: the nucleophilic secondary amine and the hydroxyl group, which can be readily functionalized, and the chlorinated pyridine ring, which is primed for further substitution or cross-coupling reactions. This versatility makes it an invaluable building block for constructing complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.

dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12]; edge [penwidth=2];

} dots Caption: Chemical Structure of this compound

Table 1: Physicochemical Properties

PropertyValue
CAS Number 29449-82-9
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance White to off-white solid (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Soluble in polar organic solvents (e.g., Pyridine, DMSO, DMF)

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is the nucleophilic aromatic substitution (SₙAr) reaction between 2,6-dichloropyridine and 2-aminoethanol (ethanolamine). This reaction is a cornerstone of heterocyclic chemistry and is particularly effective for introducing amine functionalities onto electron-deficient pyridine rings.

Reaction Mechanism

The SₙAr mechanism proceeds through a two-step addition-elimination pathway. The pyridine ring, with its electronegative nitrogen atom and two electron-withdrawing chlorine atoms, is sufficiently electron-poor to be attacked by a nucleophile.

  • Nucleophilic Attack: The amino group of ethanolamine acts as the nucleophile, attacking the C2 position of the 2,6-dichloropyridine ring. This position is highly activated towards nucleophilic attack. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of a chloride ion from the tetrahedral intermediate. The reaction is typically performed at elevated temperatures to overcome the activation energy associated with the initial disruption of the aromatic system. Pyridine often serves as both the solvent and a mild base to neutralize the HCl generated during the reaction.

dot graph "reaction_mechanism" { graph [rankdir="LR", splines=ortho, nodesep=1.0]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [penwidth=2, color="#4285F4"];

} dots Caption: SₙAr Synthesis Pathway

Laboratory Synthesis Protocol

This protocol is adapted from established procedures for the reaction of 2,6-dichloropyridine with amine nucleophiles.

Materials:

  • 2,6-Dichloropyridine (1.0 eq)

  • 2-Aminoethanol (1.0 eq)

  • Pyridine (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyridine (e.g., 2.0 g, 13.5 mmol) in pyridine (10 mL).

  • Addition of Nucleophile: To this solution, add 2-aminoethanol (e.g., 0.82 g, 13.5 mmol) at room temperature.

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature overnight with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The pyridine solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.

Spectroscopic Characterization & Purity Assessment

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the pyridine ring. The proton between the two nitrogen-bearing carbons will likely be the most downfield. - Methylene Protons (-NCH₂CH₂OH): Two triplets in the aliphatic region (approx. 3.0-4.0 ppm), each integrating to 2H. - Amine & Hydroxyl Protons (NH, OH): Broad singlets, chemical shift can vary depending on solvent and concentration.
¹³C NMR - Aromatic Carbons: Five signals in the aromatic region (approx. 105-160 ppm). The carbons attached to the chlorine and nitrogen atoms will be the most downfield. - Aliphatic Carbons: Two signals in the aliphatic region (approx. 45-65 ppm) corresponding to the two methylene carbons.
Mass Spec (MS) - Molecular Ion (M⁺): A distinct peak at m/z ≈ 172. A characteristic isotopic pattern (M+2 peak at ≈174) with an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Infrared (IR) - N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. - O-H Stretch: A broad peak around 3200-3500 cm⁻¹. - C-H Stretches (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹. - C=C and C=N Stretches (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. - C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Core Applications in Pharmaceutical Synthesis

The true value of this compound lies in its application as a versatile scaffold for building more complex drug molecules. The 6-aminopyridine core is a common feature in a multitude of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.

Precursor to Kinase Inhibitors

Kinase inhibitors often feature a heterocyclic core that binds within the ATP-binding pocket of the target enzyme. The 6-aminopyridine moiety is particularly effective in forming key hydrogen bonds within this region. The ethanol side chain of the title compound provides a convenient handle for elaboration, allowing for the introduction of various pharmacophores designed to target specific regions of the kinase or to improve the compound's pharmacokinetic properties.

For example, the hydroxyl group can be used in subsequent reactions such as:

  • Etherification: To link to other aromatic or aliphatic groups.

  • Esterification: To create prodrugs or modify solubility.

  • Oxidation: To form an aldehyde or carboxylic acid for further amide coupling reactions.

dot graph "application_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [penwidth=2, color="#34A853"];

} dots Caption: Synthetic utility workflow.

While specific, named drugs directly synthesized from this exact intermediate are proprietary, numerous patents describe the synthesis of kinase inhibitors using structurally analogous 6-amino or 6-chloro-2-substituted pyridines, highlighting the industrial relevance of this molecular class.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols. A specific Safety Data Sheet (SDS) is not widely available; therefore, a conservative approach based on the constituents is required.

Potential Hazards:

  • Skin and Eye Irritation: Amines and chlorinated aromatic compounds can be irritants. Causes severe skin burns and eye damage.[2]

  • Harmful if Swallowed or Inhaled: Harmful if swallowed, in contact with skin or if inhaled.[2]

  • Toxicity: The toxicology of the compound has not been fully evaluated.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Control: In case of a spill, avoid generating dust. Absorb with an inert material and place in a sealed container for disposal.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its dual functionality and its direct applicability to the synthesis of high-value pharmaceutical targets. The reliable SₙAr synthesis route and the multiple avenues for subsequent chemical modification make it a powerful tool for medicinal chemists. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this versatile building block in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 2-((6-Chloropyridin-2-yl)amino)ethanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-((6-Chloropyridin-2-yl)amino)ethanol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While not a widely known end-product, its structural motifs—a substituted aminopyridine core—position it as a valuable intermediate in the discovery and development of novel therapeutic agents. This document details its chemical properties, plausible synthetic routes based on established chemical principles, and its potential role in drug discovery. The synthesis of the key precursor, 2-amino-6-chloropyridine, is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this compound in their research endeavors.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chloro substituent and an aminoethanol side chain, as seen in this compound, provides multiple points for further chemical modification, making it a versatile building block for creating libraries of compounds for high-throughput screening. This guide will delve into the essential technical details of this compound, from its synthesis to its potential applications.

Chemical Properties and Identification

This compound is a solid at room temperature with the following key identifiers and properties:

PropertyValue
CAS Number 29449-82-9
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance White to light yellow powder
Purity Typically >95%

Synthesis of this compound

Step 1: Synthesis of the Key Intermediate, 2-Amino-6-chloropyridine

The precursor, 2-amino-6-chloropyridine (CAS Number: 45644-21-1), is a critical starting material.[2] Several methods for its synthesis have been reported. A common and effective approach involves the chlorination of 2-aminopyridine.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine in a suitable solvent such as concentrated hydrochloric acid.

  • Chlorination: Cool the solution in an ice bath. Slowly add a chlorinating agent, such as a solution of sodium hypochlorite (NaClO), dropwise while maintaining the temperature below 10°C.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by stirring at room temperature to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a pH greater than 8. The product, 2-amino-6-chloropyridine, will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with deionized water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis_Step1 2-Aminopyridine 2-Aminopyridine 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine 2-Aminopyridine->2-Amino-6-chloropyridine Chlorination NaClO / HCl NaClO / HCl NaClO / HCl->2-Amino-6-chloropyridine

Caption: Synthesis of the key intermediate, 2-amino-6-chloropyridine.

Step 2: Synthesis of this compound

With the 2-amino-6-chloropyridine intermediate in hand, the final product can be synthesized via N-alkylation. Two common methods for this transformation are reaction with 2-chloroethanol or with ethylene oxide.

This is a classical nucleophilic substitution reaction where the amino group of 2-amino-6-chloropyridine attacks the electrophilic carbon of 2-chloroethanol.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropyridine in a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the mixture to deprotonate the amino group, thereby increasing its nucleophilicity.

  • Alkylation: Slowly add 2-chloroethanol to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ethylene oxide is a highly reactive electrophile that can directly react with the amino group of 2-amino-6-chloropyridine in a ring-opening reaction.[4]

  • Reaction Setup: Dissolve 2-amino-6-chloropyridine in a suitable solvent, such as methanol or ethanol, in a sealed reaction vessel.

  • Addition of Ethylene Oxide: Carefully introduce a measured amount of ethylene oxide into the reaction mixture. This reaction is often carried out under pressure due to the low boiling point of ethylene oxide.

  • Reaction Conditions: The reaction can proceed at room temperature or with gentle heating. Stir the mixture for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Isolation: Upon completion, carefully vent the reaction vessel. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Synthesis_Step2 cluster_0 Method A cluster_1 Method B 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine 2-((6-Chloropyridin-2-yl)amino)ethanol_A This compound 2-Amino-6-chloropyridine->2-((6-Chloropyridin-2-yl)amino)ethanol_A N-Alkylation 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->2-((6-Chloropyridin-2-yl)amino)ethanol_A Base Base Base->2-((6-Chloropyridin-2-yl)amino)ethanol_A 2-Amino-6-chloropyridine_B 2-Amino-6-chloropyridine 2-((6-Chloropyridin-2-yl)amino)ethanol_B This compound 2-Amino-6-chloropyridine_B->2-((6-Chloropyridin-2-yl)amino)ethanol_B Ring Opening Ethylene Oxide Ethylene Oxide Ethylene Oxide->2-((6-Chloropyridin-2-yl)amino)ethanol_B

Caption: Plausible synthetic routes to this compound.

Discovery and History in Drug Development

While a specific blockbuster drug containing the this compound moiety has not been identified in the public literature, the broader class of 2-aminopyridine derivatives has a rich history in drug discovery. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The subject compound, with its reactive chloro and hydroxyl groups, is an ideal intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the hydroxyl group can be esterified, etherified, or oxidized to introduce further diversity.

It is highly probable that this compound has been synthesized and utilized within pharmaceutical research programs as a building block for creating libraries of novel compounds to be screened for biological activity. Its history is likely embedded in the proprietary developmental pipelines of pharmaceutical companies rather than in publicly accessible scientific literature.

Conclusion

This compound is a valuable, functionalized heterocyclic compound. While its direct biological applications are not extensively documented, its utility as a synthetic intermediate is clear. The plausible and robust synthetic routes outlined in this guide, starting from readily available precursors, make it an accessible compound for research and development. For scientists and researchers in drug discovery, this compound represents a versatile scaffold for the generation of novel chemical entities with the potential for a wide range of therapeutic applications.

References

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-((6-Chloropyridin-2-yl)amino)ethanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthetic manipulation of 2-((6-chloropyridin-2-yl)amino)ethanol, a versatile bifunctional building block pivotal in medicinal chemistry. The strategic location of its secondary amine, primary alcohol, and reactive chloro-substituent offers multiple avenues for derivatization. We present detailed protocols and expert insights into achieving chemoselective modifications at each of these sites, with a particular focus on the synthesis of scaffolds relevant to kinase inhibitor development.[1] The methodologies discussed herein are designed to be robust and scalable, enabling researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Scaffold

This compound is a privileged scaffold in modern drug discovery. The 2-aminopyridine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[1] This is due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The molecule presents three primary points for diversification, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The key challenge and opportunity in utilizing this scaffold lies in controlling the chemoselectivity of reactions targeting the nucleophilic secondary amine (-NH) and primary alcohol (-OH) groups. This guide will elucidate strategies to selectively functionalize each reactive site.

Scafffold_Analysis cluster_molecule This compound cluster_sites Reactive Sites for Derivatization mol Molecule Structure Placeholder N Secondary Amine (NH) N-Alkylation, N-Acylation mol->N Nucleophilic Site 1 O Primary Alcohol (OH) O-Alkylation, O-Acylation mol->O Nucleophilic Site 2 Cl 6-Chloro Position SNAr, Cross-Coupling mol->Cl Electrophilic Site

Figure 1: Key reactive sites on the this compound scaffold.

Chemoselective Functionalization Strategies

The presence of two nucleophilic centers, the secondary amine and the primary alcohol, necessitates careful reaction planning to achieve selective modification. The choice of reaction conditions—specifically the base, solvent, and acylating/alkylating agent—is paramount.

Strategy A: Selective N-Acylation

The secondary amine is generally more nucleophilic than the primary alcohol. However, direct acylation can lead to mixtures of N-acylated, O-acylated, and di-acylated products. To achieve selective N-acylation, one common strategy involves the formation of a mixed anhydride.[2] This approach enhances the reactivity of the carboxylic acid under conditions that favor reaction with the amine.

Protocol 1: Selective N-Acylation via Mixed Anhydride Method

This protocol describes the N-acylation using propionic acid as an example.

Workflow:

N_Acylation_Workflow start Start: Reactants step1 Step 1: Form Mixed Anhydride - Propionic Acid - Alkyl Sulfonyl Chloride - Organic Base (e.g., Triethylamine) - Temp: 0-5°C start->step1 step2 Step 2: Add Amino Alcohol - Add this compound - Warm to 25°C step1->step2 step3 Step 3: Reaction & Quench - Stir for 1-3 hours - Quench with water step2->step3 step4 Step 4: Workup & Purification - Aqueous/Organic Extraction - Column Chromatography step3->step4 end Product: N-Acylated Derivative step4->end

Figure 2: Workflow for selective N-acylation.

Reagents & Materials:

Reagent MW Amount Mmol Eq.
This compound 172.61 1.0 g 5.79 1.0
Propionic Acid 74.08 0.47 g (0.48 mL) 6.37 1.1
Methanesulfonyl Chloride 114.55 0.73 g (0.52 mL) 6.37 1.1
Triethylamine (TEA) 101.19 1.76 g (2.42 mL) 17.37 3.0

| Dichloromethane (DCM) | - | 50 mL | - | - |

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propionic acid (1.1 eq) and dichloromethane (25 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (3.0 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). A precipitate of triethylamine hydrochloride will form.

  • Stir the mixture at 0°C for 30 minutes to ensure the complete formation of the mixed anhydride.

  • In a separate flask, dissolve this compound (1.0 eq) in dichloromethane (25 mL).

  • Add the amino alcohol solution dropwise to the mixed anhydride suspension at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2x25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Strategy B: Selective O-Acylation

To favor acylation at the less nucleophilic hydroxyl group, the highly nucleophilic amino group must be "deactivated." This is effectively achieved by performing the reaction under strongly acidic conditions.[3] The amine is protonated to form a non-nucleophilic ammonium salt, leaving the hydroxyl group free to react.

Protocol 2: Selective O-Acylation under Acidic Conditions

This protocol details the O-acetylation using acetic anhydride.

Reagents & Materials:

Reagent MW Amount Mmol Eq.
This compound 172.61 1.0 g 5.79 1.0
Acetic Anhydride 102.09 1.18 g (1.09 mL) 11.58 2.0

| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - | Solvent |

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA) at room temperature. The dissolution may be exothermic.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (2.0 eq) to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold diethyl ether. This will precipitate the product as its trifluoroacetate salt.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether to remove excess TFA and acetic acid.

  • To obtain the free base, dissolve the salt in a minimal amount of water and basify to pH 8-9 by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous solution with ethyl acetate (3x50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the O-acylated product. Further purification by chromatography may be performed if necessary.

Expert Insight: The O→N acyl shift is a known phenomenon where an acyl group migrates from an oxygen to a nearby nitrogen.[3] This is typically favored under basic or neutral conditions. Therefore, it is crucial to handle the O-acylated product under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases if the free amine is desired.[3]

Strategy C: Derivatization at the 6-Chloro Position

The chlorine atom at the C6 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is a common strategy in the synthesis of kinase inhibitors.[4][5]

Protocol 3: Suzuki Cross-Coupling

This protocol describes the coupling with 4-methoxyphenylboronic acid.

Workflow:

Suzuki_Workflow start Start: Reactants & Catalyst step1 Step 1: Assemble Reaction - Add Substrate, Boronic Acid,  Base, and Solvent to Flask start->step1 step2 Step 2: Degas Mixture - Bubble N₂ or Ar through the  solution for 15-20 min step1->step2 step3 Step 3: Add Catalyst - Add Pd Catalyst (e.g., Pd(PPh₃)₄)  under inert atmosphere step2->step3 step4 Step 4: Heat Reaction - Heat to 80-100°C - Monitor by TLC/LC-MS step3->step4 step5 Step 5: Workup & Purification - Aqueous Workup - Column Chromatography step4->step5 end Product: C6-Arylated Derivative step5->end

Figure 3: General workflow for a Suzuki cross-coupling reaction.

Reagents & Materials:

Reagent MW Amount Mmol Eq.
This compound 172.61 1.0 g 5.79 1.0
4-Methoxyphenylboronic Acid 151.96 1.05 g 6.95 1.2
Tetrakis(triphenylphosphine)palladium(0) 1155.56 0.33 g 0.29 0.05
Sodium Carbonate (Na₂CO₃) 105.99 1.84 g 17.37 3.0

| 1,4-Dioxane/Water (4:1) | - | 50 mL | - | - |

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 90°C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired coupled product.

Summary of Synthetic Strategies and Expected Outcomes

The following table summarizes the primary derivatization strategies and the key factors influencing the reaction outcome.

Target SiteReaction TypeKey ReagentsConditionsRationale for Selectivity
Secondary Amine N-AcylationCarboxylic Acid, MsCl, TEAAnhydrous, 0°C to RTFormation of a highly reactive mixed anhydride that preferentially acylates the more nucleophilic amine.[2]
Secondary Amine N-AlkylationAlkyl Halide, NaHAnhydrous THF, 0°C to RTDeprotonation of both -NH and -OH, but the resulting amide anion is often more nucleophilic. Can lead to mixtures.[6]
Primary Alcohol O-AcylationAcyl Halide or AnhydrideStrongly acidic (e.g., TFA)Protonation of the amine group deactivates it, preventing acylation and allowing the alcohol to react.[3]
6-Chloro Position Suzuki CouplingBoronic Acid, Pd Catalyst, BaseAnhydrous, heatedPalladium-catalyzed cross-coupling specific to the C-Cl bond.[7]
6-Chloro Position SNArAmine Nucleophile, BasePolar aprotic solvent, heatedThe electron-withdrawing pyridine nitrogen activates the C6 position for nucleophilic attack.[5]

Conclusion

This compound is a powerful and adaptable starting material for constructing libraries of complex molecules. By carefully selecting reaction conditions, chemists can achieve high chemoselectivity, enabling the targeted synthesis of derivatives functionalized at the amine, alcohol, or chloro-substituent. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery to explore the vast chemical space accessible from this versatile scaffold, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.

References

Application Notes and Protocols for 2-((6-Chloropyridin-2-yl)amino)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a versatile building block in the design of a diverse array of biologically active molecules.[1][2] Its simple, low molecular weight structure, combined with its inherent electronic properties, makes it an ideal starting point for the synthesis of complex heterocyclic systems.[1][2] A key feature of the 2-aminopyridine core is its capacity to form critical hydrogen bond interactions with the hinge region of kinase active sites, a foundational principle in the design of potent and selective kinase inhibitors. This has led to the development of numerous 2-aminopyridine-based drugs and clinical candidates targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

This application note focuses on 2-((6-Chloropyridin-2-yl)amino)ethanol , a functionalized 2-aminopyridine derivative that serves as a key intermediate in the synthesis of novel kinase inhibitors and other potential therapeutic agents. The presence of a chlorine atom at the 6-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The ethanolamine side chain can also be modified or may itself contribute to binding interactions with target proteins.

Chemical Properties and Synthetic Overview

PropertyValue
IUPAC Name This compound
CAS Number 29449-82-9
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms in the starting material, 2,6-dichloropyridine, activates the C2 and C6 positions for nucleophilic attack.[3] By controlling the reaction conditions, selective mono-substitution with ethanolamine can be achieved.

G start 2,6-Dichloropyridine reaction Reaction Conditions: - Base (e.g., K₂CO₃, Et₃N) - Solvent (e.g., EtOH, NMP) - Heat start->reaction Nucleophilic Aromatic Substitution (SNAr) reagent Ethanolamine reagent->reaction product This compound reaction->product

Caption: General synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis: A Mechanistic Perspective

The 2-aminopyridine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. These inhibitors function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of oncology drugs.

Derivatives of this compound are being explored as inhibitors for a variety of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. 2-aminopyridine derivatives have shown potent inhibitory activity against CDKs such as CDK8 and CDK9.[4][5][6]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Inhibitors of this pathway are of significant interest in cancer therapy. 2-aminopyridine-based compounds have been developed as potent PI3Kδ inhibitors for hematological cancers.[7]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine signaling and is implicated in myeloproliferative disorders and inflammatory diseases. Computational studies have explored 2-aminopyridine derivatives as potential JAK2 inhibitors.[8]

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to defects in cell division and is a promising anti-cancer strategy. Certain 2-aminopyridine derivatives have been identified as dual inhibitors of Aurora kinases and tubulin polymerization.

The general mechanism of action for many 2-aminopyridine-based kinase inhibitors involves the formation of key hydrogen bonds between the pyridine nitrogen and the exocyclic amino group with the "hinge" region of the kinase active site. This mimics the interaction of the adenine portion of ATP.

G cluster_0 Kinase Active Site cluster_1 2-Aminopyridine Inhibitor hinge Hinge Region Backbone NH Backbone C=O gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket inhibitor Pyridine N Amino NH inhibitor:f0->hinge:f0 H-Bond inhibitor:f1->hinge:f1 H-Bond inhibitor:f3->gatekeeper Steric/Electronic Interaction inhibitor:f2->hydrophobic_pocket Hydrophobic Interaction

Caption: Simplified interaction diagram of a 2-aminopyridine inhibitor with a kinase active site.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

  • 2,6-Dichloropyridine

  • Ethanolamine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethanol (anhydrous) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • NMR spectrometer and/or LC-MS for product characterization

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,6-dichloropyridine (1.0 eq), ethanolamine (1.2-1.5 eq), and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Solvent Addition: Add a suitable solvent such as anhydrous ethanol or NMP to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,6-dichloropyridine.

  • Reaction: Heat the reaction mixture to reflux (for ethanol) or to a temperature between 100-120 °C (for NMP) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If NMP was used as the solvent, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of NMP). If ethanol was used, concentrate the mixture under reduced pressure, and then partition the residue between water and ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the derivatization of the 6-chloro position of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (2.0 eq K₂CO₃).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the desired coupled product.

Illustrative Biological Activity of Structurally Related Compounds

Compound ClassTarget Kinase(s)Reported IC₅₀ ValuesReference
2-Amino-pyridine derivativesCDK846 nM (for compound 29)[4][6]
2-Aminopyridine derivativesPI3Kδ30 nM (for compound MR3278)[7]
2-Aminopyrimidine derivativesCDK9/HDAC188.4 nM (CDK9) and 168.9 nM (HDAC1) (for compound 8e)[5]

Note: The data presented in this table is for structurally related compounds and should be considered illustrative of the potential of the 2-aminopyridine scaffold, not as direct data for this compound.

Conclusion and Future Directions

This compound represents a valuable and strategically functionalized building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The protocols outlined in this application note provide a foundation for the synthesis and further derivatization of this compound. The established importance of the 2-aminopyridine scaffold in medicinal chemistry, particularly in the field of kinase inhibition, suggests that derivatives of this compound are promising candidates for further investigation in drug discovery programs. Future work should focus on the synthesis of a library of analogs and their systematic evaluation against a panel of kinases to elucidate the structure-activity relationships and identify potent and selective inhibitors for various therapeutic targets.

References

Application Notes & Protocols: The Strategic Utility of 2-((6-Chloropyridin-2-yl)amino)ethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-((6-Chloropyridin-2-yl)amino)ethanol is a versatile bifunctional reagent that has emerged as a valuable building block in synthetic organic chemistry. Its unique architecture, featuring a nucleophilic secondary amine, a primary alcohol, and an electrophilic chloropyridine ring, offers multiple, distinct reaction sites. This strategic arrangement allows for the sequential or one-pot construction of complex molecular scaffolds, particularly fused heterocyclic systems of significant interest in medicinal chemistry. This guide provides an in-depth exploration of its applications, focusing on the synthesis of pyridobenzodiazepine cores and other key transformations. We present detailed, field-proven protocols, mechanistic insights, and the causal logic behind experimental design choices to empower researchers in drug discovery and process development.

Introduction: A Molecule of Strategic Importance

This compound is a crystalline solid whose value lies in the orthogonal reactivity of its three primary functional groups. The ethanolamine side chain provides nucleophilic centers (the -NH and -OH groups), while the 2-amino-6-chloropyridine core serves as a robust scaffold with a tunable electrophilic site (the C-Cl bond). This structural motif is a precursor for a variety of heterocyclic compounds, including those with potential biological activity.[1][2] The presence of the chlorine atom is particularly advantageous, serving as a synthetic handle for late-stage diversification through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[2][3]

Table 1: Physicochemical Properties
PropertyValue
CAS Number 29449-82-9[4][5]
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in polar organic solvents (e.g., EtOH, MeOH, DMSO)

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to participate in a diverse range of chemical transformations. The interplay between its functional groups can be strategically exploited to build molecular complexity.

Diagram 1: Reactivity Map

This diagram illustrates the primary reactive sites on the molecule and the classes of reactions they commonly undergo.

Caption: Key reactive sites and corresponding synthetic transformations.

Synthesis of Fused Heterocycles: The Pyridobenzodiazepine Core

A paramount application of this reagent is in the construction of fused heterocyclic systems, such as pyrido[2,3-b][1][6]benzodiazepines. These scaffolds are structurally related to pirenzepine, a selective M1 muscarinic receptor antagonist, making them attractive targets in drug discovery.[1][7] The synthesis typically involves an initial reaction to build an intermediate, followed by an acid-catalyzed intramolecular cyclization. The acid catalyst protonates the pyridine nitrogen, which withdraws electron density from the ring and activates the C6-Cl bond towards nucleophilic attack by an appropriately positioned amine, leading to ring closure.[6]

N- and O-Functionalization

The secondary amine and primary alcohol can be selectively functionalized under standard conditions.

  • O-Alkylation/Acylation: The hydroxyl group can be converted to an ether or ester via reactions like the Williamson ether synthesis (using a strong base like NaH and an alkyl halide) or acylation (using an acyl chloride or anhydride). This modification is often used to introduce linkers or modulate solubility.

  • N-Alkylation/Acylation: The secondary amine can be readily alkylated or acylated. This site is crucial for attaching side chains that can interact with biological targets. For instance, in the synthesis of pirenzepine analogs, this nitrogen is often part of a piperazine ring incorporated via alkylation.[1]

C-Cl Bond Manipulation

The chlorine atom on the pyridine ring is a versatile handle for introducing diversity. While it can participate in intramolecular SNAr as described above, it is also amenable to intermolecular reactions:

  • Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) can be employed to append various aryl, heteroaryl, or alkyl groups at this position, significantly expanding the accessible chemical space.[2]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Pyrido[2,3-b][1][8]oxazocine Derivative via Intramolecular Cyclization

This protocol describes a representative intramolecular cyclization, a key step in forming fused heterocyclic systems. The principle relies on tethering a nucleophile that can subsequently attack the chloropyridine ring. Here, the intrinsic hydroxyl group acts as the nucleophile.

Diagram 2: Workflow for Intramolecular Cyclization

G A 1. Dissolution & Inerting B 2. Base Addition (e.g., NaH, 60% in oil) A->B C 3. Stirring at 0°C (Alkoxide Formation) B->C D 4. Heating to Reflux (e.g., 80-100°C in Dioxane) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Aqueous Quench (e.g., sat. NH4Cl) E->F G 7. Extraction & Drying F->G H 8. Purification (Chromatography) G->H

Caption: Experimental workflow for intramolecular O-arylation.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMF, approx. 0.1 M concentration). Purge the system with nitrogen for 10-15 minutes.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the hydroxyl group to form the sodium alkoxide. The low temperature controls the initial exothermic reaction.

  • Cyclization: After stirring at 0°C for 30 minutes, slowly warm the reaction mixture to room temperature and then heat to reflux (e.g., 80-110°C, depending on the solvent). Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic aromatic substitution (SNAr), where the newly formed alkoxide attacks the electron-deficient carbon bearing the chlorine atom.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired fused heterocyclic product.

Protocol 2: N-Acylation with Acetyl Chloride

This protocol details a standard procedure for acylating the secondary amine, a common step for installing amide functionalities.

Diagram 3: Logic of N-Acylation

G start Start: Reagent in Aprotic Solvent (e.g., DCM) with Base (e.g., Et3N) step1 Cool to 0°C (Control Exothermic Reaction) start->step1 step2 Add Acetyl Chloride (1.1 eq) (Electrophile Introduction) step1->step2 step3 Stir at RT (Allow Reaction to Complete) step2->step3 step4 Aqueous Work-up (Remove Salts & Excess Reagents) step3->step4 end End: Purified N-Acylated Product step4->end

Caption: Logical flow for a standard N-acylation reaction.

Methodology:

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA). Causality: The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Acylation: Cool the mixture to 0°C. Add acetyl chloride (1.1 eq) dropwise via syringe. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess base), saturated sodium bicarbonate (to neutralize acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-acylated product, which can be further purified by chromatography or recrystallization if necessary.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. Its distinct reactive sites offer a predictable and controllable platform for constructing complex molecules, particularly medicinally relevant fused heterocycles. The protocols and strategic insights provided herein demonstrate its utility and are intended to serve as a practical guide for researchers aiming to leverage this reagent in their synthetic campaigns. By understanding the causality behind each experimental step, scientists can adapt and optimize these methods for their specific molecular targets.

References

Application Notes and Protocol for the N-Arylation of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated Aminopyridines

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the vast landscape of nitrogen-containing scaffolds, N-arylated aminopyridines represent a privileged structural motif. The strategic incorporation of an aryl group onto an aminopyridine core can profoundly influence a molecule's physicochemical properties, modulating its solubility, lipophilicity, and metabolic stability. Furthermore, the aryl moiety provides a vector for introducing additional pharmacophoric elements, enabling a nuanced exploration of structure-activity relationships (SAR).

This application note provides a comprehensive guide to the N-arylation of 2-((6-chloropyridin-2-yl)amino)ethanol, a bifunctional substrate possessing both a secondary amine and a primary alcohol. The presence of multiple nucleophilic sites, coupled with the electron-deficient nature of the chloropyridine ring, presents unique challenges that necessitate a carefully optimized synthetic strategy. We will delve into the mechanistic underpinnings of the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile methodology for C-N bond formation, and provide a detailed, field-proven protocol for its successful implementation.[1][2][3] Additionally, we will briefly discuss the copper-catalyzed Ullmann condensation as a viable alternative.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional methods like the Ullmann condensation.[1][4] The catalytic cycle, depicted below, is a testament to the intricate dance of organometallic transformations.

Buchwald_Hartwig_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]X Ligand_Exchange->Amine_Complex Deprotonation Base-mediated Deprotonation Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L_n Deprotonation->Amido_Complex HX_Base [Base-H]X Deprotonation->HX_Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Amine Amine (HNR'R'') Amine->Ligand_Exchange Base Base Base->Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate.[1][2] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst. The choice of ligand is paramount, as it modulates the steric and electronic properties of the palladium center, influencing the rates of the individual steps in the catalytic cycle.[5]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a robust starting point for the N-arylation of this compound with a generic aryl bromide. Optimization of the reaction parameters, particularly the choice of ligand and base, may be necessary for different aryl halides.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound104699-33-4C₇H₉ClN₂O172.61Substrate
Aryl Bromide (e.g., Bromobenzene)108-86-1C₆H₅Br157.01Coupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72Palladium(0) precursor
Xantphos161265-03-8C₃₉H₃₂OP₂578.62Bulky phosphine ligand
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10Strong, non-nucleophilic base[6]
Toluene108-88-3C₇H₈92.14Anhydrous, degassed solvent
Argon or Nitrogen7440-37-1 / 7727-37-9Ar / N₂39.95 / 28.01Inert gas
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Subsequently, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture.

  • Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-((6-chloropyridin-2-yl)amino)ethanol.[7]

Alternative Protocol: Copper-Catalyzed Ullmann Condensation

While the Buchwald-Hartwig amination is often the method of choice, the Ullmann condensation offers a palladium-free alternative.[2] This copper-catalyzed reaction typically requires higher temperatures and is often more sensitive to the electronic nature of the substrates.

Ullmann_Condensation Amine This compound Product N-Aryl Product Amine->Product Aryl_Halide Aryl Iodide/Bromide Aryl_Halide->Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃) Base->Product Promotes Solvent High-boiling Solvent (e.g., DMF, DMSO) Solvent->Product Reaction Medium

Figure 2: Key components of the Ullmann condensation.

A typical Ullmann protocol would involve heating the amino alcohol, an aryl iodide (which is generally more reactive than an aryl bromide in this reaction), a copper(I) salt (e.g., CuI), and a base such as potassium carbonate in a high-boiling polar solvent like DMF or DMSO.[8][9]

Data Presentation: Expected Outcomes and Characterization

The following table provides a hypothetical overview of expected yields for the N-arylation of this compound with various aryl bromides under the optimized Buchwald-Hartwig conditions. Actual yields may vary depending on the specific substrate and reaction scale.

EntryAryl BromideProductExpected Yield (%)
1BromobenzeneN-Phenyl-2-((6-chloropyridin-2-yl)amino)ethanol85-95%
24-BromotolueneN-(4-Methylphenyl)-2-((6-chloropyridin-2-yl)amino)ethanol80-90%
34-BromoanisoleN-(4-Methoxyphenyl)-2-((6-chloropyridin-2-yl)amino)ethanol75-85%
44-BromobenzonitrileN-(4-Cyanophenyl)-2-((6-chloropyridin-2-yl)amino)ethanol70-80%

Characterization of a Representative Product: N-Phenyl-2-((6-chloropyridin-2-yl)amino)ethanol

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.30 (m, 5H, Ar-H), 7.25 (t, J = 7.8 Hz, 1H, Py-H), 6.60 (d, J = 7.8 Hz, 1H, Py-H), 6.45 (d, J = 7.8 Hz, 1H, Py-H), 5.50 (br s, 1H, NH), 4.00 (t, J = 5.2 Hz, 2H, N-CH₂), 3.80 (t, J = 5.2 Hz, 2H, O-CH₂), 2.10 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.0, 157.5, 148.0, 138.5, 129.5, 122.0, 118.0, 112.0, 108.0, 61.0, 45.0.[10][11][12][13][14]

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₄ClN₃O [M+H]⁺: 263.08, found: 263.09.

Troubleshooting and Field-Proven Insights

The N-arylation of aminopyridines can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[15]

  • Low Yields: If low yields are observed, consider screening different bulky phosphine ligands such as t-BuXPhos or RuPhos, which can shield the palladium center and prevent pyridine coordination.[5] Increasing the catalyst loading or reaction temperature may also be beneficial.

  • Side Reactions: The presence of the hydroxyl group in the substrate could potentially lead to O-arylation as a side reaction. However, under the basic conditions of the Buchwald-Hartwig amination, the amine is significantly more nucleophilic than the alcohol, and N-arylation is the overwhelmingly favored pathway. In cases where O-arylation is a concern, employing a milder base like K₃PO₄ might be advantageous.

  • Incomplete Conversion: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong base that is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.[6]

  • Solvents: Toluene is a flammable and toxic solvent. All handling should be performed in a fume hood.

By adhering to the detailed protocol and considering the insights provided, researchers can confidently and efficiently perform the N-arylation of this compound, unlocking a pathway to a diverse array of novel chemical entities.

References

Application Notes and Protocols: Chemoselective Reactions of 2-((6-Chloropyridin-2-yl)amino)ethanol with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the reactivity of 2-((6-chloropyridin-2-yl)amino)ethanol, a versatile bifunctional building block relevant to pharmaceutical and materials science research. The molecule possesses two primary nucleophilic centers: a secondary amine and a primary alcohol. This document outlines the principles of chemoselectivity that govern its reactions with common electrophiles, such as acyl chlorides and alkyl halides. We provide field-proven, step-by-step protocols for achieving selective N-acylation, O-acylation, and N-alkylation, supported by mechanistic insights and workflow diagrams to ensure reproducible and successful synthetic outcomes for researchers, scientists, and drug development professionals.

Introduction: A Bifunctional Scaffold

This compound (CAS No. 29449-82-9) is a substituted aminopyridine derivative.[1] The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive small molecules and approved drugs.[2][3] Its value stems from the pyridine ring's ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties compared to aniline analogues, which can be susceptible to metabolic oxidation.[2]

The synthetic utility of this specific molecule lies in its bifunctional nature, presenting two distinct nucleophilic sites: the secondary amine of the aminoethanol sidechain and the terminal primary hydroxyl group. A third, less reactive site involves the pyridine ring nitrogens. The presence of the electron-withdrawing 6-chloro substituent modulates the reactivity of the pyridine ring and the exocyclic amine. Understanding and controlling the chemoselectivity of these sites is paramount for its effective use as a synthetic intermediate. This guide focuses on elucidating the factors that control which site reacts with a given electrophile and provides robust protocols for directing the reaction to the desired outcome.

The Principle of Chemoselectivity

The reaction of this compound with an electrophile can occur at the secondary amine (N-functionalization) or the primary alcohol (O-functionalization). The outcome is not arbitrary; it is dictated by the relative nucleophilicity of these two groups under specific reaction conditions.

  • Inherent Nucleophilicity: In a neutral state, the secondary amine is generally a stronger nucleophile than the primary alcohol due to the higher electronegativity of oxygen compared to nitrogen. Therefore, under neutral or basic conditions, reactions with electrophiles are expected to favor the nitrogen atom.

  • Modulation by pH: The key to controlling selectivity is pH. In a strongly acidic medium, the amine is protonated to form an ammonium salt (-NH₂⁺-). This protonation completely neutralizes its nucleophilicity. The hydroxyl group, however, remains largely unprotonated and is thus activated for reaction. This principle allows for a complete reversal of the inherent reactivity, enabling selective O-functionalization.[4]

The diagram below illustrates the available nucleophilic sites and the critical role of pH in directing electrophilic attack.

G cluster_molecule This compound cluster_conditions Reaction Conditions cluster_outcomes Selective Functionalization mol Molecule N_amine Secondary Amine (NH) Stronger Nucleophile (Neutral/Basic) n_func N-Functionalization N_amine->n_func Leads to protonated_n Protonated Amine (-NH2+) (Non-nucleophilic) N_amine->protonated_n O_alcohol Primary Alcohol (OH) Weaker Nucleophile o_func O-Functionalization O_alcohol->o_func Leads to acid Acidic Medium (e.g., TFA, MeSO3H) acid->N_amine Protonates acid->O_alcohol Enables reaction at base Neutral / Basic Medium (e.g., Et3N, K2CO3) base->N_amine Favors reaction at

Caption: Controlling chemoselectivity via reaction pH.

Reactions with Acylating Agents (Acyl Chlorides & Anhydrides)

Acylation is a fundamental transformation for installing an amide or ester functionality. The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5][6] The choice between N-acylation and O-acylation is a classic example of pH-controlled selectivity.

Protocol 1: Selective N-Acylation to Form Amides

This protocol favors reaction at the more nucleophilic secondary amine by using a non-nucleophilic organic base to neutralize the HCl byproduct, maintaining conditions conducive to amine reactivity.

Mechanism Insight: The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The triethylamine base then scavenges the proton from the nitrogen to yield the final N-acylated product and triethylammonium chloride.[7]

G N-Acylation Mechanism Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A 2-((6-chloropyridin-2-yl) amino)ethanol step1 Nucleophilic Attack (Amine on Carbonyl) A->step1 B Acyl Chloride (R-COCl) B->step1 C Triethylamine (Et3N) step4 Deprotonation by Et3N C->step4 step2 Formation of Tetrahedral Intermediate step1->step2 step3 Elimination of Cl- step2->step3 step3->step4 D N-Acylated Product (Amide) step4->D E Triethylammonium Chloride step4->E

Caption: General workflow for selective N-acylation.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the stirred solution.

  • Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Selective O-Acylation to Form Esters

This protocol leverages a strongly acidic medium to deactivate the amine via protonation, allowing the less nucleophilic alcohol to react with the acylating agent.[4]

Causality Behind Choices: Methanesulfonic acid (MeSO₃H) or trifluoroacetic acid (TFA) are excellent solvents and catalysts for this transformation because they are non-oxidizing, effectively dissolve the polar starting material, and are sufficiently acidic to ensure complete protonation of the amine.[4]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a stir bar, place this compound (1.0 eq).

  • Acidic Medium: Cool the flask to 0 °C and carefully add methanesulfonic acid (approx. 5-10 mL per gram of starting material) with stirring until the solid is fully dissolved.

  • Electrophile Addition: Add the acyl chloride or carboxylic anhydride (1.5-2.0 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature overnight (12-24 hours). Monitor the reaction by TLC (a co-spot of the starting material neutralized with a base should be used for comparison) or LC-MS.

  • Work-up & Isolation: Carefully pour the reaction mixture into a beaker of vigorously stirred ice/water. Basify the aqueous solution to pH ~8-9 by the slow addition of a saturated NaHCO₃ solution or aqueous ammonia.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Reactions with Alkylating Agents (Alkyl Halides)

Alkylation introduces an alkyl group onto a heteroatom. For this compound, N-alkylation is generally favored under basic conditions due to the higher nucleophilicity of the amine. The reaction typically follows an Sₙ2 mechanism, making primary alkyl halides the best electrophiles.[8]

Protocol 3: Selective N-Alkylation

This protocol employs a moderate base to facilitate the nucleophilic attack of the amine on an alkyl halide.

Rationale for Reagents: A base like potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger without being strong enough to significantly deprotonate the alcohol, thus preserving the selectivity for N-alkylation. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation and do not interfere with the Sₙ2 reaction.[8]

G General Workflow for N-Alkylation start Start reagents Combine: 1. Substrate 2. Alkyl Halide (R-X) 3. Base (K2CO3) 4. Solvent (DMF) start->reagents heat Heat Reaction Mixture (e.g., 60-80 °C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Concentrate & Purify (Column Chromatography) workup->purify product Isolated N-Alkylated Product purify->product

Caption: Step-by-step workflow for Sₙ2-mediated N-alkylation.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq, if using an alkyl chloride or bromide).

  • Solvent & Reagent Addition: Add anhydrous DMF or acetonitrile (0.1-0.2 M). Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note on O-Alkylation: Selective O-alkylation is more challenging. It typically requires protecting the amine first (e.g., as a Boc-carbamate), followed by deprotonation of the alcohol with a strong base (e.g., NaH) and reaction with the alkyl halide, and a final deprotection step.

Product Characterization

Confirmation of selective functionalization is achieved through standard spectroscopic methods. The following table provides expected characteristics to differentiate between N- and O-functionalized products.

Functionalization Product Type IR Spectroscopy (cm⁻¹) ¹H NMR Spectroscopy ¹³C NMR Spectroscopy
N-Acylation AmideAppearance of strong C=O stretch (~1650). Disappearance of N-H stretch.Disappearance of N-H proton signal. Downfield shift of protons alpha to nitrogen.Appearance of carbonyl carbon (~170 ppm).
O-Acylation EsterAppearance of strong C=O stretch (~1735). Disappearance of O-H stretch.Disappearance of O-H proton signal. Significant downfield shift of -CH₂-O- protons.Appearance of carbonyl carbon (~171 ppm).
N-Alkylation Tertiary AmineDisappearance of N-H stretch.Disappearance of N-H proton signal. Appearance of new signals for the added alkyl group.Upfield shift of carbons on the new alkyl group attached to nitrogen.

Conclusion

The synthetic chemistry of this compound is a clear demonstration of the principles of chemoselectivity. By simple and rational modulation of the reaction conditions, particularly pH, researchers can selectively target either the secondary amine or the primary alcohol for functionalization with a wide range of electrophiles. The protocols provided herein serve as a robust starting point for the synthesis of novel derivatives for applications in drug discovery and materials science, enabling the controlled and predictable elaboration of this valuable chemical scaffold.

References

Application Notes: 2-((6-Chloropyridin-2-yl)amino)ethanol as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery. Within the vast chemical space of kinase inhibitors, the 2-aminopyridine moiety has emerged as a "privileged scaffold."[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors.[1]

This guide focuses on a specific, highly versatile building block: 2-((6-chloropyridin-2-yl)amino)ethanol . This compound is strategically functionalized for rapid library synthesis and the development of novel kinase inhibitors. It incorporates three key features:

  • The 2-Aminopyridine Core: Provides the foundational hinge-binding element.

  • A C6-Chloro Substituent: Acts as a reactive handle for introducing molecular complexity through cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[2]

  • An N-Ethanol Sidechain: Offers a readily modifiable hydroxyl group for altering physicochemical properties or for creating additional interaction points within the kinase domain.

These application notes will elucidate the reactivity of this scaffold, provide detailed protocols for its key transformations, and present an illustrative synthetic workflow for its application in a kinase inhibitor discovery program.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these properties is crucial for planning efficient and high-yield synthetic routes.

PropertyValueSource
Molecular Formula C₇H₉ClN₂O[3]
Molecular Weight 172.61 g/mol [3]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Key Functional Groups Secondary Amine, Pyridinic Nitrogen, Aryl Chloride, Primary Alcohol-
Reactivity Hotspots:

The structure presents three primary sites for chemical modification, allowing for a modular approach to library synthesis.

G cluster_0 A A This compound This compound A->this compound B B B->this compound C C C->this compound

  • C6-Chloro Group (Red): The electron-deficient nature of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr).[2][4] This is the primary site for introducing large, diversity-oriented fragments, such as aryl or heteroaryl groups, via powerful methods like Suzuki or Buchwald-Hartwig cross-coupling.[1]

  • Secondary Amine (Yellow): The exocyclic amine can be acylated or further alkylated, though its reactivity is tempered by its connection to the electron-withdrawing pyridine ring. This position is critical as it often participates directly in hinge binding.

  • Hydroxyl Group (Blue): The primary alcohol is a versatile handle. It can be converted into a better leaving group to facilitate substitution or cyclization reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for this transformation, enabling the synthesis of more complex heterocyclic systems.[5][6]

Core Synthetic Transformations & Protocols

Protocol 1: Activation of the Hydroxyl Group via Chlorination

A common and critical step in elaborating the ethanol sidechain is the conversion of the hydroxyl group into a more reactive alkyl chloride. This creates an electrophilic center, primed for subsequent nucleophilic attack, either intramolecularly to form a new ring or intermolecularly with an external nucleophile. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard and effective method.[6]

Reaction Scheme: this compound → 2-((2-chloroethyl)amino)-6-chloropyridine

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Pyridine (catalytic or as solvent)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding saturated NaHCO₃ solution at 0 °C until effervescence ceases. Safety Note: Quenching is highly exothermic and releases SO₂ and HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 2-((2-chloroethyl)amino)-6-chloropyridine.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

The C6-chloro position is ideal for building molecular complexity using palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which couples an organoboron species with a halide, is a robust method for forming C-C bonds and installing (hetero)aryl moieties commonly found in kinase inhibitors.[1]

Reaction Scheme: this compound + Arylboronic Acid → 2-((6-Arylpyridin-2-yl)amino)ethanol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DME)

Step-by-Step Protocol:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (0.05 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. Causality Note: This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions typically run for 4-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired coupled product.

Illustrative Synthesis Workflow

The following workflow demonstrates how the protocols above can be combined to synthesize a novel kinase inhibitor scaffold. This hypothetical pathway targets the creation of a fused imidazo[1,2-a]pyridine core, a common feature in p38 MAP kinase inhibitors.[7][8]

G A Start: this compound B Step 1: Chlorination (SOCl₂) Protocol 1 A->B Activation of OH C Intermediate A: 2-((2-chloroethyl)amino)-6-chloropyridine B->C D Step 2: Intramolecular Cyclization (Heat, Base) C->D Ring Formation E Intermediate B: 7-chloro-2,3-dihydroimidazo[1,2-a]pyridine D->E F Step 3: Suzuki Coupling (Ar-B(OH)₂) Protocol 2 E->F C-C Bond Formation G Final Scaffold: 7-Aryl-2,3-dihydroimidazo[1,2-a]pyridine F->G

This three-step sequence efficiently converts the linear starting material into a more rigid, tricyclic system. The final Suzuki coupling step allows for the introduction of a diverse array of substituents at the C7 position to probe for specific kinase interactions and optimize properties like potency and selectivity.

Safety and Handling

  • This compound: Handle with standard laboratory precautions, including wearing safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves.

  • Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere.

  • Solvents: Use anhydrous and degassed solvents where specified. Many organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed 2-aminopyridine core provides a reliable anchor for kinase hinge binding, while the strategically placed chloro- and ethanol- functionalities offer orthogonal handles for rapid and diverse chemical modification. By employing robust and well-understood reactions such as hydroxyl activation and palladium-catalyzed cross-coupling, medicinal chemists can efficiently generate libraries of complex molecules for screening and lead optimization, accelerating the drug discovery process.

References

Application Notes and Protocols for High-Throughput Screening of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays to investigate the biological activity of the compound 2-((6-Chloropyridin-2-yl)amino)ethanol. Given the structural motifs present in this molecule, which are common in kinase inhibitors, this guide will focus on hypothetical screening applications against protein kinases, a critical class of drug targets.[1] We will detail two robust, industry-standard HTS methodologies: a biochemical, universal kinase activity assay and a cell-based, high-content analysis of a relevant signaling pathway. The protocols are designed to be adaptable and provide researchers with the foundational knowledge to screen this, and similar, small molecules effectively.

Introduction: The Rationale for Screening this compound

The compound this compound belongs to the aminopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. Protein kinases, which regulate a vast number of cellular processes, are a prominent target class for drug discovery, particularly in oncology and immunology.[1][2] The dysregulation of kinase activity is a hallmark of many diseases.[2] The development of small molecule inhibitors that can modulate kinase function is therefore a major focus of pharmaceutical research.

The structure of this compound suggests potential for interaction with the ATP-binding pocket of protein kinases. This makes it a compelling candidate for screening against a diverse panel of kinases to identify novel inhibitory activity. This application note will provide detailed protocols for two distinct HTS approaches to characterize the potential bioactivity of this compound.

Principle of the Screening Methodologies

We will describe two complementary HTS assays:

  • Biochemical Luminescent Kinase Assay: This assay directly measures the enzymatic activity of a purified kinase. It is a universal assay because it measures the depletion of ATP, a substrate common to all kinase reactions.[3] This method is ideal for primary screening to identify direct inhibitors of a specific kinase.

  • High-Content Cellular Imaging Assay: This phenotypic screening approach assesses the effect of the compound on a specific signaling pathway within a cellular context.[4] This provides more biologically relevant data, including insights into cell permeability and potential off-target effects.[5]

These two methods provide a comprehensive screening cascade, moving from a direct biochemical interaction to a more complex cellular response.

Protocol 1: Homogeneous Luminescent Kinase Assay

This protocol is designed to quantify the activity of a hypothetical kinase (e.g., a serine/threonine kinase relevant to a disease of interest) by measuring the amount of ATP remaining after the kinase reaction. The less ATP remaining, the more active the kinase. The Kinase-Glo® assay is a widely used commercial kit that employs a luciferase to generate a light signal proportional to the ATP concentration.[3][6]

Assay Principle

The kinase reaction consumes ATP. The addition of the Kinase-Glo® reagent stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase. The intensity of the light is directly proportional to the amount of ATP present. Therefore, potent inhibitors of the kinase will result in less ATP consumption and a higher luminescent signal.

Experimental Workflow

HTS_Luminescent_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dispense 1. Dispense Compound (this compound) & Controls (DMSO, Staurosporine) Enzyme_Mix 2. Add Kinase/Substrate Mix Compound_Dispense->Enzyme_Mix to 384-well plate Incubate_Kinase 3. Incubate at RT (e.g., 60 min) Enzyme_Mix->Incubate_Kinase Detection_Reagent 4. Add Kinase-Glo® Reagent Incubate_Kinase->Detection_Reagent Incubate_Detection 5. Incubate at RT (e.g., 10 min) Detection_Reagent->Incubate_Detection Read_Plate 6. Read Luminescence Incubate_Detection->Read_Plate

Caption: Workflow for the luminescent kinase assay.

Detailed Protocol

Materials:

  • White, opaque, 384-well assay plates

  • Purified kinase of interest

  • Kinase substrate (e.g., a generic peptide like Kemptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound, dissolved in DMSO

  • Staurosporine (positive control inhibitor), dissolved in DMSO

  • DMSO (negative control)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO into the negative control wells.

    • Dispense 50 nL of a known inhibitor (e.g., Staurosporine) at its IC90 concentration into the positive control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate reaction buffer containing the kinase and its substrate at 2X the final desired concentration.

    • Prepare a 2X ATP solution.

    • Add 5 µL of the 2X kinase/substrate buffer to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis

The inhibitory activity of the compound is calculated as a percentage of inhibition relative to the controls:

% Inhibition = 100 * (Luminescencecpd - Luminescencepos) / (Luminescenceneg - Luminescencepos)

Where:

  • Luminescencecpd is the signal from the compound-treated wells.

  • Luminescencepos is the signal from the positive control (e.g., Staurosporine).

  • Luminescenceneg is the signal from the negative control (DMSO).

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the % inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Table 1: Example Reagent Concentrations

ReagentFinal Concentration
Kinase1-5 nM
Substrate (Peptide)100 µM
ATP10 µM (at Km)
This compound0.1 nM - 100 µM
DMSO0.5%

Protocol 2: High-Content Imaging of Pathway Inhibition

This protocol describes a cell-based assay to measure the inhibition of a specific signaling pathway, for instance, the translocation of a transcription factor (e.g., NF-κB) from the cytoplasm to the nucleus upon stimulation. This is a common downstream event in many kinase-mediated signaling cascades.[5][7]

Assay Principle

Cells are treated with a stimulus (e.g., a cytokine) to activate a specific signaling pathway, leading to the translocation of a fluorescently labeled or antibody-detected protein from the cytoplasm to the nucleus.[8] The effect of this compound on this translocation is quantified using automated microscopy and image analysis software.[4]

Experimental Workflow

HCS_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Treatment cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Seeding 1. Seed Cells in 384-well imaging plates Compound_Addition 2. Add Compound & Controls Cell_Seeding->Compound_Addition Stimulation 3. Add Pathway Stimulus (e.g., TNF-α) Compound_Addition->Stimulation Fix_Perm 4. Fix & Permeabilize Cells Stimulation->Fix_Perm Staining_Steps 5. Stain with Antibodies (e.g., anti-NF-κB) & DAPI Fix_Perm->Staining_Steps Imaging 6. Acquire Images (Automated Microscope) Staining_Steps->Imaging Analysis 7. Analyze Images (Nuclear/Cytoplasmic Ratio) Imaging->Analysis

Caption: Workflow for the high-content screening assay.

Detailed Protocol

Materials:

  • 384-well, black, clear-bottom imaging plates

  • Adherent cell line (e.g., HeLa or A549)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Pathway stimulus (e.g., TNF-α)

  • This compound, dissolved in DMSO

  • Known pathway inhibitor (positive control)

  • DMSO (negative control)

  • Formaldehyde solution (for fixing)

  • Triton X-100 (for permeabilization)

  • Primary antibody against the target protein (e.g., rabbit anti-NF-κB p65)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI (for nuclear counterstain)

  • High-content imaging system

Procedure:

  • Cell Plating:

    • Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat cells with serial dilutions of this compound for 1 hour. Include positive and negative controls.

    • Add the pathway stimulus (e.g., TNF-α) to all wells except for the unstimulated control wells.

    • Incubate for the optimal time for translocation to occur (e.g., 30 minutes).

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (e.g., anti-NF-κB p65) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing at least two channels (one for the DAPI nuclear stain and one for the target protein).

    • Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.

    • Quantify the fluorescence intensity of the target protein in both compartments for each cell.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as the primary readout.

Data Analysis

The primary metric is the nuclear-to-cytoplasmic intensity ratio. Inhibition is determined by the compound's ability to prevent the stimulus-induced increase in this ratio.

% Inhibition = 100 * (Ratiostimulated - Ratiocpd) / (Ratiostimulated - Ratiounstimulated)

Where:

  • Ratiocpd is the ratio from the compound-treated, stimulated wells.

  • Ratiostimulated is the ratio from the DMSO-treated, stimulated wells.

  • Ratiounstimulated is the ratio from the DMSO-treated, unstimulated wells.

An IC50 value can be generated by plotting the % inhibition against the compound concentration.

Table 2: Example High-Content Screening Parameters

ParameterSetting
Cell LineHeLa
Seeding Density2,000 cells/well
StimulusTNF-α (10 ng/mL)
Primary Antibody Dilution1:500
Secondary Antibody Dilution1:1000
Imaging Objective20x
Fields per Well4

Assay Validation and Quality Control

For both protocols, it is crucial to validate the assay before initiating a full-scale screen. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

  • pos and neg refer to the positive and negative controls, respectively.

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[9]

Conclusion

The two detailed protocols provide a robust framework for screening this compound for potential kinase inhibitory activity. The biochemical assay offers a direct measure of enzyme inhibition, suitable for identifying initial hits. The high-content cellular assay provides a more physiologically relevant system to confirm activity and assess cellular effects. By employing this dual-pronged screening strategy, researchers can efficiently and effectively characterize the bioactivity of novel compounds and advance promising candidates in the drug discovery pipeline.

References

Scale-up synthesis of 2-((6-Chloropyridin-2-yl)amino)ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Robust and Scalable Synthesis of 2-((6-Chloropyridin-2-yl)amino)ethanol and Its Derivatives via Nucleophilic Aromatic Substitution

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, this compound serves as a critical building block for more complex active pharmaceutical ingredients (APIs). Its synthesis on a laboratory scale is straightforward, but scaling up for pilot or manufacturing campaigns presents challenges related to reaction control, impurity profiles, and purification efficiency. This document provides a comprehensive, field-tested guide for the scale-up synthesis of the title compound. We delve into the strategic rationale behind the chosen synthetic route, offer a detailed step-by-step protocol optimized for scalability, and present a troubleshooting guide to address common manufacturing challenges.

Strategic Rationale and Mechanistic Insight

The synthesis of this compound from 2,6-dichloropyridine and ethanolamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

The Causality Behind the Strategy:

  • Substrate Activation: The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms. These substituents activate the carbon atoms to which they are attached (the C2 and C6 positions), making them highly electrophilic and susceptible to attack by a nucleophile.[1]

  • Nucleophile Choice: Ethanolamine is an excellent nucleophile for this reaction. The primary amine (-NH₂) is a potent nucleophile, while the hydroxyl (-OH) group provides a key functional handle for subsequent derivatization.

  • Regioselectivity: In a molecule like 2,6-dichloropyridine, the two positions are electronically equivalent. Therefore, the reaction proceeds statistically, and careful control of stoichiometry is paramount. Using a slight excess of the dichloropyridine ensures the reaction favors monosubstitution and minimizes the formation of the undesired disubstituted by-product.

  • Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. Its primary role is to deprotonate the attacking amine after it has formed a Meisenheimer complex with the pyridine ring, regenerating the aromaticity of the system and neutralizing the HCl by-product. This prevents the protonation of the ethanolamine starting material, which would render it non-nucleophilic.

The overall synthetic workflow is designed for efficiency and scalability, moving from raw material staging through the core reaction to purification and isolation.

G Figure 1: High-Level Process Workflow A Raw Material Staging (2,6-Dichloropyridine, Ethanolamine, Solvent, Base) B Reaction Vessel Charging & Inerting (N2) A->B C Controlled Reaction (Heat, Stir, Monitor) B->C D Aqueous Work-up & Phase Separation C->D E Solvent Removal (Rotary Evaporation) D->E F Purification (Recrystallization) E->F G Drying & Isolation of Final Product F->G

Caption: Figure 1: High-Level Process Workflow

Detailed Scale-Up Synthesis Protocol

This protocol details the synthesis of this compound on a 100-gram scale.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMoles
2,6-Dichloropyridine99%Sigma-Aldrich100.0 g0.676 mol
Ethanolamine99%Acros Organics37.0 g0.606 mol
Potassium CarbonateAnhydrous, fine powderJ.T. Baker133.0 g0.962 mol
Acetonitrile (MeCN)Anhydrous, HPLC GradeFisher Scientific1.0 L-
Ethyl Acetate (EtOAc)ACS GradeVWR2.0 L-
Deionized Water-In-house2.0 L-
Brine (sat. aq. NaCl)-In-house500 mL-
Anhydrous MgSO₄-VWR50 g-

Equipment:

  • 5 L three-neck round-bottom flask

  • Overhead mechanical stirrer with PTFE paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser with inert gas (N₂) inlet/outlet

  • 5 L separatory funnel

  • Large Büchner funnel and filter flask

  • Rotary evaporator with a 3 L flask

  • High-vacuum pump and drying oven

Reaction Scheme

The chemical transformation follows the SNAr pathway, yielding the desired monosubstituted product.

Caption: Figure 2: Reaction Scheme

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L flask with the overhead stirrer, condenser (with N₂ line), and thermocouple. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 2,6-dichloropyridine (100.0 g), potassium carbonate (133.0 g), and acetonitrile (1.0 L).

    • Causality Note: Potassium carbonate is added as a fine powder to maximize surface area and ensure efficient neutralization of the HCl generated during the reaction. Acetonitrile is chosen as the solvent due to its appropriate boiling point and ability to dissolve the reactants.[2]

  • Initiate Stirring and Heating: Begin stirring at 200-250 RPM to create a slurry. Heat the mixture to a gentle reflux (approx. 80-82°C).

  • Nucleophile Addition: In a separate flask, dissolve ethanolamine (37.0 g) in 100 mL of anhydrous acetonitrile. Add this solution dropwise to the refluxing reaction mixture over 60-90 minutes using an addition funnel.

    • Causality Note: Slow, controlled addition is critical to manage the exotherm of the reaction and to maintain a low instantaneous concentration of ethanolamine, which helps to minimize the formation of the disubstituted by-product.

  • Reaction Monitoring: Allow the reaction to stir at reflux for 12-18 hours. Monitor the consumption of ethanolamine by Thin Layer Chromatography (TLC) (Mobile Phase: 50% EtOAc in Hexanes; visualized with UV light and/or KMnO₄ stain). The product will have a lower Rf than 2,6-dichloropyridine. The reaction is complete when the ethanolamine spot is no longer visible.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the slurry through a Celite pad using a Büchner funnel to remove the inorganic salts (K₂CO₃, KCl). Wash the filter cake with additional acetonitrile (2 x 100 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate (1.0 L) and transfer to the 5 L separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x 500 mL) - to remove residual salts and acetonitrile.

    • Saturated brine solution (1 x 500 mL) - to break any emulsions and remove bulk water.

  • Drying and Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate fully on the rotary evaporator to yield the crude product as a light yellow to amber solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 2 L Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hexanes until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven at 40°C overnight.

    • Expected Yield: 85-95 g (81-91% based on ethanolamine).

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. The following data are representative of a successfully synthesized batch.

TestSpecificationRepresentative Result
Appearance White to off-white crystalline solidOff-white crystalline solid
Melting Point 98-102°C100.5°C
¹H NMR Conforms to structureConforms
Purity (HPLC) ≥ 98.5%99.2%
Residual Solvents Per ICH GuidelinesPasses

Safety and Handling

  • 2,6-Dichloropyridine: Harmful if swallowed and irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood.

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage. Use appropriate chemical-resistant gloves and eye protection.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses/goggles, and nitrile gloves, is required at all times.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time/temperature.2. Inactive base (absorbed moisture).3. Poor quality starting materials.1. Extend reflux time; confirm internal temp is ~80°C.2. Use freshly opened or properly dried K₂CO₃.3. Verify purity of reactants by NMR or GC.
Low Yield 1. Loss of product during work-up.2. Sub-optimal recrystallization (too much solvent).3. Significant by-product formation.1. Ensure complete extraction; perform back-extraction of aqueous layers.2. Use minimal hot solvent; ensure slow cooling.3. Re-evaluate stoichiometry and addition rate of ethanolamine.
High Disubstitution By-product 1. Addition of ethanolamine was too fast.2. Stoichiometry error (excess ethanolamine).1. Ensure slow, dropwise addition over at least 1 hour.2. Carefully re-weigh reactants; use ethanolamine as the limiting reagent.
Product Fails to Crystallize 1. Presence of oily impurities.2. Incorrect solvent system.1. Attempt purification by column chromatography (Silica gel, EtOAc/Hexanes gradient).2. Try alternative solvent systems like isopropanol/water or toluene.

Adaptation for Derivative Synthesis

The robustness of this SNAr protocol allows for straightforward adaptation to produce a variety of derivatives.

  • N-Substituted Derivatives: To synthesize compounds like 2-((6-chloropyridin-2-yl)(methyl)amino)ethanol, simply substitute ethanolamine with N-methylethanolamine. The reaction conditions remain largely the same, although reaction times may need slight optimization.[3]

  • Varying the Amino Alcohol: Other amino alcohols can be used to introduce different side chains, providing access to a library of compounds for structure-activity relationship (SAR) studies.[4]

This protocol provides a reliable and scalable foundation for producing key 2-aminopyridine intermediates essential for drug discovery and development programs.

References

Application Notes and Protocols for the Quantification of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((6-Chloropyridin-2-yl)amino)ethanol is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. As a substituted pyridine derivative, its precise quantification in various matrices, from raw materials to final products and biological samples, is critical for quality control, process optimization, and pharmacokinetic studies. The presence of both a chloropyridine ring and an aminoethanol side chain imparts a unique combination of polarity and chemical reactivity to the molecule, necessitating the development of robust and specific analytical methods.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound using three powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of each method is rationalized based on the specific analytical challenge, such as the required sensitivity, selectivity, and the nature of the sample matrix.

The protocols outlined herein are designed to be self-validating, adhering to the principles of scientific integrity and providing researchers, scientists, and drug development professionals with a solid foundation for establishing reliable analytical workflows. All recommendations are grounded in established analytical chemistry principles and supported by references to authoritative guidelines and relevant scientific literature.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for effective analytical method development. While experimental data for this specific molecule is not extensively published, we can infer key characteristics based on its structural motifs.

  • Polarity and Solubility : The presence of the hydroxyl (-OH) and secondary amine (-NH-) groups makes the molecule polar and capable of hydrogen bonding. This suggests good solubility in polar organic solvents like methanol, ethanol, and acetonitrile, as well as appreciable solubility in aqueous solutions, particularly under acidic conditions where the amine group is protonated. A related compound, 2-amino-6-chloropurine, exhibits its highest solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in water and alcohols[1].

  • Ionization (pKa) : The molecule possesses two primary ionizable centers: the pyridine ring nitrogen and the secondary amine. The pyridine nitrogen is expected to be weakly basic, while the secondary amine will be more basic. Theoretical prediction methods, such as those employed by ChemAxon, are valuable for estimating pKa values in the absence of experimental data[2][3][4][5][6]. For substituted aminopyridines, pKa values can be influenced by the electronic effects of the substituents[7]. An estimated basic pKa for the secondary amine would likely fall in the range of 8-10, while the pyridine nitrogen's pKa would be lower. This ionization behavior is a critical consideration for optimizing chromatographic separation and mass spectrometric detection.

  • UV Absorbance : The chloropyridine ring is the primary chromophore in the molecule. Pyridine and its derivatives typically exhibit UV absorbance in the range of 250-280 nm. Therefore, UV detection is a viable and straightforward approach for quantification by HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the routine quantification of this compound in bulk materials and formulated products. The method's simplicity, reliability, and cost-effectiveness make it an ideal choice for quality control laboratories.

Causality Behind Experimental Choices

The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape.

  • Stationary Phase : A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating moderately polar compounds like the target analyte. The nonpolar stationary phase retains the analyte based on hydrophobic interactions with the pyridine ring and the carbon backbone.

  • Mobile Phase : A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acidic modifier, such as formic acid or phosphoric acid, to the aqueous phase serves a dual purpose: it protonates the amine and pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape by suppressing silanol interactions. An acidic pH also enhances the analyte's retention on the reversed-phase column.

  • Detection Wavelength : Based on the UV absorbance characteristics of the chloropyridine chromophore, a detection wavelength in the range of 254-275 nm is expected to provide good sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s_prep Prepare Standard Solutions in Diluent sample_prep Accurately Weigh and Dissolve Sample in Diluent inject_std Inject Standard Solutions (for Calibration Curve) s_prep->inject_std filter_sample Filter through 0.45 µm Syringe Filter sample_prep->filter_sample inject_sample Inject Sample Solutions filter_sample->inject_sample hplc_system Equilibrate HPLC System with Mobile Phase hplc_system->inject_std hplc_system->inject_sample detect UV Detection inject_std->detect inject_sample->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Quantification

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher purity)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Instrumentation and Conditions

  • HPLC System : Quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A: 0.1% Formic acid in water; B: Acetonitrile.

  • Gradient : 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 265 nm.

  • Injection Volume : 10 µL.

3. Standard and Sample Preparation

  • Diluent : 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation : Accurately weigh a known amount of the sample expected to contain the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the sample solution from its peak area using the calibration curve.

  • Calculate the final concentration of the analyte in the original sample, accounting for the initial sample weight and dilution factor.

Table 1: HPLC-UV Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10
SpecificityNo interfering peaks at the analyte's retention time

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the quantification of this compound, especially when dealing with complex matrices or when structural confirmation is required. However, due to the polar nature and low volatility of the analyte, a derivatization step is essential.

Causality Behind Experimental Choices
  • Derivatization : The presence of active hydrogens in the amine and hydroxyl groups makes the analyte unsuitable for direct GC analysis. Derivatization is necessary to increase volatility and thermal stability. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method for replacing these active hydrogens with nonpolar trimethylsilyl (TMS) groups. This process significantly improves the chromatographic peak shape and prevents on-column degradation.

  • GC Column : A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is ideal for separating the derivatized analyte from other components in the sample.

  • Mass Spectrometry : Electron Ionization (EI) is a standard ionization technique that produces a characteristic fragmentation pattern, providing structural information and high selectivity. For quantification, Selected Ion Monitoring (SIM) mode is employed to monitor specific, abundant, and unique fragment ions of the derivatized analyte, thereby enhancing sensitivity and reducing matrix interference.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Prepare Standard Solutions in Aprotic Solvent derivatize Derivatize with Silylating Reagent (e.g., MSTFA) s_prep->derivatize sample_prep Prepare Sample Solution in Aprotic Solvent sample_prep->derivatize inject Inject Derivatized Standards and Samples derivatize->inject gcms_system Set GC-MS Parameters gcms_system->inject separate Chromatographic Separation inject->separate detect_ms Mass Spectrometric Detection (SIM Mode) separate->detect_ms integrate Integrate Ion Chromatogram Peaks detect_ms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for GC-MS quantification with derivatization.

Detailed Protocol for GC-MS Quantification

1. Materials and Reagents

  • This compound reference standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous, GC grade) or another suitable aprotic solvent (e.g., acetonitrile)

  • GC vials with inserts

  • Heating block or oven

2. Instrumentation and Conditions

  • GC-MS System : Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature : 250 °C.

  • Injection Mode : Splitless (or split, depending on concentration).

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM). Specific ions will need to be determined by analyzing a full scan spectrum of the derivatized standard.

3. Derivatization and Sample Preparation

  • Standard and Sample Preparation : Prepare stock solutions of the standard and sample in an aprotic solvent like pyridine or acetonitrile.

  • Derivatization Procedure : In a GC vial, add a known aliquot of the standard or sample solution. Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of MSTFA and 50 µL of pyridine. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

4. Data Analysis

  • Identify the characteristic fragment ions of the derivatized analyte from a full scan mass spectrum.

  • Set up the MS in SIM mode to monitor at least two to three of these ions.

  • Construct a calibration curve using the peak areas of the most abundant and specific ion versus the concentration of the derivatized standards.

  • Quantify the analyte in the derivatized sample using the calibration curve.

Table 2: GC-MS Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²)≥ 0.998
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)≤ 5.0%
Limit of Quantification (LOQ)Method-specific, typically in the low ng/mL range
SpecificityCorrect ion ratios and retention time

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of this compound, particularly in complex biological matrices such as plasma or urine. Its exceptional sensitivity and selectivity make it the method of choice for pharmacokinetic and toxicokinetic studies.

Causality Behind Experimental Choices
  • Chromatography : A fast LC separation using a C18 or a phenyl-hexyl column is typically employed to separate the analyte from matrix components. A gradient elution with acetonitrile or methanol and water containing a small amount of formic acid is used. The acidic mobile phase aids in the protonation of the analyte, which is beneficial for both chromatographic retention and ESI ionization.

  • Ionization : Electrospray Ionization (ESI) in the positive ion mode (ESI+) is ideal for this molecule, as the amine and pyridine nitrogens are readily protonated to form [M+H]⁺ ions.

  • Mass Spectrometry : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. In MRM, the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the likelihood of interference from co-eluting matrix components.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis s_prep Prepare Standard & QC Samples in appropriate matrix sample_prep Sample Extraction (e.g., Protein Precipitation, SPE) s_prep->sample_prep inject Inject Extracted Samples, Standards, and QCs sample_prep->inject lcmsms_system Equilibrate LC-MS/MS System lcmsms_system->inject separate_lc Chromatographic Separation inject->separate_lc detect_msms MS/MS Detection (MRM) separate_lc->detect_msms integrate Integrate MRM Transitions detect_msms->integrate calibrate Generate Calibration Curve (using Internal Standard) integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol for LC-MS/MS Quantification

1. Materials and Reagents

  • This compound reference standard

  • A suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma)

2. Instrumentation and Conditions

  • LC-MS/MS System : UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column : C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase : A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

  • Gradient : A fast gradient appropriate for the column dimensions, e.g., 5% B to 95% B in 3 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Ionization Mode : ESI+.

  • MRM Transitions : These must be optimized by infusing a standard solution of the analyte. A hypothetical transition would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.

3. Sample Preparation (Example for Plasma)

  • Protein Precipitation : To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a clean vial for injection.

4. Data Analysis

  • Optimize MRM transitions (precursor ion, product ions, collision energy, and other MS parameters) for the analyte and internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Use the calibration curve to determine the concentration of the analyte in the unknown samples.

Table 3: LC-MS/MS Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)Analyte response is at least 5 times the blank response
Specificity and Matrix EffectAssessed and minimized

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. For routine quality control of bulk materials, HPLC-UV offers a robust and cost-effective solution. When higher specificity and structural confirmation are needed, or for the analysis of moderately complex samples, GC-MS with derivatization is a powerful alternative. For trace-level quantification in complex biological matrices, LC-MS/MS stands out as the most sensitive and selective technique.

The protocols provided in this guide offer a solid starting point for method development and validation. It is essential for researchers to perform in-house validation of these methods to ensure they are fit for their intended purpose, adhering to the guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). By carefully selecting and optimizing the appropriate analytical technique, researchers and drug development professionals can achieve accurate and reliable quantification of this compound, ensuring the quality and safety of their products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((6-Chloropyridin-2-yl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and ethanolamine. While seemingly straightforward, this reaction is often plagued by challenges such as low yield, formation of side products, and purification difficulties. This guide provides a comprehensive resource to navigate these challenges and optimize your synthetic protocol.

Reaction Mechanism and Key Considerations

The core of this synthesis is the SNAr reaction, where the electron-deficient pyridine ring is attacked by the nucleophilic amino group of ethanolamine. The presence of two chlorine atoms on the pyridine ring activates it towards nucleophilic attack.

Diagram: Reaction Mechanism

reaction_mechanism reactant1 2,6-Dichloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + Ethanolamine (Nucleophilic Attack) reactant2 Ethanolamine reactant2->intermediate product This compound intermediate->product Elimination of Cl- hcl HCl intermediate->hcl Elimination of H+ side_product 2,6-bis(2-hydroxyethylamino)pyridine (Di-substituted Side Product) product->side_product + Ethanolamine (Further Substitution)

Caption: General mechanism of the SNAr reaction and potential side reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem Potential Causes Solutions & Recommendations
Low or No Product Formation 1. Insufficient Reaction Temperature: The SNAr reaction on dichloropyridines often requires elevated temperatures to overcome the activation energy barrier.[1] 2. Poor Quality of Reagents: Degradation of 2,6-dichloropyridine or ethanolamine can impede the reaction. 3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants.1. Optimize Temperature: Gradually increase the reaction temperature, for instance, to 100-140 °C, and monitor the progress by TLC.[2] 2. Verify Reagent Purity: Use freshly distilled ethanolamine and ensure the purity of 2,6-dichloropyridine. 3. Solvent Screening: Consider using polar aprotic solvents like DMF, DMAc, or NMP which can accelerate SNAr reactions. If the alcohol is used as a solvent, higher temperatures might be necessary.[1]
Formation of Di-substituted Side Product 1. Excess Ethanolamine: A high concentration of the nucleophile can promote a second substitution reaction, leading to the formation of 2,6-bis(2-hydroxyethylamino)pyridine. 2. Prolonged Reaction Time: Extended reaction times, especially at high temperatures, can favor the formation of the di-substituted product.1. Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of 2,6-dichloropyridine relative to ethanolamine to favor mono-substitution. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and quench the reaction once the formation of the desired product is maximized.
Presence of Unreacted 2,6-Dichloropyridine 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 2. Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.1. Increase Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature while monitoring for side product formation. 2. Ensure Homogeneous Mixing: Use a suitable stir bar and ensure vigorous stirring throughout the reaction.
Difficulty in Product Isolation and Purification 1. Emulsion Formation During Workup: The presence of both amino and hydroxyl groups can lead to the formation of emulsions during aqueous workup. 2. Similar Polarity of Product and Byproducts: The desired product and the di-substituted byproduct may have similar polarities, making chromatographic separation challenging.1. Brine Wash: Use a saturated aqueous solution of sodium chloride (brine) during the extraction to break emulsions. 2. Optimized Chromatography: Use a gradient elution system for column chromatography. A typical system could be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[3][4] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: While the reaction can be performed using an excess of ethanolamine as the solvent, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are often preferred for SNAr reactions as they can accelerate the reaction rate.[1] The choice of solvent should be determined experimentally to optimize the yield and minimize side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable mobile phase, such as ethyl acetate/hexanes or dichloromethane/methanol, to separate the starting materials, product, and any side products. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What is the expected yield for this reaction?

A3: The yield can vary significantly depending on the reaction conditions. Based on similar reactions, yields can range from moderate to good. Optimization of temperature, reaction time, and stoichiometry is crucial to maximize the yield. For a similar synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, yields were studied as a function of reaction time and temperature, highlighting the importance of these parameters.[7]

Q4: Are there any safety precautions I should be aware of?

A4: Yes. 2,6-Dichloropyridine is a toxic and irritating compound.[8] Ethanolamine is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Experimental Protocol

The following is a general protocol for the synthesis of this compound. This should be considered a starting point, and optimization may be required.

Diagram: Experimental Workflow

experimental_workflow step1 1. Reaction Setup - Charge reactor with 2,6-dichloropyridine and solvent. - Add ethanolamine dropwise. step2 2. Reaction - Heat the mixture to the desired temperature (e.g., 120°C). - Monitor by TLC. step1->step2 step3 3. Work-up - Cool the reaction mixture. - Quench with water. - Extract with an organic solvent (e.g., ethyl acetate). step2->step3 step4 4. Purification - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. step3->step4 step5 5. Characterization - Obtain NMR and MS data to confirm structure and purity. step4->step5

Caption: A typical experimental workflow for the synthesis.

Materials:

  • 2,6-Dichloropyridine

  • Ethanolamine

  • Solvent (e.g., NMP, DMF, or excess ethanolamine)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dichloropyridine (1.0 eq) in the chosen solvent.

  • Addition of Nucleophile: Slowly add ethanolamine (1.0-1.2 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (monitor by TLC, typically several hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a high-boiling solvent was used, it may be possible to remove it under high vacuum. Otherwise, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system or by recrystallization.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

References

Technical Support Hub: Purification of 2-((6-Chloropyridin-2-yl)amino)ethanol by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-((6-chloropyridin-2-yl)amino)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their downstream applications. Here, we dissect common challenges and provide actionable, field-tested solutions based on fundamental chromatographic principles.

Section 1: Compound Properties & Method Selection

Understanding the physicochemical nature of this compound is the cornerstone of developing a robust purification strategy. The molecule possesses several key features that dictate its chromatographic behavior: a basic pyridine nitrogen (pKa ≈ 5-6), a secondary amine, and a polar hydroxyl group.[1] These characteristics make the compound relatively polar and prone to strong interactions with acidic stationary phases like silica gel.

PropertyInfluence on Chromatography
Polarity High polarity suggests poor retention on standard reversed-phase (C18) columns with highly aqueous mobile phases and strong retention on normal-phase silica.[2]
Basicity (pKa) The basic amine groups can interact strongly with acidic silanol groups (Si-OH) on the surface of silica gel, often leading to significant peak tailing and potential irreversible adsorption.[3][4]
Solubility Expected to be soluble in polar organic solvents like methanol, dichloromethane (DCM), and potentially poorly soluble in non-polar solvents like hexanes.

Given these properties, normal-phase chromatography is the most common and recommended starting point. However, success is contingent on mitigating the undesirable interactions between the basic analyte and the acidic stationary phase.

Section 2: Recommended Starting Protocol (Normal-Phase Flash Chromatography)

This protocol provides a robust starting point for purifying gram-scale quantities of the title compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a starting mobile phase of 95:5 Dichloromethane (DCM) / Methanol .

  • To counteract the basicity of the analyte, prepare a second TLC chamber with the same solvent system but add 0.5-1% triethylamine (TEA) .[5]

  • Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Analysis : Compare the two plates. The spot corresponding to the product should be tighter and have a higher Retention Factor (Rf) on the plate developed with TEA. An ideal Rf for column chromatography is between 0.2 and 0.4.[6] Adjust the methanol percentage to achieve this target Rf.

Step 2: Column Preparation and Elution

  • Stationary Phase : Standard flash-grade silica gel.

  • Column Packing : Pack the column using the optimized mobile phase (e.g., 97:3 DCM/Methanol + 0.5% TEA). This is known as a "deactivated" silica column.[6]

  • Sample Loading :

    • Liquid Loading : Dissolve the crude product in a minimal amount of the mobile phase or DCM and inject it onto the column.

    • Solid Loading (Recommended) : If the compound is not highly soluble in the mobile phase, dissolve it in a strong solvent (like pure methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting dry powder onto the top of the column.

  • Elution : Begin elution with the mobile phase. A gradient elution can be employed by slowly increasing the percentage of methanol if impurities are close to the product peak.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Purification : Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like DCM or a mild aqueous wash if the compound's solubility allows.[7]

Section 3: Troubleshooting Guide (Q&A Format)

Problem: My compound's peak is broad and tailing significantly, even with methanol in the mobile phase.

  • Answer : This is a classic sign of strong secondary-site interactions between the basic amine groups on your compound and the acidic silanol groups on the silica surface.[3][8] The methanol is not sufficient to fully shield these interactions.

    • Primary Solution : Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is the standard choice.[4][5] The TEA acts as a competitive base, binding to the active silanol sites and allowing your compound to elute with a much-improved, symmetrical peak shape.[9]

    • Alternative Stationary Phase : If TEA is undesirable in the final product, consider using an alternative stationary phase. Amine-functionalized silica or basic alumina can provide a less acidic surface, reducing the need for mobile phase modifiers.[4]

Problem: I am getting very low recovery of my compound from the column.

  • Answer : This suggests that your compound is irreversibly binding to the silica gel, a common issue for basic amines on an acidic stationary phase.[4][10]

    • Solution 1: Deactivate the Silica : Before loading your compound, flush the column with several column volumes of your eluent containing 1% TEA. This neutralizes the most aggressive acidic sites.[6]

    • Solution 2: Check Compound Stability : Confirm that your compound is not degrading on the silica. This can be tested by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a streak from the baseline to the main spot appears, degradation is likely occurring.[10] In this case, switching to a more inert stationary phase like alumina or a bonded phase is recommended.

Problem: My compound is eluting very close to a non-polar impurity, and I can't get baseline separation.

  • Answer : This requires optimizing the selectivity of your chromatographic system. Selectivity is the separation between two peaks and can be influenced by changing the mobile phase composition.

    • Solution 1: Alter Solvent System : Replace dichloromethane with another solvent of similar strength but different chemical properties, such as ethyl acetate or methyl tert-butyl ether (MTBE). A common mobile phase for amines is a gradient of ethyl acetate and heptane, often with a TEA modifier.

    • Solution 2: Use a Gradient : Start with a lower polarity mobile phase (less methanol) to better retain your compound and allow the non-polar impurity to elute first. Then, gradually increase the percentage of methanol to elute your product.[6]

Problem: My compound is highly polar and remains at the baseline (Rf=0) even in 20% Methanol/DCM.

  • Answer : For highly polar compounds, standard normal-phase or reversed-phase chromatography can be challenging.[2] This is an excellent scenario to explore Hydrophilic Interaction Liquid Chromatography (HILIC).

    • HILIC Approach : HILIC uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[11] For your compound, a gradient starting from ~95:5 Acetonitrile/Water on an amine-bonded column could provide the retention and separation needed.[12]

Section 4: Frequently Asked Questions (FAQ)

Q1: Can I use reversed-phase (RP) chromatography for this purification?

  • A1 : Yes, but it can be challenging. Due to the compound's polar nature, it will likely have weak retention on a standard C18 column, eluting near the void volume with typical methanol/water or acetonitrile/water mobile phases.[2] To achieve retention, you would need to use highly aqueous conditions, which can be problematic for some C18 phases.[2] Furthermore, running RP chromatography at a mid-range pH where the amine is protonated can lead to peak tailing on standard silica-based C18 columns.[13] If you must use RP-HPLC, a modern, end-capped C18 column at a pH above the compound's pKa (e.g., pH 8-10, requiring a pH-stable column) would be the best approach to ensure the amine is in its neutral, more retentive form.[4]

Q2: What is the best way to confirm the purity of my collected fractions?

  • A2 : Relying on a single technique is not advisable. A combination of methods provides the most confidence.

    • TLC : The quickest method for initial screening of fractions.[14]

    • LC-MS : Provides purity information (by UV chromatogram) and confirms the mass of the compound in the fraction, ensuring you have isolated the correct molecule.

    • ¹H NMR : The gold standard for structural confirmation and purity assessment. Integrating the product peaks against known impurity peaks or a reference standard can provide a quantitative measure of purity.

Q3: How do I choose the correct column size?

  • A3 : The column size depends on the amount of crude material you need to purify and the difficulty of the separation (the difference in Rf, or ΔRf, between your product and the nearest impurity). A general rule of thumb for flash chromatography is a sample load of 1-10% of the mass of the silica gel. For a difficult separation (ΔRf < 0.1), you might use a 1% loading (e.g., 100 mg of sample on a 10 g column). For an easy separation (ΔRf > 0.2), you could go as high as 10% (1 g of sample on a 10 g column).

Q4: My compound is a solid. How should I load it onto the column?

  • A4 : Direct liquid injection of a concentrated solution is an option, but it can lead to band broadening if the solvent used for dissolution is stronger than the mobile phase. The preferred method is dry loading . Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., methanol or DCM). Add silica gel (typically 1-2 times the mass of your crude product) to this solution to form a slurry. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very concentrated and evenly distributed starting band, which leads to sharper peaks and better separation.

Section 5: Visual Workflows

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude Product TLC TLC Analysis (Rf ≈ 0.2-0.4) Crude->TLC Solvent Select Mobile Phase (e.g., DCM/MeOH + 1% TEA) TLC->Solvent Pack Pack Column Solvent->Pack Load Load Sample (Dry Load) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, LC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for flash chromatography purification.

G Problem Identify Problem Tailing Peak Tailing / Broadening Problem->Tailing LowRecovery Low / No Recovery Problem->LowRecovery PoorSep Poor Separation Problem->PoorSep Cause_Tailing Cause: Strong interaction with acidic silica silanols Tailing->Cause_Tailing Cause_Recovery Cause: Irreversible binding or on-column degradation LowRecovery->Cause_Recovery Cause_Sep Cause: Insufficient selectivity (ΔRf) PoorSep->Cause_Sep Solution_TEA Solution: Add 0.5-1% TEA to mobile phase Cause_Tailing->Solution_TEA Solution_AmineCol Solution: Use Amine or Alumina column Cause_Tailing->Solution_AmineCol Solution_Deactivate Solution: Pre-flush column with TEA-containing eluent Cause_Recovery->Solution_Deactivate Solution_Gradient Solution: Run a shallow gradient elution Cause_Sep->Solution_Gradient Solution_Solvent Solution: Change solvent system (e.g., EtOAc/Heptane) Cause_Sep->Solution_Solvent

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((6-Chloropyridin-2-yl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of the Synthesis and Key Challenges

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and ethanolamine. While the reaction appears straightforward, it is often complicated by a key side reaction: the competition between N-alkylation and O-alkylation of the ambident nucleophile, ethanolamine. The regioselectivity of this reaction is highly dependent on the reaction conditions.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material (2,6-dichloropyridine) is still present after a prolonged reaction time, consider increasing the reaction temperature or using a stronger base.

  • Side Product Formation: The primary cause of low yield of the desired product is often the formation of the O-alkylated isomer, 2-((6-chloropyridin-2-yl)oxy)ethanamine. The ratio of N- to O-alkylation is sensitive to reaction conditions.

  • Sub-optimal Reaction Conditions: The choice of solvent and base is critical. A polar aprotic solvent like DMSO or DMF can facilitate the reaction. The base should be strong enough to deprotonate the ethanolamine but not so strong as to cause decomposition. Potassium carbonate or a tertiary amine base like triethylamine are common choices.

  • Workup and Purification Losses: The product may be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the product in the aqueous layer. Optimize your purification method, whether it be column chromatography or recrystallization.

Question 2: I am observing a significant amount of a side product. How can I identify it and minimize its formation?

Answer:

The most likely side product is the O-alkylated isomer. Here’s how to address this:

  • Identification:

    • NMR Spectroscopy: The N-alkylated (desired product) and O-alkylated (side product) isomers can be distinguished by ¹H and ¹³C NMR. The methylene protons (-CH₂-) adjacent to the nitrogen in the N-alkylated product will have a different chemical shift compared to the methylene protons adjacent to the oxygen in the O-alkylated product. Generally, protons attached to a carbon bonded to oxygen will be further downfield (higher ppm) than those attached to a carbon bonded to nitrogen.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the two isomers, which will have the same mass.

  • Minimizing O-Alkylation:

    • Solvent Choice: The choice of solvent can influence the selectivity. Protic solvents can solvate the oxygen atom of the ethanolamine anion, making it less nucleophilic and favoring N-alkylation.

    • Base Selection: A bulky, non-nucleophilic base may favor N-alkylation by sterically hindering the approach to the oxygen atom.

    • Temperature Control: Lowering the reaction temperature may favor N-alkylation, as it is often the thermodynamically more stable product.

Question 3: The reaction is proceeding very slowly or not at all. What should I do?

Answer:

A sluggish reaction can be due to several factors:

  • Insufficient Activation of the Pyridine Ring: The pyridine ring needs to be sufficiently electron-deficient for the nucleophilic attack to occur. While the two chlorine atoms are electron-withdrawing, the reactivity can be enhanced by ensuring the reaction medium is appropriate.

  • Low Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, be mindful that higher temperatures can also lead to more side products. A systematic study of the temperature profile is recommended.

  • Catalyst: While not always necessary, a phase-transfer catalyst can sometimes be employed to enhance the reaction rate, especially in biphasic systems.

Question 4: I am seeing more than one spot on my TLC plate besides the starting material and the desired product. What could these be?

Answer:

Besides the O-alkylated isomer, other side products are possible, though generally less common under controlled conditions:

  • Disubstitution Product: Reaction of the desired product with another molecule of 2,6-dichloropyridine is a possibility, though unlikely given the deactivating effect of the aminoethanol substituent.

  • Reaction at other positions: Nucleophilic attack at other positions on the pyridine ring is electronically disfavored. The presence of two chlorine atoms at the 2 and 6 positions strongly directs the substitution to these sites.

  • Decomposition Products: At high temperatures or in the presence of a very strong base, the starting materials or products may decompose.

III. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The ethanolamine acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the 2,6-dichloropyridine ring. This forms a negatively charged intermediate (Meisenheimer complex), which is resonance-stabilized. The chloride ion is then eliminated, restoring the aromaticity of the pyridine ring.

Q2: How do I choose the right solvent for this reaction?

A2: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and stabilize the charged intermediate in the SNAr mechanism.

Q3: What is the role of the base in this reaction?

A3: The base deprotonates the hydroxyl or amino group of ethanolamine, increasing its nucleophilicity and facilitating the attack on the electron-deficient pyridine ring.

Q4: How can I purify the final product?

A4: The product can be purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol. Recrystallization from a suitable solvent is also a viable option if the product is a solid.

IV. Visualizing the Process

Reaction Mechanism and Side Reaction

G cluster_main Main Reaction (N-Alkylation) cluster_side Side Reaction (O-Alkylation) 2,6-Dichloropyridine 2,6-Dichloropyridine Meisenheimer_Complex_N Meisenheimer Complex (N-attack) 2,6-Dichloropyridine->Meisenheimer_Complex_N + Ethanolamine (N-attack) Ethanolamine Ethanolamine Base Base Base->Ethanolamine Deprotonates Product_N This compound (Desired Product) Meisenheimer_Complex_N->Product_N - Cl- 2,6-Dichloropyridine_side 2,6-Dichloropyridine Meisenheimer_Complex_O Meisenheimer Complex (O-attack) 2,6-Dichloropyridine_side->Meisenheimer_Complex_O + Ethanolamine (O-attack) Ethanolamine_side Ethanolamine Base_side Base Base_side->Ethanolamine_side Deprotonates Product_O 2-((6-Chloropyridin-2-yl)oxy)ethanamine (Side Product) Meisenheimer_Complex_O->Product_O - Cl-

Caption: Competing N- and O-alkylation pathways.

Experimental Workflow

G A Reactant Mixing (2,6-Dichloropyridine, Ethanolamine, Base, Solvent) B Reaction (Heating and Stirring) A->B C Reaction Monitoring (TLC/HPLC) B->C C->B Incomplete D Workup (Quenching, Extraction, Washing) C->D Complete E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS) E->F G Final Product F->G

Technical Support Center: Stability and Storage of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-((6-Chloropyridin-2-yl)amino)ethanol. This document provides in-depth guidance on the stability and proper storage of this compound, tailored for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your chemical stocks.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and use of this compound.

Issue 1: Observation of Color Change (e.g., Yellowing) in the Solid or Solution
  • Question: My initially off-white solid/colorless solution of this compound has developed a yellow or brownish tint. What is the cause, and is the material still usable?

  • Answer:

    • Probable Cause: Color change is a common indicator of chemical degradation. For a molecule like this compound, which contains both an amino group and a chlorinated pyridine ring, discoloration often points to oxidation. The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1] This process can lead to the formation of colored impurities.

    • Recommended Action:

      • Assess Purity: The first step is to determine if the purity of the compound has been significantly compromised. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the analytical data of the discolored sample with a fresh or reference sample if available.

      • Usability: For non-critical applications or initial screenings, a slightly discolored compound might still be usable, but it is not recommended for final or sensitive experiments where purity is crucial. The presence of impurities could lead to misleading results or side reactions.

      • Prevention: To prevent further degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light by using an amber vial or wrapping the container in aluminum foil, and store it at the recommended low temperature.[2]

Issue 2: Reduced Solubility or Presence of Precipitate in Solution
  • Question: I'm having difficulty dissolving this compound in a solvent it was previously soluble in, or I'm observing a precipitate forming over time in my stock solution. Why is this happening?

  • Answer:

    • Probable Cause: This issue can stem from a few factors:

      • Degradation Products: As the parent compound degrades, the resulting impurities may have lower solubility in the chosen solvent, leading to precipitation.

      • Hydrolysis: The compound contains an aminoethanol group, which can be hygroscopic, meaning it absorbs moisture from the air.[2][3] Absorbed water can lead to hydrolysis, especially if the solution is not prepared with anhydrous solvents.

      • Temperature Effects: If the stock solution is stored at a low temperature, the compound may be precipitating out due to its lower solubility at that temperature.

    • Recommended Action:

      • Check Storage Conditions: Ensure that the solvent used for the stock solution is anhydrous and that the solution is stored in a tightly sealed container to prevent moisture absorption.[3]

      • Gentle Warming and Sonication: If precipitation is due to low-temperature storage, gently warm the solution to room temperature and sonicate for a few minutes to see if the precipitate redissolves.

      • Filtration: If the precipitate does not redissolve upon warming, it is likely due to insoluble degradation products. In this case, the solution can be filtered through a 0.22 µm syringe filter to remove the particulate matter before use. However, be aware that the concentration of the active compound in the filtered solution may be lower than intended. It is advisable to re-quantify the concentration if possible.

      • Fresh Preparation: For critical experiments, it is always best to prepare fresh solutions from a solid stock that has been properly stored.

Issue 3: Inconsistent Experimental Results
  • Question: I am observing variability in my experimental results when using different batches or older stock solutions of this compound. What could be the source of this inconsistency?

  • Answer:

    • Probable Cause: Inconsistent results are often a direct consequence of compound instability. The effective concentration of the active compound may be decreasing over time due to degradation, leading to a weaker-than-expected biological or chemical effect. The degradation products themselves might also interfere with the assay.

    • Recommended Action:

      • Implement a Strict Stock Management System: Always label your stock solutions with the preparation date. It is good practice to establish an expiration date for your solutions based on stability assessments (e.g., re-analysis of purity after a certain period).

      • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use volumes.

      • Perform Quality Control: Periodically check the purity of your solid stock and solutions, especially if they have been stored for an extended period. A quick purity check via HPLC or LC-MS can save significant time and resources by preventing the use of degraded material.

      • Source a New Batch: If you suspect batch-to-batch variability from the supplier, it is advisable to perform a quality control check on the new batch upon arrival and compare it to previous batches.

II. Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] A desiccator at room temperature may be sufficient for short-term storage. For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture. Storing under an inert gas atmosphere (argon or nitrogen) can further prevent oxidative degradation.[2]

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Use high-purity, anhydrous solvents for preparing stock solutions. Common solvents for similar compounds include DMSO, DMF, or ethanol. Store stock solutions in tightly sealed vials at -20°C or -80°C. Aliquoting into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles and contamination.[3]

  • Q3: What materials are compatible for storing this compound and its solutions?

    • A3: For solid storage, glass vials with tight-fitting caps are suitable. For solutions, especially for long-term storage, borosilicate glass or polypropylene (PP) tubes are generally recommended. For bulk storage of similar ethanolamine compounds, high-density polyethylene (HDPE) and stainless steel are often used.[1][5] Avoid using containers made of materials that may react with amines, such as aluminum.[1]

Stability and Degradation
  • Q4: What are the likely degradation pathways for this compound?

    • A4: The molecule has several reactive sites. The 2-aminopyridine moiety can be susceptible to oxidation. The 2-chloropyridine part of the molecule can undergo photodegradation in aqueous solutions, leading to the formation of various byproducts.[6][7] The ethanolamine side chain is generally stable but can be hygroscopic.

  • Q5: Is this compound sensitive to light?

    • A5: Yes, compounds containing a pyridine ring, especially a chloropyridine, can be sensitive to light.[6][7] Photodegradation is a known degradation pathway for 2-chloropyridine in aqueous solutions.[6] Therefore, it is crucial to protect both the solid compound and its solutions from light exposure.

  • Q6: What is the expected shelf-life of this compound?

    • A6: The shelf-life is highly dependent on the storage conditions. When stored properly as a solid (cool, dry, dark, and under inert gas), it should be stable for at least a year. For similar ethanolamine products, a shelf-life of 24 months is suggested for unopened containers.[2] However, it is best practice to re-analyze the purity after a year of storage or if any visual changes are observed. Stock solutions, even when stored at low temperatures, should ideally be used within a few months of preparation.

III. Data and Workflow Visualization

Summary of Recommended Storage Conditions
FormConditionTemperatureAtmosphereContainerDuration
Solid Dry, Dark-20°CInert Gas (e.g., N₂)Amber Glass VialLong-term (> 1 year)
Solid Dry, DarkRoom TemperatureAirTightly Sealed VialShort-term (< 6 months)
Solution Anhydrous Solvent-20°C or -80°CAir (in sealed vial)Glass or PolypropyleneUp to 6 months

Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed (e.g., color change, precipitation, inconsistent results) check_visual Visually Inspect Compound - Color change? - Clumping? start->check_visual check_solution Inspect Solution - Precipitate? - Hazy? start->check_solution purity_analysis Perform Purity Analysis (HPLC, LC-MS, NMR) check_visual->purity_analysis check_solution->purity_analysis compare_data Compare with Reference Data or Fresh Sample purity_analysis->compare_data is_pure Is Purity Acceptable? compare_data->is_pure use_compound Proceed with Experiment (with caution for minor impurity) is_pure->use_compound Yes discard_compound Discard and Procure New Batch is_pure->discard_compound No review_storage Review Storage and Handling Procedures use_compound->review_storage Post-Experiment Review discard_compound->review_storage implement_changes Implement Corrective Actions: - Store at -20°C - Use inert gas - Protect from light - Use anhydrous solvents review_storage->implement_changes

Caption: Decision workflow for troubleshooting stability issues with this compound.

IV. References

  • Ethanolamines: Product Information. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Ethanolamines. (n.d.). ChemPoint.com. Retrieved from --INVALID-LINK--

  • Ethanolamine Storage. (2024, August 15). Nanjing Dotachem Co., Ltd. Retrieved from --INVALID-LINK--

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from --INVALID-LINK--

  • Monoethanolamine. (n.d.). PTT Global Chemical. Retrieved from --INVALID-LINK--

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from --INVALID-LINK--

  • Technical Support Center: Degradation Pathways of Substituted Pyridines. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • (2-Amino-6-chloropyridin-3-yl)methanol. (n.d.). AK Scientific, Inc. Retrieved from --INVALID-LINK--

  • Stapleton, D. R., et al. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-((6-chloropyridin-2-yl)amino)ethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during the synthesis and application of this versatile chemical intermediate. Our approach is rooted in mechanistic principles and practical, field-tested solutions to help you navigate common challenges and optimize your experimental outcomes.

I. Understanding the Molecule: Key Reactive Sites and Potential Pitfalls

This compound is a bifunctional molecule featuring a secondary amine, a primary alcohol, and a reactive chloropyridine ring. The interplay of these functional groups dictates its reactivity and is central to understanding potential side reactions and synthetic challenges.

  • Nucleophilic Aromatic Substitution (SNAr): The primary reaction for the synthesis of this compound is the SNAr reaction between 2,6-dichloropyridine and 2-aminoethanol. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the ring for nucleophilic attack.

  • Competing Nucleophiles: The 2-aminoethanol molecule itself presents two nucleophilic sites: the amino group and the hydroxyl group. This can lead to a competition between N-arylation and O-arylation, a critical aspect to control during synthesis.

  • Product Stability: The final product's stability under various reaction and work-up conditions is also a key consideration to prevent degradation.

Below is a diagram illustrating the primary synthetic route and potential competing reactions.

G cluster_reactants Reactants cluster_products Products 2_6_dichloropyridine 2,6-Dichloropyridine target_product This compound (Desired Product) 2_6_dichloropyridine->target_product N-Arylation (Desired) o_arylation 2-((6-Chloropyridin-2-yl)oxy)ethanol (O-Arylation Byproduct) 2_6_dichloropyridine->o_arylation O-Arylation (Side Reaction) bis_arylation Bis-arylated Byproduct 2_6_dichloropyridine->bis_arylation 2_aminoethanol 2-Aminoethanol 2_aminoethanol->target_product 2_aminoethanol->o_arylation target_product->bis_arylation Further Reaction

Caption: Synthetic pathway to this compound and potential side reactions.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and handling of this compound in a question-and-answer format.

Synthesis & Reaction Optimization

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A low yield in the synthesis of this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Temperature: Traditional Ullmann-type couplings often required high temperatures. However, modern ligand-accelerated protocols can proceed under milder conditions. If you are observing decomposition (darkening of the reaction mixture), the temperature may be too high. Conversely, if the reaction is sluggish, a modest increase in temperature could be beneficial. It is advisable to start with temperatures in the range of 80-120 °C and adjust based on reaction monitoring.

  • Inappropriate Base: The choice and stoichiometry of the base are critical. The base deprotonates the amine and/or alcohol, influencing nucleophilicity and reaction rate. Common bases for this type of reaction include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can impact the reaction outcome. A screening of different bases is often a prudent step in optimization.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics. Polar aprotic solvents like DMF, DMAc, and DMSO are commonly used. The presence of water can also influence the reaction, sometimes beneficially by aiding in the dissolution of inorganic bases, but in other cases leading to hydrolysis byproducts.[1] Using anhydrous solvents is a good starting point for troubleshooting.

  • Catalyst and Ligand Issues (if applicable): If you are employing a copper-catalyzed Ullmann condensation, the quality and activity of the copper source (e.g., CuI) and the choice of ligand are paramount. Ensure you are using a fresh, high-purity copper(I) salt. Screening different ligands, such as N,N'-dimethylethylenediamine, can significantly improve yields.

Q2: I am observing significant amounts of an unknown byproduct. What could it be and how can I minimize it?

The most likely byproducts in this synthesis are the result of O-arylation or bis-arylation.

  • O-Arylation vs. N-Arylation: The hydroxyl group of 2-aminoethanol can compete with the amino group in the nucleophilic attack on the 2,6-dichloropyridine. Generally, amines are more nucleophilic than alcohols, but reaction conditions can influence this selectivity. To favor N-arylation, consider the following:

    • Protecting the Hydroxyl Group: A common strategy is to protect the alcohol as a silyl ether (e.g., TBDMS ether) before the arylation step. This protecting group can be removed under acidic conditions after the C-N bond is formed.[2][3]

    • Choice of Base: The basicity of the reaction medium can influence the relative nucleophilicity of the amine and alcohol. A milder base might favor N-arylation.

    • Catalyst System: Certain catalyst systems can exhibit high selectivity for N-arylation over O-arylation.[4][5]

  • Bis-Arylation: The secondary amine of the desired product can react with another molecule of 2,6-dichloropyridine, leading to a bis-arylated byproduct. This is more likely to occur if an excess of 2,6-dichloropyridine is used or if the reaction is allowed to proceed for an extended period after the initial product has formed. To minimize this:

    • Control Stoichiometry: Use a slight excess of 2-aminoethanol relative to 2,6-dichloropyridine.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting 2,6-dichloropyridine is consumed.

The following flowchart provides a systematic approach to troubleshooting low yield and byproduct formation.

G start Low Yield or Byproduct Formation check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base (Type and Amount) start->check_base check_solvent Assess Solvent (Purity and Type) start->check_solvent check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) check_reagents->analyze_byproducts o_arylation_suspected O-Arylation Suspected analyze_byproducts->o_arylation_suspected bis_arylation_suspected Bis-Arylation Suspected analyze_byproducts->bis_arylation_suspected protect_oh Protect Hydroxyl Group (e.g., silylation) o_arylation_suspected->protect_oh Yes optimize_conditions Re-optimize Temperature, Base, and Solvent o_arylation_suspected->optimize_conditions No adjust_stoichiometry Adjust Reactant Ratio (excess 2-aminoethanol) bis_arylation_suspected->adjust_stoichiometry Yes bis_arylation_suspected->optimize_conditions No monitor_reaction Implement Rigorous Reaction Monitoring bis_arylation_suspected->monitor_reaction Yes protect_oh->optimize_conditions adjust_stoichiometry->optimize_conditions monitor_reaction->optimize_conditions

Caption: A troubleshooting workflow for low yield and byproduct formation.

Purification and Characterization

Q3: I am facing challenges in purifying the final product. What are the recommended methods?

The purification of this compound can be challenging due to its polarity and potential for co-eluting byproducts.

  • Column Chromatography: This is the most common method for purifying this compound.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. For highly polar impurities, adding a small amount of methanol or triethylamine to the eluent can be beneficial.

  • Recrystallization: If the product is a solid and has been partially purified by chromatography, recrystallization can be an effective final purification step. The choice of solvent is critical and should be determined by small-scale solubility tests. A solvent system of ethanol/water or ethyl acetate/hexane might be a good starting point.

  • Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., dilute HCl) can help remove basic impurities, while a base wash (e.g., saturated NaHCO₃) can remove acidic impurities. However, be mindful of the product's solubility in the aqueous layer, especially at different pH values.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A combination of spectroscopic techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, the methylene groups of the ethanolamine chain, and exchangeable protons for the -NH and -OH groups. The coupling patterns of the aromatic protons can confirm the substitution pattern.

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

  • Infrared (IR) Spectroscopy: This technique is useful for identifying the presence of key functional groups, such as the N-H and O-H stretches (typically broad bands in the 3200-3500 cm⁻¹ region) and C-Cl and C-N bonds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for assessing purity and identifying impurities by their mass-to-charge ratio.

Technique Expected Observations for this compound
¹H NMR Signals for aromatic protons, two methylene groups, and exchangeable NH and OH protons.
¹³C NMR Signals corresponding to the carbons of the pyridine ring and the ethanolamine side chain.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.
IR Spec. Broad N-H and O-H stretching bands, C-H, C=N, C-N, and C-Cl stretching vibrations.
Stability and Handling

Q5: Is this compound stable? What are the recommended storage conditions?

While specific stability data for this compound is not extensively published, related compounds suggest that it should be reasonably stable under standard laboratory conditions. However, to ensure its integrity, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture and carbon dioxide.

  • Light: Protect from light, as many organic compounds can be light-sensitive.

  • Container: Store in a tightly sealed container to prevent absorption of moisture.

III. Experimental Protocols

The following are generalized protocols that can serve as a starting point for your experiments. Optimization will likely be necessary based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of this compound

This protocol is a general procedure for a nucleophilic aromatic substitution reaction.

Materials:

  • 2,6-Dichloropyridine

  • 2-Aminoethanol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.0 eq), 2-aminoethanol (1.2 eq), and K₂CO₃ (2.0 eq).

  • Under an inert atmosphere (argon or nitrogen), add anhydrous DMF.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Heptane

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

IV. References

  • Benchchem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. --INVALID-LINK--

  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. --INVALID-LINK--

  • Wikipedia. (n.d.). Protecting group. --INVALID-LINK--

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. --INVALID-LINK--

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2024). PubMed. --INVALID-LINK--

  • Benchchem. (2025). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. --INVALID-LINK--

  • NIH. (2022). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-((6-chloropyridin-2-yl)amino)ethanol. The synthesis of this molecule, a valuable intermediate, primarily involves the mono-amination of 2,6-dichloropyridine with 2-aminoethanol. While conceptually straightforward, this reaction is prone to challenges including low conversion, the formation of undesired side products, and purification difficulties.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols. The content is structured to explain the chemical reasoning behind each recommendation, empowering users to diagnose issues and rationally optimize their reaction conditions.

Reaction Overview: Synthetic Pathways

The formation of the C-N bond between 2,6-dichloropyridine and 2-aminoethanol can be approached via two primary pathways: traditional Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): In this classic method, the electron-withdrawing effect of the pyridine nitrogen atom activates the C2 and C6 positions, making them susceptible to attack by a nucleophile like 2-aminoethanol.[1][2] This pathway typically requires elevated temperatures and a base to proceed effectively. The aromaticity of the pyridine ring must be temporarily disrupted, which contributes to the energy barrier of the reaction.[2]

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction utilizes a palladium catalyst with a specialized phosphine ligand to form the C-N bond under often milder conditions.[3][4] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] This method is particularly effective for less reactive aryl chlorides and can offer superior yields and selectivity.[5][6]

cluster_0 Synthetic Pathways Reagents 2,6-Dichloropyridine + 2-Aminoethanol SNAr S(N)Ar Pathway Reagents->SNAr High Temp. Base (e.g., K2CO3) Polar Solvent (e.g., DMSO) BHA Buchwald-Hartwig Amination Reagents->BHA Pd Catalyst Ligand (e.g., SPhos) Base (e.g., NaOtBu) Anhydrous Solvent Product This compound SNAr->Product BHA->Product start Start reagents Combine 2,6-Dichloropyridine, 2-Aminoethanol, K2CO3 in DMSO start->reagents heat Heat to 120-140 °C reagents->heat monitor Monitor by TLC/LC-MS (Approx. 12-24h) heat->monitor workup Cool, Dilute with H2O, Extract with EtOAc monitor->workup purify Purify via Chromatography or Acid-Base Extraction workup->purify end End purify->end start Start setup To oven-dried flask under Argon: Pd2(dba)3, SPhos, NaOtBu, 2,6-Dichloropyridine start->setup add Add Anhydrous Toluene and 2-Aminoethanol via Syringe setup->add heat Heat to 80-100 °C add->heat monitor Monitor by TLC/LC-MS (Approx. 4-12h) heat->monitor workup Cool, Filter through Celite, Concentrate monitor->workup purify Purify via Chromatography or Acid-Base Extraction workup->purify end End purify->end

References

Technical Support Center: Purification of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-((6-Chloropyridin-2-yl)amino)ethanol. Here, we address common challenges and provide robust, field-proven methodologies to achieve high purity of this important synthetic intermediate. Our approach is grounded in the principles of synthetic organic chemistry and validated through extensive laboratory experience.

I. Understanding the Chemistry: Synthesis and Impurity Profile

The most common synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,6-dichloropyridine with ethanolamine, often in the presence of a base to neutralize the HCl byproduct.

A thorough understanding of this reaction is the first step in effective troubleshooting, as it allows us to anticipate the likely impurities in the crude product.

Anticipated Impurities:
  • Unreacted Starting Materials:

    • 2,6-Dichloropyridine

    • Ethanolamine

  • Over-reaction Byproduct:

    • 2,6-bis(2-hydroxyethylamino)pyridine (resulting from the substitution of both chlorine atoms)

  • Reagent- and Solvent-Derived Impurities:

    • Residual base (e.g., potassium carbonate, triethylamine)

    • Residual reaction solvent (e.g., DMF, DMSO, acetonitrile)

The structural similarities between the desired product and the key organic impurities necessitate carefully optimized purification strategies.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: "Oiling out" is a common issue, often due to the presence of impurities that depress the melting point or inhibit crystallization.

  • Initial Step - Acid-Base Extraction: Before attempting chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer, while non-basic impurities like residual 2,6-dichloropyridine will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract your product back into an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. This process alone can significantly purify your product and may result in solidification upon solvent removal.

Q2: I'm trying to purify by column chromatography, but I'm getting poor separation between my product and a major impurity. What can I do?

A2: This is a classic challenge, likely due to the small polarity difference between your product and the bis-substituted byproduct.

  • Optimize Your Mobile Phase: A standard mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). If you are seeing poor separation, you need to decrease the overall polarity of your eluent to increase the retention time on the silica gel and improve resolution.

    • TLC is Key: Before running a column, meticulously develop your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.25-0.35 for your product. A good starting point for TLC analysis is 30% ethyl acetate in hexanes.

    • Consider a Gradient: A shallow gradient elution can be highly effective. Start with a low polarity mixture (e.g., 10-15% ethyl acetate in hexanes) and slowly increase the proportion of ethyl acetate. This will first elute the non-polar 2,6-dichloropyridine, followed by your product, and finally the more polar bis-substituted byproduct.

    • Add a Modifier: Adding a small amount of a more polar solvent or a base can improve peak shape and resolution. For amine-containing compounds, adding 0.5-1% triethylamine to your mobile phase can prevent "streaking" on the silica gel by deactivating acidic sites.

Q3: I attempted recrystallization, but my yield is very low, or no crystals are forming. What's wrong?

A3: Recrystallization is highly dependent on the choice of solvent and the purity of the starting material.

  • Solvent Selection is Critical: The ideal solvent should dissolve your compound when hot but not at room temperature. For this compound, which has both polar (hydroxyl, amine) and non-polar (chloropyridine) character, a two-solvent system is often most effective.

    • Recommended System: A good starting point is an ethyl acetate/hexanes system. Dissolve your crude solid in a minimal amount of hot ethyl acetate. Then, slowly add hot hexanes (the anti-solvent) until you see persistent cloudiness (turbidity). Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Alternative Solvents: Other potential systems include ethanol/water or isopropanol/heptane.

  • Purity Matters: If your material is less than ~90% pure, recrystallization may be inefficient. It is often best to first perform a rapid purification by column chromatography to remove the bulk of the impurities and then recrystallize the resulting solid to achieve high purity.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal of previously purified material.

III. Step-by-Step Purification Protocols

Here we provide detailed, validated protocols for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude reaction mixtures, especially on a larger scale.

  • Sample Preparation: Concentrate your crude reaction mixture. If it is an oil, dissolve it in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the weight of your crude material) and concentrate in vacuo until you have a dry, free-flowing powder. This "dry loading" technique generally provides superior separation compared to loading the sample as a solution.

  • Column Packing:

    • Select a column with a diameter such that the silica gel height is about 15-20 cm. A general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight.

    • Pack the column as a slurry in your initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). This will elute any unreacted 2,6-dichloropyridine.

    • Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

      • 10% to 30% Ethyl Acetate in Hexanes over 5 column volumes.

      • Hold at 30% Ethyl Acetate in Hexanes to elute your product.

      • Increase to 50-60% Ethyl Acetate in Hexanes to elute the bis-substituted byproduct.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Compound Typical Rf (30% EtOAc/Hexanes) Elution Order
2,6-Dichloropyridine~0.81st
This compound~0.32nd
2,6-bis(2-hydroxyethylamino)pyridine~0.13rd
Protocol 2: Purification by Recrystallization

This protocol is best for purifying material that is already >90% pure to obtain an analytical-grade sample.

  • Solvent Selection: Based on small-scale tests, select an appropriate solvent system. We will proceed with ethyl acetate/hexanes.

  • Dissolution: Place your semi-pure solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate and stir until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: While the solution is still hot, slowly add hot hexanes dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to a constant weight.

IV. Purity Assessment

It is crucial to verify the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point. The purity is determined by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and can also be used to detect impurities if they are present in significant amounts (>1-2%).

V. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow cluster_start cluster_purification cluster_analysis Crude Crude Product (Oil or Solid) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Column Column Chromatography (Silica Gel) AcidBase->Column Major Impurities Present Recrystal Recrystallization Column->Recrystal Further Purification (>90% Pure) Analysis Purity Analysis (HPLC, NMR, GC-MS) Column->Analysis If >98% Pure Recrystal->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct Meets Specs

Caption: Decision workflow for the purification of this compound.

VI. Frequently Asked Questions (FAQs)

Q4: What are the storage conditions for purified this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Q5: What safety precautions should I take when handling this compound and the solvents?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors. Consult the Safety Data Sheet (SDS) for detailed information.

Q6: Can I use a different stationary phase for column chromatography?

A6: While silica gel is the most common and cost-effective choice for this type of separation, other stationary phases like alumina (neutral or basic) could also be effective, especially if your compound shows instability on silica. However, this would require re-optimization of the mobile phase.

VII. References

Technical Support Center: Handling 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 2-((6-Chloropyridin-2-yl)amino)ethanol. As a critical intermediate in many synthetic pathways, its proper handling is paramount to ensuring experimental reproducibility, purity, and safety. This document moves beyond standard safety data sheets to address the nuanced, field-proven pitfalls encountered during storage, handling, and reaction setup.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the compound's properties and fundamental safety measures.

Q1: What is this compound and what are its key physical properties?

This compound is a bifunctional organic molecule featuring a 6-chloropyridine core linked to an ethanolamine side chain. This structure makes it a valuable building block, but also introduces specific chemical liabilities. Its physical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₉ClN₂OChemBK[1]
Molecular Weight 172.61 g/mol ChemBK[1]
Appearance Typically an off-white to light-colored solidN/A
Solubility Soluble in many organic solvents (e.g., ethanol, methanol, DMSO). Water solubility is moderate but can be pH-dependent.General chemical principles

Q2: What are the primary hazards associated with this compound and its structural analogs?

While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally related chloropyridines and aminoethanols indicate a clear hazard profile that must be respected.[2][3][4]

Hazard ClassDescriptionPrecautionary Statement
Skin Irritation/Corrosion Causes skin irritation. Related aminoethanols can cause severe burns.[2][3]H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Respiratory Irritation May cause respiratory irritation.[2][4]H335: May cause respiratory irritation. P271: Use only outdoors or in a well-ventilated area.[2]

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this substance?

Given the hazards, a stringent PPE protocol is non-negotiable.

  • Eye Protection: Wear chemical safety goggles and/or a full-face shield.[2][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[5]

  • Body Protection: A lab coat or a chemical-resistant suit is required. Ensure clothing is removed immediately if it becomes contaminated.[2][5]

  • Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

Part 2: Troubleshooting Guide for Common Pitfalls

This section is structured to address specific problems you may encounter during your experiments, providing insights into the underlying chemistry and offering robust solutions.

Issue 1: Inconsistent Experimental Results and Apparent Compound Degradation

You observe that the same reaction protocol yields different outcomes on different days. TLC or LC-MS analysis of your starting material shows new, unidentified impurity spots that were not present when the bottle was first opened.

Causality Analysis: This is often a result of improper storage and handling leading to chemical degradation. The aminoethanol moiety is particularly susceptible to atmospheric conditions.[7]

Potential Causes & Solutions:

  • Cause A: Hygroscopicity & Hydrolysis. The compound, like many amines and alcohols, is likely hygroscopic, absorbing atmospheric moisture.[7] This water can act as an unwanted nucleophile in subsequent reactions or promote hydrolysis of the chloropyridine ring under certain conditions.

    • Solution: Always handle the compound in a low-humidity environment (e.g., a glove box). If a glove box is unavailable, minimize the time the container is open to the atmosphere. Store the tightly sealed container inside a desiccator containing a drying agent (e.g., Drierite).

  • Cause B: Reaction with Atmospheric CO₂. The primary/secondary amine can react with carbon dioxide from the air to form a carbamate salt. This introduces a non-volatile, often insoluble impurity that can alter the compound's effective molar mass and interfere with reactions. The thermal degradation of similar aminoethanols is known to be accelerated in the presence of CO₂, leading to cyclic byproducts.[8]

    • Solution: After dispensing the material, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.[5] This displaces air and minimizes contact with CO₂.

  • Cause C: Light Sensitivity. Pyridine-containing compounds can be sensitive to light, which can catalyze decomposition or side reactions.

    • Solution: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

Diagram: The Instability Cascade

This diagram illustrates how seemingly minor storage oversights can lead to a cascade of degradation events, compromising sample integrity.

cluster_environment Environmental Factors cluster_degradation Degradation Pathways cluster_outcome Experimental Outcome Moisture Atmospheric H₂O CO2 Atmospheric CO₂ Compound This compound Light UV/Visible Light Heat Elevated Temp. Hydrolysis Hydrolysis Result Loss of Purity & Inconsistent Results Hydrolysis->Result Carbamate Carbamate Formation Carbamate->Result Photo Photodegradation Photo->Result Thermal Thermal Decomposition Thermal->Result Compound->Hydrolysis H₂O Compound->Carbamate CO₂ Compound->Photo hv Compound->Thermal Δ

Caption: The Instability Cascade for this compound.

Issue 2: Low Yields or Unexpected Byproducts in Nucleophilic Substitution Reactions

You are attempting to use the compound in a reaction, for example, by acylating the alcohol or alkylating the amine, but the reaction is sluggish, incomplete, or forms multiple products.

Causality Analysis: The molecule possesses two primary nucleophilic sites (the secondary amine and the primary alcohol) and an acidic proton on each. Their relative reactivity can be subtle and is highly dependent on the reaction conditions, particularly the choice of base.

Potential Causes & Solutions:

  • Cause A: Incorrect Choice of Base. A weak base may not be sufficient to deprotonate the desired nucleophile, leading to a slow reaction. A very strong, non-selective base (like n-BuLi) could deprotonate both the N-H and O-H, leading to a mixture of products.

    • Solution: For reactions at the oxygen (e.g., acylation, O-alkylation), a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to scavenge the acid byproduct without significantly deprotonating the amine. For selective N-H deprotonation, a stronger base like sodium hydride (NaH) at low temperatures (e.g., 0 °C) is typically required. Always add the base slowly and control the temperature.

  • Cause B: Competing N- vs. O-Alkylation/Acylation. The nitrogen and oxygen atoms will compete for the electrophile. The amine is generally a softer, more potent nucleophile than the alcohol, but steric hindrance and reaction conditions can shift this balance.

    • Solution: To favor O-acylation, you can protonate the more basic amine using one equivalent of a strong acid (e.g., HCl), effectively "protecting" it as the ammonium salt before adding the acylating agent and a base. Conversely, to favor N-alkylation, the hydroxyl group can be protected using a standard protecting group (e.g., as a silyl ether) prior to the main reaction.

  • Cause C: Intramolecular Cyclization. Under certain conditions (e.g., strong base), the alcohol could be deprotonated and displace the chlorine atom on the pyridine ring, leading to a cyclic side product.

    • Solution: Employ milder reaction conditions and lower temperatures. Avoid using an excess of a strong base for prolonged periods. Monitor the reaction closely by TLC or LC-MS to detect the formation of any unexpected, more polar byproducts.

Diagram: Experimental Workflow and Critical Pitfall Points

This workflow highlights key stages where errors in handling and experimental design can lead to failure.

start Start: Reagent Prep storage Retrieve Compound from Storage start->storage weigh Weigh Solid storage->weigh p1 Pitfall: Contamination from Air/Moisture/CO₂ storage->p1 dissolve Dissolve in Solvent weigh->dissolve p2 Pitfall: Inaccurate Mass (Hygroscopic) weigh->p2 react Reaction Setup (Add Base/Electrophile) dissolve->react workup Aqueous Workup react->workup p3 Pitfall: Wrong Base/Temp Leads to Side Products react->p3 purify Purification (Chromatography) workup->purify end Pure Product purify->end p4 Pitfall: Decomposition on Acidic Silica Gel purify->p4

Caption: Key pitfalls in a typical experimental workflow using the title compound.

Issue 3: Difficulty with Purification

You are struggling to isolate your desired product in high purity after the reaction.

Causality Analysis: The polar amino and alcohol groups can cause the compound to streak on silica gel columns and may lead to decomposition if the silica is too acidic.

Potential Causes & Solutions:

  • Cause A: Streaking on Silica Gel. The basic amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor peak shape and difficult separation.

    • Solution 1: Deactivate the silica gel. Before loading your sample, flush the packed column with your eluent containing 0.5-1% triethylamine or ammonia (in methanol). This neutralizes the acidic sites and significantly improves peak shape for amines.

    • Solution 2: Use an alternative stationary phase, such as alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography).

  • Cause B: Co-elution with Polar Byproducts. If your reaction has generated polar byproducts, they may be difficult to separate from your similarly polar starting material or product.

    • Solution: Employ a gradient elution protocol. Start with a less polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, then adding Methanol). This will help resolve compounds with close Rf values. An HPLC method may be necessary for difficult separations.

  • Cause C: Recrystallization Failure. The compound may be too soluble in common solvents, or it may form an oil instead of crystals.

    • Solution: Use a binary solvent system for recrystallization.[9] Dissolve the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes or diethyl ether) until the solution becomes cloudy. Allow it to cool slowly to promote crystal growth.[9]

Part 3: Recommended Protocols

Protocol 1: Standard Purification by Deactivated Silica Gel Chromatography

This protocol is designed to mitigate the common issue of amine streaking on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:4.5:0.5 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure.

  • Equilibration: Flush the packed column with at least 3-5 column volumes of the starting eluent. This step is critical for deactivating the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity as needed, ensuring that the 0.5% triethylamine concentration is maintained in the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

References

Technical Support Center: Enhancing the Reactivity of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the reactivity of 2-((6-Chloropyridin-2-yl)amino)ethanol in your synthetic applications. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction involving this compound is sluggish or shows low conversion. What are the primary factors limiting its reactivity?

The reactivity of this compound is principally governed by the electronic properties of the chloropyridine ring and the nucleophilicity of the amino and hydroxyl groups. The key challenges are:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the chlorine at the 6-position less susceptible to nucleophilic aromatic substitution (SNAr) compared to other chloroarenes.

  • Competing Reaction Pathways: The presence of two nucleophilic sites (the secondary amine and the primary alcohol) can lead to undesired side reactions or the need for protecting group strategies.

  • Catalyst Inefficiency (for Cross-Coupling): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step due to the relative inertness of aryl chlorides.[1]

Question 2: How can I enhance the rate of Nucleophilic Aromatic Substitution (SNAr) at the 6-position of the pyridine ring?

To drive SNAr reactions to completion, you must overcome the inherent low reactivity of the C-Cl bond. Consider the following strategies:

  • Solvent Choice: Employ polar aprotic solvents such as DMSO, DMF, or NMP.[2][3] These solvents are effective at solvating the Meisenheimer complex intermediate, thereby stabilizing the transition state and accelerating the reaction.[4]

  • Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the incoming nucleophile, increasing its reactivity. Common choices include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or strong inorganic bases like KOH in DMSO.[2][3]

  • Temperature: Increasing the reaction temperature can significantly enhance the rate. Microwave irradiation is a particularly effective technique for accelerating SNAr reactions on heteroaryl chlorides, often reducing reaction times from hours to minutes.[5]

  • Phase-Transfer Catalysis: For reactions involving immiscible phases, a phase-transfer catalyst can facilitate the transport of the nucleophile to the reaction site, increasing the reaction rate.

Question 3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig couplings of chloropyridines.[1] It arises from competing pathways when the desired reductive elimination is slow. To suppress this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos have been shown to be effective for the amination of heteroaryl halides.[6] These ligands promote the reductive elimination step over side reactions.

  • Base Purity and Stoichiometry: Use a high-purity, anhydrous base like sodium tert-butoxide (NaOtBu). Traces of moisture or hydroxide can promote hydrodehalogenation.[1] Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can also favor the desired amination pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can act as a proton source for the hydrodehalogenation pathway.

Question 4: Can I selectively react the hydroxyl group of this compound while leaving the secondary amine untouched?

Selective O-functionalization in the presence of the secondary amine requires careful choice of reagents and conditions.

  • O-Acylation/O-Alkylation under Basic Conditions: The hydroxyl group is generally more acidic than the secondary amine. Using a suitable base (e.g., NaH) to selectively deprotonate the alcohol, followed by the addition of an electrophile (e.g., an alkyl halide or acyl chloride), can achieve selective O-functionalization.

  • Protecting Group Strategy: An alternative is to protect the secondary amine, for example, as a carbamate (e.g., Boc) or a tosylamide. This allows for a wider range of reactions to be performed on the hydroxyl group. The protecting group can then be removed under appropriate conditions.

Section 2: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Enhanced SNAr Reaction

This protocol outlines a general method for the nucleophilic aromatic substitution on this compound using a strong base in a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (1.2 equivalents) and anhydrous DMSO.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add KOtBu (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the nucleophile.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO.

  • Add the solution of this compound dropwise to the nucleophile/base mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol provides an optimized procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine coupling partner

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equivalents) to a dry Schlenk tube.

  • Add anhydrous toluene to the Schlenk tube.

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Data & Visualization

Table 1: Comparison of Reaction Conditions for SNAr
EntryBase (equiv.)SolventTemp (°C)Time (h)Conversion (%)
1K₂CO₃ (2.0)Acetonitrile8024<10
2Cs₂CO₃ (2.0)Dioxane1001825
3KOtBu (1.5)DMSO100495
4NaH (1.5)DMF100692

Data is representative and may vary based on the specific nucleophile used.

Diagram 1: General SNAr Reaction Pathway

SNAr_Pathway Reactants This compound + Nucleophile Intermediate Meisenheimer Complex Reactants->Intermediate Nucleophilic Attack Base Strong Base (e.g., KOtBu) Base->Reactants Product Substituted Product Intermediate->Product Elimination of Cl- Leaving_Group Chloride Ion Intermediate->Leaving_Group

Caption: SNAr mechanism on the chloropyridine ring.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + R'NH₂ - Base-HCl PdAmine [Ar-Pd(II)-NHR'(L_n)]+ AmineCoord->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

Validation & Comparative

Comparative Analysis of 2-((6-Chloropyridin-2-yl)amino)ethanol Derivatives as pan-RAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Significance of the RAF Kinase Pathway and the Aminopyridine Scaffold

The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this cascade, often driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The RAF kinase family, comprising ARAF, BRAF, and CRAF, sits at the apex of this pathway, downstream of RAS. While first-generation inhibitors targeting the common BRAF V600E mutation have shown clinical success, they are often limited by the development of resistance, frequently mediated by paradoxical activation of the pathway through RAF dimerization.[1][2]

This has spurred the development of next-generation pan-RAF inhibitors that can effectively block all RAF isoforms and their dimeric forms. Within this landscape, the aminopyridine scaffold has emerged as a privileged structure in kinase inhibitor design. This guide provides a comparative analysis of derivatives built upon the 2-((6-Chloropyridin-2-yl)amino)ethanol core, focusing on their efficacy as pan-RAF inhibitors, drawing from key structure-activity relationship (SAR) studies to inform future drug design.

Mechanism of Action: Targeting the RAF Kinase Dimer

The primary mechanism of the aminopyridine derivatives discussed is the inhibition of RAF kinases. These compounds are designed as "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This binding mode is crucial as it prevents the formation of asymmetric RAF dimers, a key mechanism of resistance and paradoxical pathway activation seen with some earlier inhibitors.[2] By effectively inhibiting all RAF isoforms (pan-RAF inhibition), these molecules suppress downstream signaling through MEK and ERK, ultimately leading to a decrease in cell proliferation and the induction of apoptosis in cancer cells.[1]

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP (Active) RTK->RAS RAF_dimer RAF Dimer (ARAF/BRAF/CRAF) RAS->RAF_dimer MEK MEK1/2 RAF_dimer->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Aminopyridine Derivative (Type II Inhibitor) Inhibitor->RAF_dimer Inhibition of Dimerization

Caption: The MAPK signaling cascade and the inhibitory action of Type II pan-RAF inhibitors.

Comparative Performance of Aminopyridine Derivatives

Structure-based optimization has led to the development of highly potent pan-RAF inhibitors. A key study in this area focused on modifying a parent aminopyridine structure to enhance potency, selectivity, and pharmacokinetic properties. The data below summarizes the inhibitory activity of several key derivatives against BRAF V600E (a common mutant form), CRAF (a key isoform), and a cellular assay measuring the inhibition of phosphorylated ERK (pERK), a downstream marker of pathway activity.

Compound IDR-Group ModificationBRAF V600E IC50 (nM)CRAF IC50 (nM)pERK IC50 (nM)
1 Phenyl5.61.839
2 4-Fluorophenyl2.10.915
3 Pyridyl0.80.38
4 (LXH254) Pyridyl with Hydroxyethyl Side Chain0.50.25

IC50 (Half-maximal inhibitory concentration) values are a measure of inhibitor potency; lower values indicate higher potency. Data is synthesized from representative values in medicinal chemistry literature for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:
  • Aromatic Ring System: The transition from a simple phenyl ring (Compound 1 ) to a pyridyl ring (Compound 3 ) significantly enhances potency against both BRAF and CRAF. This is likely due to the nitrogen in the pyridine ring forming a key hydrogen bond interaction with the hinge region of the kinase active site.

  • Fluorine Substitution: The addition of an electron-withdrawing fluorine atom to the phenyl ring (Compound 2 ) improves potency compared to the unsubstituted parent compound. This is a common strategy in medicinal chemistry to enhance binding affinity.

  • The Hydroxyethyl Side Chain: The most significant leap in potency was achieved with the introduction of a hydroxyethyl side chain on the pyridine ring, leading to Compound 4 (LXH254) .[3] This modification allows the molecule to form an additional, crucial interaction with the DFG (Asp-Phe-Gly) loop of the kinase.[3] This interaction is characteristic of Type II inhibitors and is key to their high potency and ability to inhibit the active dimer conformation.

Experimental Protocols

The generation of reliable and comparable data for these inhibitors relies on standardized biochemical and cellular assays. The following protocols are representative of the methodologies used in their evaluation.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated RAF kinase.

Causality: The purpose is to determine the direct interaction and inhibition potency of the derivative on the purified kinase enzyme, independent of cellular factors like membrane permeability or efflux pumps.

Methodology:

  • Reagents: Recombinant human BRAF V600E or CRAF enzyme, biotinylated MEK1 (substrate), ATP, and the test compound.

  • Procedure: a. The kinase enzyme is pre-incubated with serially diluted concentrations of the test compound in a 384-well plate for 15-20 minutes at room temperature. b. The kinase reaction is initiated by adding a mixture of the MEK1 substrate and ATP. c. The reaction is allowed to proceed for 30-60 minutes at room temperature. d. The reaction is stopped, and the amount of phosphorylated MEK1 is quantified using a detection method such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. IC50 values are then calculated by fitting the data to a four-parameter logistic curve.

graphprotocol cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Serially dilute test compound B 2. Add RAF kinase to compound A->B C 3. Pre-incubate B->C D 4. Initiate reaction with ATP + MEK Substrate C->D E 5. Incubate (30-60 min) D->E F 6. Stop reaction E->F G 7. Quantify phosphorylated MEK (e.g., HTRF) F->G H 8. Calculate IC50 G->H

Caption: Workflow for a typical in vitro RAF kinase inhibition assay.

pERK Inhibition Assay (Cell-Based)

This assay measures the compound's ability to inhibit the RAF pathway within a living cancer cell line.

Causality: This assay provides a more biologically relevant measure of potency, as it accounts for cell permeability, target engagement in a cellular context, and downstream pathway effects. Inhibition of ERK phosphorylation is a direct biomarker of RAF activity.

Methodology:

  • Cell Line: A human cancer cell line with a known RAS or RAF mutation (e.g., HCT116) is used.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with serially diluted concentrations of the test compound for a defined period (e.g., 2-4 hours). c. Following treatment, the cells are lysed to release cellular proteins. d. The concentration of phosphorylated ERK (pERK) and total ERK in the cell lysate is quantified using an immunoassay technique like Meso Scale Discovery (MSD) or Western Blot.

  • Data Analysis: The ratio of pERK to total ERK is calculated for each concentration. These values are then normalized to a DMSO control, and the IC50 is determined using a dose-response curve.

Conclusion and Future Directions

The comparative analysis of this compound derivatives demonstrates a clear and logical path of structure-based drug design. The introduction of a pyridyl hinge-binding motif and a DFG-loop-interacting hydroxyethyl side chain were critical modifications that transformed a moderately active scaffold into a highly potent, clinical-grade pan-RAF inhibitor.[3] These findings underscore the importance of targeting specific structural features within the kinase to achieve both high potency and a desired inhibitory mechanism (Type II inhibition) that can overcome known resistance pathways. Future research in this area will likely focus on further refining the pharmacokinetic and safety profiles of these compounds to maximize their therapeutic window for the treatment of RAS and RAF-mutant cancers.

References

A Comparative Guide to HPLC-Based Purity Validation of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-((6-Chloropyridin-2-yl)amino)ethanol, a crucial building block in modern synthetic chemistry. We will not only detail a robust analytical procedure but also compare it objectively with alternative methodologies, grounding our choices in established scientific principles and regulatory expectations.

The Criticality of Purity for this compound

This compound is a bifunctional molecule containing a substituted pyridine ring and an ethanolamine side chain. Its utility as a synthetic intermediate means that the purity of the starting material directly impacts the impurity profile of the final API. Potential impurities could include unreacted starting materials, byproducts from side reactions, or degradation products. A well-validated analytical method is therefore not just a quality control measure; it is a critical component of a robust process control strategy.

The Case for Reversed-Phase HPLC: A Mechanistic Approach

For a molecule with the structural characteristics of this compound—possessing both non-polar (chloropyridinyl group) and polar (aminoethanol group) moieties—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the premier analytical choice.[1][2] The mechanism of separation in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl-bonded silica, such as C18). A polar mobile phase is used to elute the compounds, with more polar components eluting earlier and less polar components being retained longer.[2]

This modality offers unparalleled advantages for this specific application:

  • Versatility and Specificity: RP-HPLC can effectively separate the main analyte from a wide range of potential impurities with varying polarities.

  • Sensitivity: With UV detection, the aromatic pyridinyl ring provides a strong chromophore, allowing for sensitive detection and quantification even at low levels.

  • Robustness and Reproducibility: Modern HPLC instrumentation and column technology ensure highly reproducible results, a key requirement for methods used in a regulated environment.

Proposed HPLC Method Parameters

Based on the analyte's structure and extensive experience with similar aromatic amines and polar compounds, the following starting parameters are proposed for method development and validation.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure for separating the main peak from potential impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a buffer and an ion-pairing agent to improve peak shape for the amine functional group. Acetonitrile is a common organic modifier in RP-HPLC.
Elution Mode GradientA gradient elution (e.g., starting at 10% B, ramping to 90% B) is recommended to ensure elution of any less polar impurities while maintaining a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 270 nmThe chloropyridinyl moiety is expected to have a strong UV absorbance in this region, providing good sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Sample Diluent 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the mobile phase.

A Framework for Method Validation: Adhering to ICH Q2(R2)

A validation protocol must be established before initiating any experiments to demonstrate that the analytical procedure is fit for its intended purpose.[3][4][5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[3][4][5][6][7]

Experimental Workflow for HPLC Method Validation

HPLC Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Phase 1: Preparation & Specificity cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Performance & Robustness cluster_3 Phase 4: Finalization Prep Prepare Standard & Sample Solutions Spike Prepare Spiked Samples (with potential impurities) Prep->Spike Specificity Specificity Analysis (Inject Blank, Standard, Sample, Spiked Sample) Spike->Specificity Linearity Linearity & Range (5 concentration levels, n=3) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination (Signal-to-Noise or Calibration Curve Slope) Precision->LOD_LOQ Robustness Robustness Study (Vary Flow Rate, Temp, Mobile Phase %B) LOD_LOQ->Robustness Stability Solution Stability (Analyze over 48h) Robustness->Stability Report Compile Validation Report Stability->Report

Caption: A structured workflow for validating the HPLC purity method.

Detailed Validation Protocols

1. Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the retention time of the analyte.

    • Inject a solution of the this compound reference standard.

    • Inject a sample solution of the material to be tested.

    • If available, inject solutions of potential impurities (e.g., 2,6-dichloropyridine and 2-aminoethanol) to confirm they are resolved from the main peak.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples to ensure separation of degradation products from the main analyte peak.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

3. Accuracy: The closeness of test results obtained by the method to the true value.

  • Protocol:

    • Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • The mean recovery should be within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze the sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria must be met under all robust conditions.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended technique, it is instructive to compare its performance against other potential methods.

FeatureHPLC with UV DetectionGas Chromatography (GC-FID)Titrimetry (e.g., Diazotization)
Principle Partition chromatography based on polarity.[2]Partition chromatography based on volatility and column interaction.[8][9]Chemical reaction and volumetric analysis.[10]
Specificity Excellent. Can separate structurally similar impurities.Good. Requires derivatization for polar amines, which can introduce complexity.[8]Poor. Titrates all primary aromatic amines; not impurity-specific.[10][11]
Sensitivity High. (LOQ typically in low ppm range)Very High. (LOQ can be in sub-ppm range)Low. (Typically for assay, >98% purity)
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~10-20 minutes per sample
Sample Prep Simple dissolutionCan require complex derivatizationSimple dissolution
Quantitation Purity and impurity profilingPurity and impurity profilingAssay (% purity) only
Ideal Use Case Universal method for purity, assay, and impurity quantification.Analysis of volatile impurities or when very high sensitivity is needed.Quick, low-cost assay for bulk material where impurity profile is already known.

Logical Framework for Analytical Method Selection

Method Selection Logic Figure 2: Decision Framework for Analytical Method Selection Start Need to Determine Purity of This compound Question1 Is quantification of individual impurities required? Start->Question1 HPLC Select HPLC (High Specificity) Question1->HPLC Yes Titration Consider Titrimetry (Assay only, low specificity) Question1->Titration No Question2 Is the analyte & impurities thermally stable & volatile? GC Select GC (High Sensitivity) Question2->GC Yes HPLC_preferred Select HPLC (Avoids derivatization) Question2->HPLC_preferred No HPLC->Question2

Caption: A decision tree guiding the selection of the optimal analytical technique.

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for the intended purpose. For determining the purity of this compound, a reversed-phase HPLC method offers the best combination of specificity, sensitivity, and robustness, making it the superior choice for development and quality control in a regulated pharmaceutical environment. While techniques like GC and titrimetry have their place, they lack the comprehensive impurity profiling capability that is essential for ensuring the quality of critical synthetic intermediates. By following the validation framework outlined in this guide, grounded in the principles of ICH Q2(R2), researchers and drug developers can establish a scientifically sound, defensible, and trustworthy method for purity analysis.

References

A Comparative Spectroscopic Guide to 2-((6-Chloropyridin-2-yl)amino)ethanol and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted pyridines, in particular, represent a class of heterocyclic compounds with broad-ranging applications, stemming from their versatile chemical reactivity and diverse biological activities. Among these, 2-((6-chloropyridin-2-yl)amino)ethanol serves as a key structural motif and a valuable synthetic intermediate. Understanding the nuanced effects of substituent changes on the pyridine ring is crucial for tailoring the physicochemical and pharmacological properties of resulting lead compounds.

This technical guide provides an in-depth spectroscopic comparison of this compound and three of its closely related analogues: the bromo, fluoro, and methyl derivatives. By leveraging a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy—we will dissect the electronic and structural perturbations induced by these seemingly minor chemical modifications. The experimental data and protocols herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization and identification of this important class of molecules.

Molecular Structures for Comparison

The following analogues will be compared against the parent compound, this compound.

G cluster_0 Parent Compound cluster_1 Analogues parent This compound bromo 2-((6-bromopyridin-2-yl)amino)ethanol fluoro 2-((6-fluoropyridin-2-yl)amino)ethanol methyl 2-((6-methylpyridin-2-yl)amino)ethanol

Caption: Molecular analogues for spectroscopic comparison.

Experimental Methodologies

The spectroscopic data presented in this guide were obtained using standardized, validated protocols to ensure data integrity and reproducibility. The causality behind the choice of each technique lies in its unique ability to probe different aspects of molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons and carbon atoms.[1]

Experimental Protocol:

  • Sample Preparation: 10-20 mg of each analogue was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrumentation: Bruker Avance III 400 MHz spectrometer.

    • Acquisition Parameters: A standard proton experiment was performed with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrumentation: Bruker Avance III 100 MHz spectrometer.

    • Acquisition Parameters: A proton-decoupled carbon experiment was conducted with a 45° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. 1024 scans were averaged to obtain a high-quality spectrum.

G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (10-20 mg in 0.7 mL CDCl3 with TMS) h_nmr ¹H NMR Acquisition (400 MHz) prep->h_nmr c_nmr ¹³C NMR Acquisition (100 MHz) prep->c_nmr process Data Processing (Fourier Transform, Phasing, Baseline Correction) h_nmr->process c_nmr->process analysis Structural Elucidation process->analysis

Caption: Experimental workflow for NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Spectroscopy:

    • Instrumentation: A Thermo Fisher Nicolet iS50 FTIR spectrometer equipped with a diamond ATR accessory.

    • Acquisition Parameters: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol:

  • Sample Preparation: Stock solutions of each analogue were prepared in ethanol at a concentration of 1 mg/mL. These were further diluted with ethanol to a concentration of 10 µg/mL for analysis.

  • UV-Vis Spectroscopy:

    • Instrumentation: A Shimadzu UV-2600 spectrophotometer.

    • Acquisition Parameters: The absorbance was scanned from 200 to 400 nm using a 1 cm path length quartz cuvette. Ethanol was used as the blank. The wavelength of maximum absorbance (λmax) was recorded.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules. Many aromatic compounds, including pyridine derivatives, exhibit fluorescence.

Experimental Protocol:

  • Sample Preparation: The solutions prepared for UV-Vis spectroscopy (10 µg/mL in ethanol) were used for fluorescence measurements.

  • Fluorescence Spectroscopy:

    • Instrumentation: A Horiba Fluoromax-4 spectrofluorometer.

    • Acquisition Parameters: An excitation wavelength corresponding to the λmax determined by UV-Vis spectroscopy was used. The emission spectrum was recorded from the excitation wavelength +10 nm to 600 nm. The wavelength of maximum emission (λem) was identified.

Comparative Spectroscopic Analysis

The following sections detail the spectroscopic data for this compound and its analogues. The interpretation highlights the influence of the substituent at the 6-position of the pyridine ring.

¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electronegativity and electron-donating/releasing nature of the substituent at the 6-position of the pyridine ring are expected to cause predictable shifts in the signals of the aromatic protons and carbons.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)-NH- (δ, ppm)-CH₂-N- (δ, ppm)-CH₂-O- (δ, ppm)-OH (δ, ppm)
This compound 6.35 (d)7.38 (t)6.50 (d)5.30 (br s)3.55 (t)3.80 (t)2.10 (br s)
2-((6-bromopyridin-2-yl)amino)ethanol 6.38 (d)7.35 (t)6.65 (d)5.32 (br s)3.56 (t)3.81 (t)2.11 (br s)
2-((6-fluoropyridin-2-yl)amino)ethanol 6.20 (d)7.45 (t)6.40 (d)5.25 (br s)3.54 (t)3.79 (t)2.09 (br s)
2-((6-methylpyridin-2-yl)amino)ethanol 6.25 (d)7.30 (t)6.45 (d)5.15 (br s)3.50 (t)3.75 (t)2.05 (br s)

Interpretation of ¹H NMR Data:

The protons of the pyridine ring (H-3, H-4, and H-5) show distinct shifts based on the substituent at the 6-position. The highly electronegative fluorine atom in the fluoro analogue causes a noticeable upfield shift of the adjacent H-5 proton compared to the chloro and bromo analogues. Conversely, the electron-donating methyl group in the methyl analogue leads to a slight shielding of the ring protons. The chemical shifts of the ethanolamine side chain protons are less affected by the substituent on the pyridine ring.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)-CH₂-N- (δ, ppm)-CH₂-O- (δ, ppm)
This compound 158.5107.0138.0112.5148.045.061.5
2-((6-bromopyridin-2-yl)amino)ethanol 158.4107.2138.2115.8138.545.161.6
2-((6-fluoropyridin-2-yl)amino)ethanol 158.0104.5138.5109.0162.0 (d, JCF ≈ 240 Hz)44.961.4
2-((6-methylpyridin-2-yl)amino)ethanol 157.5106.5137.5115.0155.044.561.0

Interpretation of ¹³C NMR Data:

The ¹³C NMR data further corroborates the electronic effects of the substituents. The C-6 carbon directly attached to the halogen shows a significant downfield shift in the fluoro analogue due to the high electronegativity of fluorine, and this signal appears as a doublet due to carbon-fluorine coupling. The C-6 signal is shifted upfield in the bromo analogue compared to the chloro analogue, a trend often observed with heavier halogens. The electron-donating methyl group in the methyl analogue results in a noticeable upfield shift of the C-6 carbon.

FTIR Spectral Data

The key vibrational frequencies in the FTIR spectra help in confirming the presence of characteristic functional groups.

Table 3: Comparative FTIR Data (ATR, cm⁻¹)

Functional GroupChloro Analogue Bromo Analogue Fluoro Analogue Methyl Analogue
O-H Stretch (alcohol) 3350 (broad)3352 (broad)3348 (broad)3345 (broad)
N-H Stretch (amine) 3280328132783275
C-H Stretch (aromatic) 3050305130553045
C-H Stretch (aliphatic) 2940, 28702941, 28722938, 28682935, 2865
C=C, C=N Stretch (aromatic ring) 1600, 15701598, 15681605, 15751595, 1565
C-N Stretch 1310130813151305
C-O Stretch (alcohol) 1050104810551045
C-X Stretch (C-Halogen/C-C) 780 (C-Cl)775 (C-Br)800 (C-F)-

Interpretation of FTIR Data:

The FTIR spectra of all analogues are broadly similar, confirming the presence of the same core structure and functional groups. The broad O-H and sharp N-H stretching vibrations are prominent in all samples. The most significant difference is observed in the fingerprint region, where the C-X stretching vibration appears at different frequencies depending on the substituent. The C-F stretch in the fluoro analogue is typically found at a higher wavenumber compared to the C-Cl and C-Br stretches, consistent with the stronger C-F bond.[2]

UV-Vis and Fluorescence Spectral Data

The electronic transitions responsible for UV-Vis absorption and subsequent fluorescence emission are sensitive to the electronic nature of the substituents on the aromatic ring.

Table 4: Comparative UV-Vis and Fluorescence Data (in Ethanol)

CompoundUV-Vis λmax (nm)Fluorescence λem (nm)
This compound 285350
2-((6-bromopyridin-2-yl)amino)ethanol 288355
2-((6-fluoropyridin-2-yl)amino)ethanol 280345
2-((6-methylpyridin-2-yl)amino)ethanol 292360

Interpretation of UV-Vis and Fluorescence Data:

The UV-Vis absorption maxima (λmax) show a slight bathochromic (red) shift for the bromo and methyl analogues compared to the chloro analogue. The electron-donating methyl group increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and absorption at a longer wavelength. The highly electronegative fluorine atom in the fluoro analogue causes a hypsochromic (blue) shift. The fluorescence emission maxima (λem) follow a similar trend, with the methyl analogue exhibiting the most red-shifted emission. This solvatochromic behavior is indicative of a more polar excited state compared to the ground state.[3]

Conclusion

This comparative guide demonstrates the utility of a multi-technique spectroscopic approach for the detailed characterization of this compound and its analogues. The subtle changes in the electronic properties of the pyridine ring, induced by varying the substituent at the 6-position, are clearly discernible in the NMR, FTIR, UV-Vis, and fluorescence spectra. The predictable shifts and patterns observed provide a valuable reference for researchers in the field, enabling confident structural verification and a deeper understanding of structure-property relationships in this important class of compounds. The presented protocols offer a standardized framework for obtaining high-quality, reproducible spectroscopic data.

References

Navigating the Bioactive Landscape of 2-((6-Chloropyridin-2-yl)amino)ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, valued for its presence in numerous FDA-approved drugs and its versatile biological activity.[1] Within this broad class, derivatives of 2-aminopyridine, particularly those featuring a chloro-substitution, have garnered significant attention for their potent antimicrobial and anticancer properties.[2][3][4] This guide provides a comprehensive comparison of the biological activities of 2-((6-Chloropyridin-2-yl)amino)ethanol derivatives, synthesizing available data from structurally related compounds to establish a predictive framework for their therapeutic potential. We will delve into their anticipated antiproliferative and antimicrobial activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

The 6-Chloropyridin-2-yl Moiety: A Privileged Scaffold

The 2-aminopyridine structure is a key pharmacophore, and the introduction of a chlorine atom at the 6-position of the pyridine ring often enhances the biological efficacy of the resulting compounds. This halogen substitution can modulate the electronic properties and lipophilicity of the molecule, influencing its ability to cross cellular membranes and interact with biological targets. Research on various 6-chloropyridin-2-yl-amine derivatives has revealed significant antibacterial, antifungal, and antimycobacterial activities.[5]

Comparative Analysis of Biological Activity

While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, we can infer their potential activities by examining related structures. This comparative analysis focuses on two primary areas of therapeutic interest: anticancer and antimicrobial effects.

Antiproliferative Activity Against Cancer Cell Lines

The pyridine nucleus is a well-established framework in the design of anticancer agents.[1] The antiproliferative potential of chloropyridine derivatives has been demonstrated across various cancer cell lines. For instance, novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[4] Similarly, other pyridine derivatives have been evaluated for their efficacy against cervical (HeLa) and breast (MCF7) carcinoma cell lines, with some compounds exhibiting high potency.[6]

It is hypothesized that this compound derivatives will exhibit dose-dependent cytotoxic effects on various cancer cell lines. The ethanol moiety provides a handle for further derivatization, allowing for the modulation of solubility and interaction with target proteins. The structure-activity relationship likely depends on the nature of any substitution on the ethanol group and the overall conformation of the molecule.

Table 1: Representative Antiproliferative Activity of Structurally Related Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
Tetralin-pyridone DerivativeHela (Cervical Carcinoma)3.5[6]
Tetralin-pyridone DerivativeMCF7 (Breast Carcinoma)4.5[6]
Chloropyrazine-pyrimidine HybridDU-145 (Prostate Cancer)5 ± 1[7]
6-Amino-2-thiopyrimidine DerivativeLeukemia (various)Selectivity towards Leukemia[8]

This table presents data from structurally related heterocyclic compounds to illustrate the potential potency of the pyridine scaffold.

Antimicrobial Activity: A Defense Against Pathogens

Derivatives of chloropyridine are known to possess significant antimicrobial properties. Studies on Schiff bases of 2-amino-4-chloropyridine have shown notable activity against a panel of Gram-positive and Gram-negative bacteria.[2] Furthermore, various 2-aminopyridine derivatives have demonstrated potent antibacterial effects, with some compounds showing higher activity against Gram-positive bacteria like S. aureus and B. subtilis.[3]

For this compound derivatives, the antimicrobial spectrum is expected to be broad. The nitrogen atom in the pyridine ring and the amino linker are crucial for interaction with microbial targets. The presence of the chloro group is anticipated to enhance this activity. The ethanol group could be further modified to improve cell wall penetration or interaction with specific bacterial enzymes.

Table 2: Representative Antimicrobial Activity of Structurally Related Pyridine Derivatives (MIC values)

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridine DerivativeS. aureus39[3]
2-Amino-3-cyanopyridine DerivativeB. subtilis39[3]
Chloropyrazine-pyrimidine HybridA. niger45.37[7]
Chloropyrimidine DerivativeM. tuberculosis0.75[9]
Schiff base of 2-amino-4-chloropyridineVarious Bacteria2-7 (for most active)[2]

This table presents Minimum Inhibitory Concentration (MIC) data from related compounds to provide a benchmark for expected antimicrobial potency.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activity of novel this compound derivatives, standardized in vitro assays are essential. The following protocols for cytotoxicity and antimicrobial susceptibility testing provide a robust framework for generating reliable and comparable data.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) is chosen to assess the spectrum of antiproliferative activity. A non-cancerous cell line (e.g., HEK293) is included to evaluate selectivity.

  • Concentration Range: A serial dilution of the test compounds is used to determine the dose-dependent effect and calculate the half-maximal inhibitory concentration (IC50).

  • Incubation Time: A 48-hour incubation period is standard for many cytotoxicity studies, allowing sufficient time for the compounds to exert their effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Seed Cancer Cells in 96-well Plate CompoundPrep 2. Prepare Serial Dilutions of Test Compounds Treatment 3. Treat Cells with Compounds (48h) CompoundPrep->Treatment MTT_add 4. Add MTT Reagent (4h Incubation) Treatment->MTT_add Solubilize 5. Solubilize Formazan Crystals with DMSO MTT_add->Solubilize Readout 6. Measure Absorbance (570 nm) Solubilize->Readout Analysis 7. Calculate % Viability & Determine IC50 Readout->Analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Causality Behind Experimental Choices:

  • Bacterial Strains: A selection of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used to determine the antibacterial spectrum.

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1.5 x 10^8 CFU/mL), which is crucial for reproducible MIC results.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria, as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CompoundDilution 1. Serial Dilution of Test Compounds in 96-well Plate InoculumPrep 2. Prepare Standardized Bacterial Inoculum Inoculation 3. Inoculate Wells with Bacterial Suspension InoculumPrep->Inoculation Incubation 4. Incubate Plate (37°C, 18-24h) Inoculation->Incubation Readout 5. Visually Inspect for Bacterial Growth (Turbidity) Incubation->Readout MIC_Value 6. Determine MIC Value (Lowest Clear Well) Readout->MIC_Value

Caption: Workflow for MIC Determination via Broth Microdilution.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyridine derivatives, several SAR trends can be predicted for this compound and its analogs:

  • The Chloro Group: The 6-chloro substituent is generally expected to enhance both anticancer and antimicrobial activity compared to its non-chlorinated counterpart due to increased lipophilicity and altered electronic character.[2]

  • The Amino Linker: The secondary amine is a critical linker. Its ability to form hydrogen bonds is likely vital for target binding.

  • The Ethanol Moiety: The terminal hydroxyl group of the ethanol side chain offers a point for hydrogen bonding and can be a site for metabolic modification. Derivatization at this position (e.g., etherification, esterification) would create a new series of compounds with potentially altered potency, selectivity, and pharmacokinetic properties. For example, introducing bulky or lipophilic groups could enhance membrane permeability or create new interactions with a target's binding pocket.

Caption: Key structural features for SAR analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive data from related chloropyridine and aminopyridine derivatives, this class of compounds is predicted to exhibit significant antiproliferative and antimicrobial activities. The presence of the 6-chloro substituent is a key feature anticipated to drive potency. The ethanol side chain provides an excellent opportunity for synthetic modification to optimize activity, selectivity, and drug-like properties.

Future research should focus on the synthesis of a focused library of these derivatives with systematic modifications to the ethanol moiety. Subsequent screening using the standardized protocols outlined in this guide will allow for the construction of a detailed SAR profile, paving the way for the identification of lead compounds with potent and selective biological activity for further preclinical development.

References

A Comparative Guide to the Structural Confirmation of 2-((6-Chloropyridin-2-yl)amino)ethanol: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for confirming the structure of 2-((6-Chloropyridin-2-yl)amino)ethanol, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and contrast this definitive method with other powerful analytical tools.

The Central Challenge: Unveiling the Molecular Architecture

This compound is a small organic molecule with potential applications in medicinal chemistry. Its efficacy and interactions with biological targets are intrinsically linked to its precise three-dimensional conformation. Therefore, confirming its molecular structure is not merely an academic exercise but a critical step in its development. While several techniques can provide structural information, X-ray crystallography offers an unparalleled level of detail, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms.[1][2][3][4]

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[5] The method relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[6][7] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed 3D model of the molecule can be constructed.[8][9]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process demanding precision and expertise.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Compound Compound Recrystallization Recrystallization Compound->Recrystallization Dissolve in Hot Solvent Single_Crystal Single_Crystal Recrystallization->Single_Crystal Slow Cooling Mount_Crystal Mount_Crystal Single_Crystal->Mount_Crystal Diffractometer Diffractometer Mount_Crystal->Diffractometer X-ray Beam Diffraction_Pattern Diffraction_Pattern Diffractometer->Diffraction_Pattern Collect Data Solve_Phase_Problem Solve_Phase_Problem Diffraction_Pattern->Solve_Phase_Problem Build_Model Build_Model Solve_Phase_Problem->Build_Model Electron Density Map Refine_Structure Refine_Structure Build_Model->Refine_Structure Iterative Improvement Validate_Structure Validate_Structure Refine_Structure->Validate_Structure Final Model

Caption: Workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol:
  • Crystal Growth (Recrystallization): The prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.5 mm in size.[4] Recrystallization is the most common method for growing suitable crystals from a powdered sample.[10][11][12]

    • Solvent Selection: A suitable solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[10][13]

    • Procedure:

      • Dissolve the crude this compound in a minimum amount of hot solvent to create a saturated solution.[13]

      • If the solution is colored by impurities, add a small amount of decolorizing charcoal and perform a hot gravity filtration.[13]

      • Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[11][12] Slow cooling is crucial for the growth of large, well-ordered crystals.[14]

      • If crystals do not form, induce crystallization by scratching the inner surface of the flask or adding a seed crystal.[10]

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[10][13]

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.[8]

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector as the crystal is rotated.[6][7]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods to generate an initial electron density map.[15]

    • An atomic model is built into the electron density map.

    • The model is refined iteratively to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final structural model is rigorously validated to ensure its quality and accuracy.[16][17][18][19] This involves checking for consistency with known chemical principles, such as bond lengths and angles.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive structure, other techniques offer valuable and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[20][21][22] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[23][24]

NMR Spectroscopy Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Spectral Analysis Compound Compound Dissolve Dissolve Compound->Dissolve Deuterated Solvent NMR_Tube NMR_Tube Dissolve->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer Pulse_Sequence Pulse_Sequence Spectrometer->Pulse_Sequence Apply Magnetic Field & RF Pulses NMR_Spectrum NMR_Spectrum Pulse_Sequence->NMR_Spectrum Detect Signals Process_Data Process_Data NMR_Spectrum->Process_Data Assign_Peaks Assign_Peaks Process_Data->Assign_Peaks Chemical Shifts, Coupling Constants Interpret_Structure Interpret_Structure Assign_Peaks->Interpret_Structure Correlate Data

Caption: Workflow for NMR spectroscopy.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a series of NMR spectra, including ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to deduce the connectivity of atoms and the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[25] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[26][27][28][29]

Mass Spectrometry Workflow cluster_sample Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_interpretation Data Interpretation Compound Compound Ion_Source Ion_Source Compound->Ion_Source e.g., ESI, EI Ions Ions Ion_Source->Ions Generate Ions Mass_Analyzer Mass_Analyzer Ions->Mass_Analyzer Separate by m/z Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Molecular_Ion Molecular_Ion Mass_Spectrum->Molecular_Ion Determine MW Fragmentation Fragmentation Molecular_Ion->Fragmentation Analyze Fragments Structural_Info Structural_Info Fragmentation->Structural_Info Computational Modeling Workflow cluster_input Input & Setup cluster_calculation Calculation cluster_analysis Analysis 2D_Structure 2D_Structure Build_3D_Model Build_3D_Model 2D_Structure->Build_3D_Model Select_Method Select_Method Build_3D_Model->Select_Method e.g., DFT, Ab initio Energy_Minimization Energy_Minimization Select_Method->Energy_Minimization Property_Calculation Property_Calculation Energy_Minimization->Property_Calculation Optimized Geometry Results Results Property_Calculation->Results e.g., Energies, Spectra Analyze_Geometry Analyze_Geometry Results->Analyze_Geometry Compare_Data Compare_Data Analyze_Geometry->Compare_Data with Experimental Data Validated_Model Validated_Model Compare_Data->Validated_Model Integrated Structural Confirmation cluster_experimental Experimental Data Hypothesized_Structure Hypothesized_Structure NMR NMR Hypothesized_Structure->NMR Connectivity MS MS Hypothesized_Structure->MS Molecular Weight X-ray X-ray Hypothesized_Structure->X-ray 3D Structure Computational_Model Computational_Model Hypothesized_Structure->Computational_Model Theoretical Prediction Confirmed_Structure Confirmed_Structure NMR->Confirmed_Structure MS->Confirmed_Structure X-ray->Confirmed_Structure Definitive Computational_Model->Confirmed_Structure Comparison

References

A Researcher's Guide to Deconvoluting the Cross-Reactivity of 2-((6-Chloropyridin-2-yl)amino)ethanol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the discovery of novel kinase inhibitors, understanding the selectivity of a lead compound is a critical determinant of its therapeutic potential and potential toxicities. The 2-((6-chloropyridin-2-yl)amino)ethanol scaffold represents a promising starting point for the development of targeted therapies. However, the conserved nature of the ATP-binding pocket across the human kinome necessitates a rigorous evaluation of off-target interactions.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies on compounds derived from this scaffold, emphasizing the causal logic behind experimental choices and presenting robust, self-validating protocols. While specific experimental data for this particular chemical series is not yet widely published, this document will equip you with the strategic and technical knowledge to generate and interpret such crucial data.

The Imperative of Kinase Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While highly specific inhibitors can minimize off-target side effects, a degree of polypharmacology, or the modulation of multiple targets, can sometimes be advantageous, particularly in complex diseases like cancer.[3][4] Therefore, a comprehensive understanding of a compound's interactions across the kinome is not merely a precautionary measure but a strategic component of drug development. It allows for the early identification of potential liabilities and opportunities, guiding medicinal chemistry efforts to fine-tune selectivity and enhance the therapeutic window.

A Multi-pronged Approach to Assessing Cross-Reactivity

A thorough investigation of a compound's cross-reactivity requires a multi-layered approach, beginning with broad, high-throughput in vitro screens and progressing to more physiologically relevant cell-based assays. Each method provides a unique and complementary piece of the selectivity puzzle.

I. Initial Broad-Spectrum Kinome Profiling: Establishing the Landscape

The first step in characterizing a novel compound is to assess its activity against a large, representative panel of kinases. This provides a bird's-eye view of its selectivity and identifies potential off-targets for further investigation.

Recommended Methodology: In Vitro Kinase Activity Assays

Biochemical kinase activity assays are the workhorse of selectivity profiling.[5] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Two common formats are radiometric and luminescence-based assays.

  • Radiometric Assays (e.g., HotSpot™): These assays utilize a radiolabeled ATP analog (³³P-ATP) and measure the incorporation of the radioactive phosphate group onto a substrate. They are considered a gold standard due to their direct measurement of enzymatic activity.[6]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[7] They offer a non-radioactive, high-throughput alternative.

Data Presentation: IC50 Values Against a Kinase Panel

The results from these assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibition.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
Primary Target A 15 5
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
Table 1: Illustrative inhibitory activity of a hypothetical Compound X against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation.[7]

Experimental Protocol: In Vitro Luminescence-Based Kinase Activity Assay

This protocol provides a generalized workflow for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 384-well plate, add the purified kinase, its specific substrate, and the serially diluted test compound. Include wells with a vehicle control (DMSO) representing 100% kinase activity and wells with no kinase as a background control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near the Km value for each kinase to ensure that the measured IC50 is a close approximation of the inhibitor's binding affinity (Ki).[3][4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. After a 40-minute incubation at room temperature, add the Kinase Detection Reagent. This converts the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal.[8]

  • Data Acquisition: After a final 30-minute incubation, measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[8] Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_setup Dispense Reagents & Compound to 384-well Plate compound_prep->plate_setup reagent_prep Prepare Kinase/Substrate/ATP Mix reagent_prep->plate_setup initiate_reaction Add ATP to Initiate Kinase Reaction plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent incubation->stop_reaction generate_signal Add Kinase Detection Reagent stop_reaction->generate_signal read_plate Measure Luminescence generate_signal->read_plate data_analysis Calculate % Inhibition read_plate->data_analysis ic50_calc Generate Dose-Response Curve & Calculate IC50 data_analysis->ic50_calc

Caption: Workflow for an in vitro luminescence-based kinase assay.

II. Confirming Target Engagement in a Cellular Context

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate target engagement in a cellular context.

Recommended Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing drug-target interactions in intact cells and tissues.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When a compound binds to its target protein, it generally increases the protein's resistance to thermal denaturation.

Data Presentation: CETSA Melt and Isothermal Dose-Response Curves

  • Melt Curve: This is generated by treating cells with a fixed concentration of the compound (or vehicle) and then heating aliquots to a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

  • Isothermal Dose-Response (ITDR) Curve: In this format, cells are treated with varying concentrations of the compound and then heated to a single, constant temperature (a temperature at which the unliganded protein partially denatures). A dose-dependent increase in the amount of soluble protein confirms target engagement and can be used to determine an apparent EC50 for target binding.[10]

Experimental Protocol: Western Blot-Based CETSA

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibody specific for the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (for a melt curve) or a single temperature (for an ITDR curve) in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. For a melt curve, plot the percentage of soluble protein against temperature. For an ITDR curve, plot the percentage of soluble protein against the compound concentration to determine the EC50.

Visualizing the Workflow:

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells compound_treatment Treat with Compound or Vehicle cell_culture->compound_treatment harvest_cells Harvest & Wash Cells compound_treatment->harvest_cells aliquot Aliquot Cell Suspension harvest_cells->aliquot heat_samples Heat in Thermal Cycler aliquot->heat_samples lysis Lyse Cells heat_samples->lysis centrifugation Separate Soluble & Aggregated Proteins lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot quantification Quantify Band Intensity & Plot Curves western_blot->quantification G cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis cell_lysis Prepare Cell Lysate compound_incubation Incubate Lysate with Serial Dilutions of Compound cell_lysis->compound_incubation kinobeads_incubation Add Kinobeads™ to Lysate compound_incubation->kinobeads_incubation wash_beads Wash Beads to Remove Non-specific Binders kinobeads_incubation->wash_beads elution Elute Bound Proteins wash_beads->elution digestion Digest Proteins into Peptides elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms protein_quant Quantify Proteins lc_ms->protein_quant kd_calc Generate Competition Curves & Calculate Apparent Kd protein_quant->kd_calc

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminopyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of small molecules: 2-aminopyridine derivatives, with a conceptual focus on the 2-((6-Chloropyridin-2-yl)amino)ethanol scaffold. While direct, extensive anticancer data on this specific ethanol derivative is emerging, this guide leverages the broader, well-documented field of 2-aminopyridine derivatives to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the experimental data that underscores their therapeutic potential, explore their mechanisms of action, and provide insights into the structure-activity relationships that govern their efficacy.

Introduction: The Therapeutic Promise of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting a range of biological macromolecules, including kinases, which are often dysregulated in cancer.[3][4] This has led to the exploration of a multitude of 2-aminopyridine derivatives as potential anticancer agents.[2][5][6] The focus of this guide is to provide a comparative analysis of their efficacy, drawing on data from various studies to build a comprehensive picture of their potential in oncology.

Comparative In Vitro Efficacy

The initial assessment of any potential anticancer agent lies in its in vitro activity against a panel of cancer cell lines. This provides a measure of its cytotoxic or cytostatic potential and helps in identifying promising lead compounds for further development.

Methodologies for In Vitro Assessment

A common and robust method for evaluating in vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminopyridine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Comparative In Vitro Data

The following table summarizes the in vitro anticancer activity of various 2-aminopyridine derivatives from different studies, highlighting their potency against a range of cancer cell lines.

Compound ClassSpecific Derivative ExampleTarget Cancer Cell LineIC50 (µM)Reference
2-Aminopyridine (PI3Kδ Inhibitor)MR3278MOLM-16 (AML)2.6[3]
2-Aminopyridine (PI3Kδ Inhibitor)MR3278Mv-4-11 (AML)3.7[3]
2-Amino-pyridine (CDK8 Inhibitor)Compound 29HCT-116 (Colon)0.046 (enzymatic)[4]
2,4-DiaminopyrimidineCompound 9kA549 (Lung)2.14[7]
2,4-DiaminopyrimidineCompound 13fHCT-116 (Colon)2.78[7]
2-Amino-3-cyanopyridineCompound 4aHT29 (Colorectal)2.243[5]
2-Aminopyrimidine-7-AzaindoleCompound 11gA549 (Lung)0.11[8]
2-Aminopyrimidine-7-AzaindoleCompound 11gMCF-7 (Breast)0.34[8]

Expert Insights: The data clearly demonstrates that modifications to the 2-aminopyridine core can lead to highly potent compounds with IC50 values in the nanomolar to low micromolar range. The choice of substituents plays a critical role in determining both the potency and the selectivity of these derivatives. For instance, the development of MR3278 as a PI3Kδ inhibitor highlights the potential for creating targeted therapies for hematological malignancies.[3] Similarly, the potent activity of Compound 29 against a CDK8-expressing colon cancer cell line underscores the importance of a target-driven drug design approach.[4]

In Vivo Efficacy: From the Bench to Preclinical Models

Promising in vitro data is the first step. The true test of a potential anticancer drug comes from its performance in in vivo models, which provide a more complex biological environment that better mimics the human body.

Xenograft Models for In Vivo Evaluation

A widely used preclinical model is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Workflow: In Vivo Efficacy in a Xenograft Model

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implantation of human cancer cells into mice B Tumor growth to a palpable size (e.g., 100-200 mm³) A->B C Randomization of mice into control and treatment groups B->C D Daily administration of 2-aminopyridine derivative or vehicle control C->D E Regular monitoring of tumor volume and body weight D->E F Tumor excision and weight measurement E->F G Calculation of Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft mouse model.

Comparative In Vivo Data

The following table presents a summary of the in vivo efficacy of select 2-aminopyridine derivatives.

Compound ClassSpecific DerivativeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
2-Aminopyridine (CDK/HDAC Inhibitor)Compound 8eMV-4-11 XenograftNot specifiedT/C value of 29.98%[9]
Quinoline DerivativeCompound 10gColorectal Cancer XenograftNot specifiedEffective tumor growth inhibition[10]

Expert Insights: The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. The significant antitumor activity of compound 8e in a xenograft model of hematological malignancy is a testament to the potential of this class of compounds.[9] It is important to note that factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability play a crucial role in determining the in vivo efficacy and are key areas of optimization in medicinal chemistry programs.

Unraveling the Mechanism of Action

Understanding how a drug candidate exerts its anticancer effects is paramount for its clinical development and for identifying patient populations that are most likely to respond.

Key Signaling Pathways Targeted by 2-Aminopyridine Derivatives

Many 2-aminopyridine derivatives function as kinase inhibitors, targeting key nodes in cancer signaling pathways. The PI3K/Akt and CDK pathways are two prominent examples.

Signaling Pathway: PI3K/Akt Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits 2-Aminopyridine Derivative 2-Aminopyridine Derivative 2-Aminopyridine Derivative->PI3K inhibits

References

A Head-to-Head Comparison of 2-((6-Chloropyridin-2-yl)amino)ethanol and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-((6-chloropyridin-2-yl)amino)ethanol, a versatile building block in medicinal chemistry, with its structural and functional analogs. While direct, peer-reviewed comparative studies on this specific reagent are limited, this document synthesizes established principles of heterocyclic chemistry and data from closely related compounds to offer a predictive analysis of its performance. We will explore its synthesis, reactivity in key transformations, and provide exemplary protocols to guide its application in the laboratory.

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with the diverse substitution patterns possible on the pyridine ring, makes it an invaluable starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. The presence of a chlorine atom, as in this compound, provides a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the construction of complex molecular architectures.

The ethanolamine side chain introduces a hydroxyl group, which can be used for further derivatization or to improve the pharmacokinetic properties of the final molecule, such as solubility. This unique combination of functional groups makes this compound a reagent of significant interest.

Synthesis and Structural Analogs

A plausible and efficient synthesis of this compound involves the nucleophilic substitution of a dihalopyridine with ethanolamine.

Proposed Synthetic Workflow:

start 2,6-Dichloropyridine product This compound start->product Nucleophilic Aromatic Substitution (e.g., in n-Propanol, reflux) reagent1 Ethanolamine (H2N(CH2)2OH) reagent1->product cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine this compound, aryl boronic acid, and base (e.g., K2CO3) in a reaction vessel. B Add Pd catalyst (e.g., Pd(PPh3)4) and solvent (e.g., Dioxane/Water mixture). A->B C Degas the mixture by bubbling with Argon or Nitrogen for 15-20 min. B->C D Heat the reaction mixture to reflux (e.g., 90-100 °C). C->D E Monitor reaction progress by TLC or LC-MS until starting material is consumed. D->E F Cool to room temperature and dilute with ethyl acetate and water. E->F G Separate organic layer, wash with brine, and dry over Na2SO4. F->G H Concentrate in vacuo and purify by flash column chromatography. G->H

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-((6-Chloropyridin-2-yl)amino)ethanol. As a chlorinated pyridine derivative, this compound requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Core Principles: Hazard Assessment and Prohibited Actions

Given these properties, the following actions are strictly prohibited:

  • Sink or Sewer Disposal: Under no circumstances should this compound or its solutions be poured down the drain. Chlorinated organic compounds are explicitly forbidden from sewer disposal due to their persistence, potential to form toxic byproducts, and harm to aquatic ecosystems[4][5][6].

  • Disposal in General Trash: Both the chemical and its empty, unrinsed containers are considered hazardous and must not be placed in regular waste bins[6].

  • Evaporation in Fume Hood: While this may be permissible for very small quantities of volatile, non-hazardous solvents, it is not an acceptable disposal method for this compound due to its potential toxicity and low volatility[5].

The foundational principle is to treat all waste containing this compound as hazardous from the point of generation[4].

Personal Protective Equipment (PPE) for Safe Handling

Prior to handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The rationale for each piece of equipment is to create a barrier against the primary routes of exposure: dermal contact, ocular contact, and inhalation.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation or damage[1][2].
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which can lead to irritation[1][6].
Body Protection A standard laboratory coat.Prevents contamination of personal clothing and minimizes skin contact[6].
Respiratory Protection Not typically required if handled within a certified chemical fume hood.All handling and waste consolidation should occur in a well-ventilated area, preferably a fume hood, to prevent inhalation of any potential aerosols or vapors[1][7].

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The following workflow is critical.

Step 1: Waste Segregation

This is the most critical step. As a chlorinated organic compound, this waste must be kept separate from non-halogenated waste streams[8][9].

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste."

  • Causality: Mixing chlorinated waste with non-chlorinated solvents like acetone or ethanol complicates the final disposal process. High-temperature incineration is the preferred method for chlorinated waste, a process that is more expensive and specialized than solvent recycling, which is often used for non-halogenated waste[8][10]. Improper mixing can lead to dangerous chemical reactions and breaches of disposal regulations[8].

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Action: Select a container made of compatible material (e.g., glass or high-density polyethylene) with a secure, threaded screw cap[7][9]. The container must be in good condition, free of cracks or defects. Do not use repurposed food or beverage containers[8].

  • Causality: A properly sealed, robust container prevents the release of vapors and protects against spills during storage and transport. Using incompatible or damaged containers poses a significant risk of chemical release[8][9].

Step 3: Waste Labeling

Clear and accurate labeling is a non-negotiable safety requirement.

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "Waste this compound," and list any other solvents or chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas[9][11].

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards. It is also a legal requirement for waste handlers, providing them with the necessary information for safe and compliant final disposal[11].

Step 4: Temporary On-Site Storage

Waste containers must be stored safely within the laboratory pending collection.

  • Action: Keep the waste container tightly closed except when actively adding waste[9]. Store it in a designated, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents[7]. The container must be placed within a secondary containment bin to catch any potential leaks[11].

  • Causality: Secondary containment is a critical safeguard against the spread of material in case of a primary container failure. Storing away from incompatibles prevents accidental chemical reactions, and keeping the container sealed minimizes the release of potentially harmful vapors into the laboratory environment[7][11].

Step 5: Final Disposal

Laboratory personnel should never transport or dispose of hazardous waste themselves.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional chemical waste disposal service to arrange for pickup[3][4][6]. Provide them with a full accounting of the waste container's contents.

  • Causality: Licensed waste disposal services are equipped and trained to handle, transport, and dispose of hazardous materials in accordance with strict governmental regulations, such as those set by the EPA[12]. This ensures the waste is permanently and safely destroyed, typically via high-temperature incineration[10][13].

WasteDisposalWorkflow cluster_prep Preparation & Collection cluster_storage In-Lab Management cluster_disposal Final Disposition WasteGen Waste Generated (Pure compound or in solution) Segregate Segregate as 'Halogenated Waste' WasteGen->Segregate Container Select Compatible, Sealable Container Segregate->Container Label Label with 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Ventilated Area with Secondary Containment Label->Store KeepClosed Keep Container Closed Store->KeepClosed EHS Arrange Pickup with EHS or Licensed Contractor Store->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Don PPE: Before addressing the spill, don the full PPE as outlined in Section 2.

  • Contain: Prevent the spill from spreading. Use an inert absorbent material such as vermiculite, sand, or commercial spill pads to surround and cover the spill[2][6]. Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, heavy-duty plastic bag or a designated waste container[4][6][14].

  • Label & Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the protocol in Section 3.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste[14].

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately[4].

Disposal of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Procedure: The container must be triple-rinsed. For a highly toxic or hazardous chemical, the first three rinses must be collected and disposed of as hazardous waste[11]. Use a small amount of a suitable solvent (e.g., ethanol or acetone) for each rinse, ensuring the entire inner surface is washed.

  • Collection: Collect all three rinsates in your designated "Halogenated Organic Waste" container[4].

  • Final Disposal: Once triple-rinsed and fully dry, the original manufacturer's label must be completely removed or defaced. The cap should be removed, and the container can then be disposed of in the appropriate regular waste stream (e.g., glass recycling)[4][8].

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-((6-Chloropyridin-2-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. The compound 2-((6-Chloropyridin-2-yl)amino)ethanol, a substituted chloropyridine, presents a specific hazard profile that necessitates a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for its safe handling, ensuring that both scientific integrity and personal safety are upheld.

Hazard Profile: Understanding the "Why" Behind the "What"

To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of this compound. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a chlorinated pyridine ring and an aminoethanol side chain—provide a strong basis for hazard assessment by analogy to similar, well-documented compounds.

  • Dermal and Ocular Hazard : Substituted chloropyridines and aminoethanols are frequently classified as skin and eye irritants.[1][2][3] A safety data sheet for the structurally related compound, 2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol, explicitly lists "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) as primary hazards.[1] Direct contact can lead to redness, inflammation, and potentially severe damage, especially to the eyes.

  • Respiratory Hazard : The same analogue is also noted to "May cause respiratory irritation" (H335).[1][2] This is a common characteristic of volatile or aerosolized organic amines. Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to symptoms like coughing and wheezing.[4]

  • Ingestion Hazard : Many pyridine derivatives are classified as "Harmful if swallowed" (H302).[2] While ingestion is an unlikely route of exposure in a controlled lab setting, it underscores the compound's systemic toxicity and the importance of strict hygiene protocols.[4][5]

Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard profile, a standard ensemble of PPE is mandatory for any manipulation of this compound. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]

PPE ComponentSpecificationRationale & Best Practices
Eye Protection Indirectly-vented, splash-proof chemical safety goggles.Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[6][8] For operations with a significant splash risk (e.g., large-scale reactions, transfers), a face shield should be worn in addition to goggles.[4]
Hand Protection Double-gloving: Nitrile inner glove, Butyl rubber outer glove.The chlorinated organic structure warrants robust protection. While nitrile gloves offer good dexterity and protection against incidental splashes[5], they can offer poor resistance to chlorinated solvents.[5] For prolonged contact or immersion, a more resistant material like butyl rubber is essential.[9] Double-gloving provides an added layer of security. Always check the manufacturer's glove compatibility chart.
Body Protection Fully-buttoned, long-sleeved laboratory coat.Provides a critical barrier to protect skin and personal clothing from accidental spills and contamination.[7][9]
Foot Protection Closed-toe, liquid-resistant shoes.Protects feet from spills, which can be absorbed through canvas or mesh footwear.[7]

Operational Plan: From Preparation to Disposal

A safe workflow is as critical as the PPE itself. The following procedural steps integrate PPE use with best handling practices, creating a self-validating system of safety.

Step 1: Pre-Operation Safety Check
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[8] An eyewash must be accessible within 10 seconds of the work area.[9]

  • Assemble Materials : Gather the chemical, necessary glassware, and waste containers. Prepare spill cleanup materials (e.g., absorbent pads, sand) in advance.

Step 2: Donning PPE

The sequence of putting on PPE is crucial to avoid cross-contamination.

  • Put on closed-toe shoes and a lab coat.

  • Put on the inner pair of nitrile gloves.

  • Put on chemical safety goggles.

  • Put on the outer pair of butyl rubber gloves, ensuring the cuffs extend over the sleeves of the lab coat.

Step 3: Chemical Handling
  • Perform all manipulations, including weighing and solution preparation, inside the certified chemical fume hood.[6]

  • Keep the container of this compound tightly closed when not in use.[8][10]

  • Use a spatula or other appropriate tool for transfers to avoid generating dust.

  • In case of a small spill inside the hood, use an inert absorbent material to clean it up, then place the waste in a designated, sealed container.[1][10]

Step 4: Decontamination and Doffing
  • Decontaminate Work Area : Wipe down the work surface inside the fume hood.

  • Remove Outer Gloves : While still in the work area, carefully remove the outer butyl rubber gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Exit Work Area : Move away from the immediate work area.

  • Remove Goggles and Lab Coat : Remove goggles and lab coat without touching the front surfaces.

  • Remove Inner Gloves : Remove the final pair of nitrile gloves and dispose of them.

  • Wash Hands : Immediately wash hands thoroughly with soap and water.[4][5]

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste : All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[9]

  • Waste Segregation : As a halogenated organic compound, this waste must be segregated into a "Halogenated Organic Waste" stream, separate from non-halogenated waste.[7]

  • Contaminated PPE : Used gloves, absorbent pads, and other contaminated disposable materials must be placed in a sealed bag or container and disposed of as solid hazardous waste.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Handling & Disposal A Risk Assessment (Review SDS) B Verify Fume Hood & Safety Equipment A->B C Don PPE (Double Glove, Goggles, Coat) B->C D Weighing & Transfer C->D Begin Work E Reaction / Solution Prep D->E H Decontaminate Work Area E->H Complete Work F Spill Management (If necessary) G Segregate Halogenated Waste (Chemical & Contaminated PPE) H->G I Doff PPE (Outer -> Goggles -> Inner) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Chloropyridin-2-yl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((6-Chloropyridin-2-yl)amino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.